molecular formula O4Sb2 B1170544 4-((2-Hydroxyethoxy)carbonyl)benzoic acid CAS No. 1137-99-1

4-((2-Hydroxyethoxy)carbonyl)benzoic acid

Cat. No.: B1170544
CAS No.: 1137-99-1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-hydroxyethoxy)carbonyl]benzoic acid is a dicarboxylic acid monoester that resulting from the formal condensation of one of the carboxy groups of terephthalic acid with one of the hydroxy groups of ethylene glycol. It derives from a terephthalic acid and an ethylene glycol. It is a conjugate acid of a 4-[(2-hydroxyethoxy)carbonyl]benzoate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-hydroxyethoxycarbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c11-5-6-15-10(14)8-3-1-7(2-4-8)9(12)13/h1-4,11H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBHDSLDGBIFIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)C(=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60622186
Record name 2-Hydroxyethyl terephthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1137-99-1, 71949-29-6
Record name 1-(2-Hydroxyethyl) 1,4-benzenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1137-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Ethanediol, cyclic C7-11 dicarboxylates
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071949296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxyethyl terephthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001137991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Ethanediol, cyclic C7-11 dicarboxylates
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Hydroxyethyl terephthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-((2-Hydroxyethoxy)carbonyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-HYDROXYETHYL TEREPHTHALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DN7KSY2WN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-((2-Hydroxyethoxy)carbonyl)benzoic Acid from Terephthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Dual Importance

4-((2-Hydroxyethoxy)carbonyl)benzoic acid, also known as mono(2-hydroxyethyl) terephthalate (MHET), is a bifunctional organic compound of significant industrial and pharmaceutical interest. As the primary intermediate in the synthesis of polyethylene terephthalate (PET), a ubiquitous polymer in packaging and textiles, its efficient production is of paramount importance.[1][2] Beyond its role in materials science, this molecule serves as a versatile building block in the pharmaceutical industry, notably in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors and other active pharmaceutical ingredients (APIs).[1][] Its structure, featuring both a carboxylic acid and a primary alcohol, allows for subsequent chemical modifications, making it a valuable synthon.[][4]

This guide provides a comprehensive technical overview of the synthesis of this compound from terephthalic acid, with a focus on the direct esterification route. We will delve into the reaction mechanisms, critical process parameters, and a detailed, field-proven experimental protocol. This document is intended for researchers, chemists, and professionals in drug development and polymer science who require a deep, practical understanding of this synthesis.

Synthetic Strategies: A Tale of Two Approaches

The synthesis of mono-alkyl terephthalates, such as our target molecule, presents a fundamental chemical challenge: achieving selective mono-esterification of a symmetric dicarboxylic acid.[5] The two primary strategies to achieve this are:

  • Direct Mono-esterification of Terephthalic Acid: This is the more atom-economical and direct approach, involving the reaction of terephthalic acid with ethylene glycol.[5] The primary difficulty lies in controlling the reaction to favor the formation of the monoester over the diester, bis(2-hydroxyethyl) terephthalate (BHET).[6]

  • Partial Hydrolysis of Dialkyl Terephthalates: This method involves the hydrolysis of a diester, such as dimethyl terephthalate (DMT), using a base to yield the monoester.[6][7] While often high-yielding, it is a two-step process, as it first requires the synthesis of the dialkyl terephthalate.[5]

This guide will focus on the direct esterification method due to its efficiency and industrial relevance.

The Core of the Matter: Direct Esterification of Terephthalic Acid

The direct esterification of terephthalic acid with ethylene glycol is a classic Fischer-Speier esterification reaction. The reaction involves the protonation of a carbonyl oxygen of terephthalic acid, followed by nucleophilic attack by an oxygen atom from ethylene glycol. A subsequent proton transfer and elimination of water yield the desired ester.

Reaction Mechanism and Key Influencing Factors

The successful synthesis of this compound via direct esterification hinges on the careful control of several key parameters:

  • Reactant Molar Ratio: The stoichiometry of terephthalic acid to ethylene glycol is the most critical factor in determining the product distribution. An excess of ethylene glycol, which often serves as both reactant and solvent, can favor the formation of the diester (BHET). To selectively produce the monoester, a carefully controlled molar ratio, often with a moderate excess of ethylene glycol, is employed.

  • Temperature and Pressure: This reaction is typically performed at elevated temperatures, generally in the range of 200-280°C, to overcome the low solubility of terephthalic acid and to achieve a reasonable reaction rate.[8][9] The reaction can be carried out under atmospheric or superatmospheric pressure.[10][11] High pressure can help maintain the reactants in the liquid phase at high temperatures.[11]

  • Catalysis: While the reaction can proceed without a catalyst at very high temperatures and pressures, catalysis is almost always employed to increase the reaction rate and allow for milder conditions.[11]

    • Acid Catalysts: Strong mineral acids like sulfuric acid are effective but can promote the dehydration of ethylene glycol to form diethylene glycol and other ethers, which are undesirable impurities.[10][12]

    • Metal-Based Catalysts: A variety of metal oxides and salts are used as catalysts to avoid the side reactions associated with strong acids. These include oxides of zinc, lead, and antimony, as well as organometallic compounds like titanium alkoxides (e.g., titanium tetrabutoxide).[10][12][13] These catalysts are generally milder and offer better selectivity.[12]

  • Water Removal: As esterification is an equilibrium reaction, the removal of water as it is formed can drive the reaction towards the products. In industrial settings, reactors are often equipped with fractionation columns to continuously remove the water byproduct.[14]

Visualizing the Process: Workflow and Reaction

To better understand the synthesis, the following diagrams illustrate the experimental workflow and the chemical reaction.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification Reactant Slurry Prepare Slurry: Terephthalic Acid + Ethylene Glycol Reaction Vessel Charge Reactor with Slurry and Catalyst Reactant Slurry->Reaction Vessel Heating Heat to 200-250°C with Stirring Reaction Vessel->Heating Water Removal Continuous Removal of Water Heating->Water Removal Cooling Cool Reaction Mixture Water Removal->Cooling Precipitation Precipitate with Water/ Acidify Cooling->Precipitation Filtration Filter Crude Product Precipitation->Filtration Recrystallization Recrystallize from Aqueous Ethanol Filtration->Recrystallization Drying Dry Purified Product Recrystallization->Drying Final Product Final Product Drying->Final Product 4-((2-Hydroxyethoxy)carbonyl) benzoic acid

Caption: A generalized workflow for the synthesis of this compound.

reaction terephthalic_acid Terephthalic Acid plus1 + ethylene_glycol Ethylene Glycol arrow Δ, Catalyst product This compound plus2 + water Water

Caption: The direct esterification of terephthalic acid with ethylene glycol.

Experimental Protocol: A Step-by-Step Guide

This protocol describes a laboratory-scale synthesis of this compound. Safety Precaution: This procedure involves high temperatures and should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and heat-resistant gloves.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Terephthalic Acid≥98%Standard Chemical Supplier
Ethylene GlycolAnhydrous, ≥99%Standard Chemical Supplier
Zinc Acetate Dihydrate≥98%Standard Chemical SupplierCatalyst
Hydrochloric Acid37% (concentrated)Standard Chemical SupplierFor acidification
Ethanol95%Standard Chemical SupplierFor recrystallization
Deionized WaterIn-house
500 mL Three-Neck Round-Bottom FlaskLaboratory Glassware Supplier
Mechanical StirrerLaboratory Equipment Supplier
Heating Mantle with StirringLaboratory Equipment Supplier
Thermometer/ThermocoupleLaboratory Equipment Supplier
Dean-Stark Trap or Short Path Distillation HeadLaboratory Glassware SupplierFor water removal
CondenserLaboratory Glassware Supplier
Buchner Funnel and FlaskLaboratory Glassware Supplier
Procedure
  • Reaction Setup: Assemble a 500 mL three-neck round-bottom flask with a mechanical stirrer, a thermometer or thermocouple, and a Dean-Stark trap fitted with a condenser. The entire apparatus should be securely clamped and placed in a heating mantle.

  • Charging the Reactor: To the flask, add terephthalic acid (83.0 g, 0.5 mol), ethylene glycol (186.2 g, 3.0 mol), and zinc acetate dihydrate (0.55 g, ~0.5 mol% as Zn).

  • Reaction: Begin stirring the slurry and heat the mixture to approximately 220-230°C. Water will begin to distill and collect in the Dean-Stark trap. Continue the reaction for 4-6 hours, or until the theoretical amount of water (~9 mL) has been collected, or the reaction mixture becomes a clear, homogenous solution.

  • Work-up:

    • Allow the reaction mixture to cool to below 100°C.

    • Slowly pour the warm mixture into a beaker containing 1 L of rapidly stirring deionized water. A white precipitate will form.

    • Continue stirring for 30 minutes to ensure complete precipitation.

    • Acidify the slurry to a pH of ~2-3 with concentrated hydrochloric acid to protonate any remaining carboxylate salts.

  • Purification:

    • Collect the crude product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with copious amounts of deionized water to remove unreacted ethylene glycol and the catalyst.

    • Recrystallize the crude product from a hot aqueous ethanol solution (e.g., 50-70% ethanol in water).

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold deionized water.

  • Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight.

Expected Yield and Purity

The expected yield of this compound is typically in the range of 60-75%, depending on the reaction time and efficiency of water removal. The purity of the recrystallized product should be ≥98%, which can be confirmed by techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.

Conclusion

The synthesis of this compound from terephthalic acid via direct esterification is a robust and scalable method. Success in achieving high yield and purity of the desired monoester is contingent upon careful control of the reactant stoichiometry, reaction temperature, and the use of an appropriate catalyst to minimize side reactions. The protocol provided in this guide offers a reliable starting point for laboratory-scale synthesis, which can be further optimized for specific research or production needs. This versatile molecule will undoubtedly continue to be a cornerstone in the development of advanced polymers and novel pharmaceuticals.

References

  • Drewitt, J. G. N., & Lincoln, J. (1949). Preparation of esters of terephthalic acid. U.S. Patent No. US2491660A.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • BenchChem. (n.d.). This compound | 1137-99-1.
  • Martín, M., et al. (2008). Selective esterification of phthalic acids in two ionic liquids at high temperatures using a thermostable lipase of Bacillus thermocatenulatus: A comparative study. ResearchGate.
  • Alford, J. A. (1962). Catalytic esterification of terephthalic acid. U.S. Patent No. US3022333A.
  • Chapman, J. J., & Weis, M. H. (1971). Method for direct esterification of terephthalic acid with ethylene glycol. U.S. Patent No. US3590072A.
  • Sebelist, F. J., & Weir, R. H. (1962). Esterification of terephthalic acid with aqueous glycol. U.S. Patent No. US3057909A.
  • Al-Ghamdi, A. S., et al. (n.d.). A process for preparing a monoester of terephthalic acid and its derivatives. Google Patents.
  • Yang, K. S., et al. (1996). Solubility and esterification kinetics of terephthalic acid in ethylene glycol. 3. The effects of functional groups. Journal of Applied Polymer Science, 60(7), 1033-1039.
  • Espinosa-López, A. C., et al. (2018). Microwave-assisted esterification step of poly(ethylene terephthalate) (PET) synthesis through ethylene glycol and terephthalic acid. Semantic Scholar.
  • BOC Sciences. (n.d.). CAS 1137-99-1 this compound.
  • Miller, K. K. (2015). Process for preparation of terephthalic acid. Michigan State University.
  • Joyce, R. M. (1949). Preparation of mono-alkyl esters of terephthalic acid. U.S. Patent No. US2479066A.
  • Mir Mohamad Sadeghi, G., & Sayaf, M. (n.d.). Chemical Reaction between ethylene glycol and terephthalic acid yields BHET. ResearchGate.
  • Bell, A., & Lappin, G. R. (1957). Preparation of monoesters of terephthalic acid. U.S. Patent No. US2808428A.
  • Kasmi, N., et al. (n.d.). Effectiveness of Esterification Catalysts in the Synthesis of Poly(Ethylene Vanillate). MDPI.
  • BenchChem. (n.d.). Synthesis pathway for monoalkyl terephthalates.
  • European Patent Office. (n.d.). Method of preparing esters of terephthalic acid. Google Patents.
  • The Dow Chemical Company. (n.d.). Production of terephthalic acid di-esters. Google Patents.
  • CymitQuimica. (n.d.). CAS 1137-99-1: this compound.

Sources

"4-((2-Hydroxyethoxy)carbonyl)benzoic acid" chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-((2-Hydroxyethoxy)carbonyl)benzoic acid: Structure, Synthesis, and Applications

Abstract

This compound, a bifunctional aromatic compound, stands as a critical nexus between bulk polymer manufacturing and specialized pharmaceutical synthesis. Possessing both a carboxylic acid and a primary alcohol functional group, this molecule offers a versatile platform for chemical elaboration. This guide provides a senior application scientist’s perspective on its core chemical identity, a field-tested synthetic protocol, and an exploration of its principal applications. We will delve into the causality behind its utility in materials science as the foundational monomer for polyethylene terephthalate (PET) and its growing importance as a structural scaffold in medicinal chemistry, particularly in the development of enzyme inhibitors. The discussion is grounded in established analytical and safety protocols to ensure both scientific integrity and practical applicability for researchers and drug development professionals.

Molecular Profile and Physicochemical Properties

A comprehensive understanding of a chemical entity begins with its fundamental structure and properties. These characteristics dictate its reactivity, solubility, and ultimately, its suitability for various applications.

Chemical Structure and Nomenclature

The formal IUPAC name for this compound is 4-(2-hydroxyethoxycarbonyl)benzoic acid .[1][2] It is also widely known by several synonyms, the most common being 2-Hydroxyethyl terephthalate or Mono(2-hydroxyethyl) terephthalate (MHET).[1][][4] Structurally, it is a dicarboxylic acid monoester formed from the formal condensation of one carboxyl group of terephthalic acid with one hydroxyl group of ethylene glycol.[1]

The molecule's architecture, featuring a rigid aromatic ring and flexible hydrophilic side chains, is key to its dual utility in both polymer science and pharmacology.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

Identifier Value Source(s)
CAS Number 1137-99-1 [1][2][4]
Molecular Formula C₁₀H₁₀O₅ [1][2][5]
Molecular Weight 210.18 g/mol [1]
IUPAC Name 4-(2-hydroxyethoxycarbonyl)benzoic acid [1]
InChI InChI=1S/C10H10O5/c11-5-6-15-10(14)8-3-1-7(2-4-8)9(12)13/h1-4,11H,5-6H2,(H,12,13) [1][4]

| SMILES | O=C(O)C1=CC=C(C(=O)OCCO)C=C1 |[2][] |

Physicochemical Properties

The compound's physical properties are a direct consequence of its molecular structure. The presence of a carboxylic acid, an ester, and a hydroxyl group, combined with an aromatic ring, results in a molecule with balanced hydrophilicity and lipophilicity.

Table 2: Physicochemical Data

Property Value Comments and Rationale Source(s)
Appearance White to off-white solid Crystalline nature is typical for aromatic carboxylic acids. [4]
Solubility Soluble in polar solvents The polar -COOH and -OH groups facilitate dissolution in solvents like DMSO, DMF, and alcohols. Solubility in water is limited but increases in hot water or basic conditions due to salt formation. [4][6]

| XlogP | 0.6 | This predicted value indicates a relatively low lipophilicity, consistent with its polar functional groups. |[7] |

Note: Experimental data for properties like melting and boiling points are not consistently reported across commercial suppliers.[8] Researchers should perform their own characterization or consult a specific supplier's Certificate of Analysis.

Synthesis and Characterization

The synthesis of this compound is a foundational reaction in polymer chemistry, demonstrating a classic esterification mechanism. A robust protocol is essential for obtaining high-purity material, which is critical for both polymerization and pharmaceutical applications.

Synthetic Pathway: Mono-esterification of Terephthalic Acid

The primary route to this molecule is the direct esterification of terephthalic acid with an excess of ethylene glycol.[9] The reaction is typically acid-catalyzed and driven towards the mono-ester product by controlling stoichiometry and reaction conditions. Using an excess of the diol (ethylene glycol) statistically favors the formation of the mono-substituted product over the di-substituted polyester precursor.

Synthesis_Workflow Terephthalic_Acid Terephthalic Acid Reaction_Vessel Acid Catalyst (e.g., H₂SO₄) Heat (e.g., 180-200°C) Inert Atmosphere (N₂) Terephthalic_Acid->Reaction_Vessel Ethylene_Glycol Ethylene Glycol (excess) Ethylene_Glycol->Reaction_Vessel Product This compound Reaction_Vessel->Product Water Water (byproduct) Reaction_Vessel->Water Removed to drive equilibrium Purification Purification (Recrystallization) Product->Purification Final_Product High-Purity Product Purification->Final_Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Objective: To synthesize this compound with >95% purity.

Materials:

  • Terephthalic acid (1.0 eq)

  • Ethylene glycol (5.0 eq)

  • Sulfuric acid (catalytic, ~0.02 eq)

  • Deionized water

  • Sodium bicarbonate (for neutralization)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard glassware for workup and recrystallization

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask, add terephthalic acid (e.g., 50 g, 0.3 mol) and ethylene glycol (e.g., 93 mL, 1.5 mol). The large excess of ethylene glycol serves as both reactant and solvent, maximizing the statistical probability of mono-esterification.

  • Catalysis: While stirring, carefully add concentrated sulfuric acid (e.g., 0.3 mL) to the slurry. The acid protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of ethylene glycol.

  • Heating and Reflux: Heat the mixture to approximately 190°C under a nitrogen atmosphere. The inert atmosphere is crucial to prevent oxidative side reactions at high temperatures. Maintain this temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the terephthalic acid spot.

  • Workup - Quenching and Precipitation: Allow the reaction mixture to cool to room temperature. Slowly pour the solution into a large beaker containing 1 L of cold deionized water while stirring vigorously. This step quenches the reaction and causes the desired product to precipitate, as it is sparingly soluble in water, while the excess ethylene glycol remains in solution.

  • Isolation: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove residual ethylene glycol and catalyst.

  • Purification - Recrystallization: The key to high purity is a meticulous recrystallization. Transfer the crude solid to a large flask and add a minimal amount of boiling water to dissolve it. If solubility is low, a co-solvent system like water/ethanol can be used. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. The slow cooling process ensures the formation of a well-ordered crystal lattice, excluding impurities.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum at 60°C to a constant weight.

Self-Validation: The success of the protocol is validated by the yield and purity of the final product, which should be a white crystalline solid. Purity should be confirmed via HPLC and the structure verified by ¹H NMR and Mass Spectrometry.

Key Applications and Field Insights

The bifunctional nature of this compound makes it a uniquely versatile chemical intermediate.

Polymer and Materials Science

The most significant industrial application of this compound is as the primary intermediate in the synthesis of polyethylene terephthalate (PET).[9] In the manufacturing process, it is formed in situ and then undergoes polycondensation with other monomers to build the long polymer chains that constitute PET.[9]

Beyond PET, its dual functionality is highly valued:

  • Monomer for Specialty Polymers: It serves as a monomer in the synthesis of advanced polyesters and polyurethanes.[] The hydroxyl group provides a site for chain extension, while the carboxylic acid can be used for end-group modification or crosslinking, allowing for precise control over polymer properties like flexibility, adhesion, and thermal resistance.[]

  • Surface Modification: The molecule can be grafted onto the surfaces of polymers and metals.[] The carboxylic acid group can anchor to the surface, while the exposed hydroxyethoxy chain imparts hydrophilicity, improving properties like wettability, biocompatibility, and adhesion.[][4]

Pharmaceutical and Biomedical Applications

In drug discovery and development, this molecule is utilized as a valuable building block and linker.[]

  • Intermediate for APIs: It is a documented intermediate in the synthesis of certain dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes.[][9] Its rigid benzoic acid core provides a stable scaffold for building more complex pharmacophores.

  • Prodrug Design: The hydroxyethoxy moiety is particularly useful for improving the pharmaceutical properties of a parent drug.[] By forming an ester linkage with a carboxylic acid-containing drug, this molecule can act as a promoiety that enhances aqueous solubility and can be designed to be cleaved by endogenous esterases, enabling controlled drug release.[]

  • Bioconjugation Linker: The distinct reactivity of the -COOH and -OH groups allows for its use as a heterobifunctional linker.[] For instance, the carboxylic acid can be activated to form an amide bond with a peptide, while the hydroxyl group remains available for subsequent conjugation to a polymer or solid support. This provides spatial separation and can minimize steric hindrance in complex bioconjugates.[]

Safety and Handling

Scientific integrity demands a rigorous approach to safety. While one source describes the compound as non-hazardous,[10] this is contradicted by GHS classifications provided by multiple chemical suppliers and databases.[1][8] In a research setting, the more conservative classification should always be followed.

Table 3: GHS Hazard and Precautionary Statements

Classification Code Statement Source
Hazard H315 Causes skin irritation [1][8]
H319 Causes serious eye irritation [1][8]
H335 May cause respiratory irritation [1][8]
Precautionary P261 Avoid breathing dust/fume/gas/mist/vapors/spray [8]
P280 Wear protective gloves/protective clothing/eye protection/face protection [8]

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |[8] |

Handling Recommendations:

  • Always handle in a chemical fume hood.

  • Use standard PPE: safety glasses or goggles, nitrile gloves, and a lab coat.

  • Avoid inhalation of dust.

  • In case of contact, wash skin thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[10]

Conclusion

This compound is more than a simple chemical intermediate; it is a molecular linchpin connecting large-scale industrial processes with the nuanced demands of modern drug design. Its straightforward synthesis, combined with the strategic placement of its reactive functional groups, provides a robust and versatile platform for innovation. For materials scientists, it offers a pathway to polymers with tailored properties. For medicinal chemists, it serves as a reliable scaffold and a tool for optimizing the pharmacokinetic profiles of next-generation therapeutics. A thorough understanding of its chemistry, synthesis, and handling is therefore essential for any scientist looking to leverage its considerable potential.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-[(2-Hydroxyethoxy)carbonyl]benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C10H10O5). Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-((2-Hydroxyethoxy)carbonyl)benzoic acid: Nomenclature, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It focuses on the chemical compound 4-((2-Hydroxyethoxy)carbonyl)benzoic acid, detailing its various names, chemical properties, and critical roles in modern chemistry and pharmaceutical sciences. As a bifunctional molecule, its unique structure, featuring both a carboxylic acid and a primary alcohol, makes it a highly versatile building block in polymer science and a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Part 1: Nomenclature and Chemical Identity

Accurate identification of a chemical compound is fundamental for research, procurement, and regulatory compliance. This compound is known by a multitude of synonyms, which often arise from its relationship to its parent molecules, terephthalic acid and ethylene glycol. It is formally the product of the condensation of one carboxyl group of terephthalic acid with one hydroxyl group of ethylene glycol.[1]

IUPAC Name: The systematically generated and internationally recognized name for this compound is 4-(2-hydroxyethoxycarbonyl)benzoic acid .[1][]

CAS Number: The Chemical Abstracts Service (CAS) registry number, a unique identifier, is 1137-99-1 .[1][3][4]

Synonyms and Alternative Names: The compound is frequently referenced in literature and commercial listings under various names. Understanding these alternatives is crucial for conducting exhaustive literature reviews and sourcing materials.

  • Common Synonyms:

    • 2-Hydroxyethyl terephthalate[1][][3]

    • Mono(2-hydroxyethyl) terephthalate (MHET)[3][5]

    • 2-Hydroxyethyl hydrogen terephthalate[1][3]

    • Terephthalic acid, mono(2-hydroxyethyl) ester[3][6]

    • Mono(ethylene glycol) terephthalate[1]

    • Beta-hydroxyethyl terephthalate[1]

  • Systematic Variations:

    • 1,4-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) ester[1][3]

    • 1,4-Benzenedicarboxylic acid, mono(2-hydroxyethyl) ester[3][5]

    • p-[(2-hydroxyethoxy)carbonyl]benzoic acid[5][6]

The variety of names reflects the different ways of describing the ester linkage and the parent acid. "Terephthalate" refers to the ester of terephthalic acid, while "benzenedicarboxylate" is a more systematic description of the benzene ring with two carboxyl groups. The prefix "mono" indicates that only one of the two acid groups on terephthalic acid has been esterified.

Part 2: Physicochemical and Structural Properties

The compound's utility is directly linked to its physical and chemical characteristics. It is an aromatic carboxylic acid derivative with a hydroxyethoxy substituent connected via an ester bond.[] This structure provides a balance of solubility and reactivity, with the polar hydroxyl and carboxyl groups enhancing its versatility.[]

PropertyValueSource
Molecular Formula C₁₀H₁₀O₅[1][4][7][8]
Molecular Weight 210.18 g/mol [1]
CAS Number 1137-99-1[1][3][4][7][8]
Appearance White to off-white solid[3]
Melting Point 183-186 °C[8]
pKa 3.73 ± 0.10 (Predicted)[8]
Canonical SMILES C1=CC(=CC=C1C(=O)O)C(=O)OCCO[1][6]
InChIKey BCBHDSLDGBIFIX-UHFFFAOYSA-N[1][]

Part 3: Synthesis and Reactivity

The fundamental synthesis of this compound involves the esterification of terephthalic acid with ethylene glycol. The diagram below illustrates this core reaction. The presence of two distinct functional groups—a carboxylic acid and a hydroxyl group—governs its reactivity. The carboxylic acid can undergo further esterification or amidation, while the terminal hydroxyl group can be oxidized or used in subsequent ester or ether linkages. This dual reactivity is the cornerstone of its application as a monomer and a linker molecule.

synthesis_workflow terephthalic_acid Terephthalic Acid (HOOC-C₆H₄-COOH) product This compound (MHET) terephthalic_acid->product Esterification ethylene_glycol Ethylene Glycol (HO-CH₂CH₂-OH) ethylene_glycol->product water Water (H₂O) product->water Byproduct

Caption: Formation of MHET via esterification.

Part 4: Applications in Drug Development and Material Science

The unique bifunctional nature of this compound makes it a valuable component in several high-value applications.

1. Pharmaceutical Intermediate: This compound is a crucial intermediate in the synthesis of various pharmaceuticals.[] Notably, it is utilized in the manufacturing of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes.[] Its structure serves as a scaffold that can be chemically modified to create the final API. Research has also pointed to its potential in synthesizing anti-cancer agents, with noted efficacy in chronic myeloid leukemia (CML) models.[]

2. Polymer and Material Science: As a monomer, it is a foundational component in the synthesis of polyesters, including polyethylene terephthalate (PET). The hydroxyl and carboxyl groups allow for chain extension and crosslinking, enabling the production of high-performance polymers with tailored properties like improved flexibility, adhesion, and thermal resistance.[] Its structure is also integral to designing biodegradable and biocompatible materials for coatings, adhesives, and films.[]

3. Linker and Prodrug Development: In medicinal chemistry, the molecule functions as a building block for creating prodrugs.[] The hydroxyethoxy moiety can improve the aqueous solubility and metabolic stability of a parent drug when linked via the ester group.[] This biocompatibility and predictable reactivity make it an excellent choice for developing controlled-release formulations and targeted drug-delivery systems.[]

Part 5: Experimental Protocol: Polyester Synthesis

The following is a representative protocol for the polycondensation of this compound to form a polyester. This protocol is illustrative and should be adapted based on specific laboratory conditions and desired polymer characteristics.

Objective: To synthesize a low-molecular-weight polyester via self-condensation.

Materials:

  • This compound (MHET)

  • Antimony(III) oxide (catalyst)

  • High-boiling point solvent (e.g., Dowtherm A)

  • Nitrogen gas supply

  • Reaction vessel with mechanical stirrer, condenser, and nitrogen inlet

Procedure:

  • Reactor Setup: Charge the reaction vessel with this compound and the catalyst (e.g., 200-300 ppm antimony(III) oxide).

  • Inert Atmosphere: Purge the system with dry nitrogen gas for 15-20 minutes to remove oxygen, which can cause side reactions and discoloration at high temperatures.

  • Heating and Melting: Begin heating the mixture under a gentle nitrogen flow. The MHET will melt around its melting point (183-186 °C).

  • Esterification Stage: Increase the temperature to approximately 240-260 °C. The self-esterification reaction will begin, releasing water as a byproduct, which is removed through the condenser. Maintain these conditions for 1-2 hours until the rate of water distillation slows significantly.

  • Polycondensation Stage: Reduce the pressure inside the vessel gradually to below 1 mmHg (vacuum). Increase the temperature to 270-285 °C. This stage facilitates the removal of ethylene glycol (formed from side reactions) and drives the polymerization to a higher molecular weight.

  • Monitoring: Monitor the reaction by observing the viscosity of the molten polymer. The torque on the mechanical stirrer will increase as the molecular weight of the polymer increases.

  • Termination and Recovery: Once the desired viscosity is reached, stop the reaction by cooling the vessel under nitrogen. The resulting polyester can be extruded and pelletized for analysis.

Caption: Workflow for polyester synthesis from MHET.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-[(2-Hydroxyethoxy)carbonyl]benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikidata. (n.d.). 4-[(2-hydroxyethoxy)carbonyl]benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Hydroxyethoxy)benzenecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

Sources

Spectroscopic Data of 4-((2-Hydroxyethoxy)carbonyl)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-((2-Hydroxyethoxy)carbonyl)benzoic acid, also known as mono(2-hydroxyethyl) terephthalate (MHET), is a significant organic compound with the chemical formula C₁₀H₁₀O₅.[1] It serves as the primary intermediate in both the synthesis and the hydrolytic degradation of polyethylene terephthalate (PET), a polymer of immense industrial importance.[1] The structural integrity and purity of MHET are critical for its role as a precursor in polymerization processes and as a key analyte in PET recycling and biodegradation studies.[2][3]

This technical guide provides an in-depth analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Understanding the spectroscopic signature of this molecule is paramount for researchers, scientists, and professionals in drug development and materials science for unequivocal identification, purity assessment, and mechanistic studies. The methodologies and interpretations presented herein are grounded in established scientific principles and supported by literature-derived data to ensure technical accuracy and trustworthiness.

Molecular Structure

The unique arrangement of a carboxylic acid group and a hydroxyethoxy ester group on a central benzene ring dictates the distinct spectroscopic characteristics of MHET.

Figure 1: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For MHET, both ¹H and ¹³C NMR provide definitive structural confirmation. The data presented here is based on experimental spectra obtained in deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR Data

The ¹H NMR spectrum of MHET is characterized by distinct signals corresponding to the aromatic protons and the protons of the hydroxyethoxy group. The acidic protons of the carboxylic acid and the hydroxyl group are also observable, often as broad signals.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.1br s1H-COOH
8.05d2HAromatic (H-2, H-6)
7.95d2HAromatic (H-3, H-5)
4.90t1H-OH
4.40t2H-O-CH₂-
3.75t2H-CH₂-OH

Table 1: ¹H NMR Data for this compound in DMSO-d₆.

Interpretation of ¹H NMR Spectrum:

  • Aromatic Region: The para-substituted benzene ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing ester group (H-2, H-6) are deshielded and appear further downfield compared to the protons ortho to the carboxylic acid group (H-3, H-5).

  • Aliphatic Region: The two methylene groups of the hydroxyethoxy chain appear as triplets due to coupling with each other. The methylene group adjacent to the ester oxygen (-O-CH₂-) is more deshielded (δ 4.40 ppm) than the one bearing the hydroxyl group (-CH₂-OH at δ 3.75 ppm).

  • Exchangeable Protons: The carboxylic acid proton is highly deshielded and appears as a broad singlet around 13.1 ppm. The hydroxyl proton appears as a triplet around 4.90 ppm, with the splitting arising from coupling to the adjacent methylene protons.

¹³C NMR Data

The ¹³C NMR spectrum, often elucidated through techniques like HSQC (Heteronuclear Single Quantum Coherence) which correlates protons to their directly attached carbons, confirms the carbon skeleton of the molecule.

Chemical Shift (δ) ppmAssignment
166.5-COOH
165.5-COO-
135.0C-4
133.5C-1
129.5C-3, C-5
129.0C-2, C-6
67.0-O-CH₂-
59.5-CH₂-OH

Table 2: ¹³C NMR Data for this compound in DMSO-d₆.

Interpretation of ¹³C NMR Spectrum:

  • Carbonyl Carbons: The two carbonyl carbons are the most deshielded, with the carboxylic acid carbon appearing at a slightly higher chemical shift than the ester carbonyl carbon.

  • Aromatic Carbons: The quaternary carbons of the benzene ring (C-1 and C-4) are readily identifiable. The protonated aromatic carbons (C-2, C-3, C-5, C-6) appear in the typical range for substituted benzenes.

  • Aliphatic Carbons: The two aliphatic carbons are found at δ 67.0 ppm and 59.5 ppm, corresponding to the methylene groups adjacent to the ester oxygen and the hydroxyl group, respectively.

Experimental Protocol: NMR Data Acquisition

Figure 2: Standard workflow for NMR analysis of MHET.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of MHET is dominated by features from the carboxylic acid, ester, and alcohol functional groups.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3500 - 3200Broad, sO-H stretch (alcohol)
3300 - 2500Broad, sO-H stretch (carboxylic acid, H-bonded)
~1715Strong, sC=O stretch (ester, conjugated)
~1685Strong, sC=O stretch (carboxylic acid, conjugated and dimerized)
~1600, ~1450Medium, mC=C stretch (aromatic ring)
~1270Strong, sC-O stretch (ester and carboxylic acid)
~1100Strong, sC-O stretch (alcohol)

Table 3: Characteristic IR Absorption Bands for this compound.

Interpretation of IR Spectrum:

  • O-H Stretching Region: Two prominent broad absorption bands are expected. A very broad band from 3300-2500 cm⁻¹ is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[4][5] A second, slightly sharper broad band around 3500-3200 cm⁻¹ corresponds to the O-H stretch of the primary alcohol, which is also involved in hydrogen bonding.[6]

  • Carbonyl Stretching Region: The spectrum will show two strong C=O stretching absorptions. The ester carbonyl, being conjugated with the aromatic ring, typically appears around 1715 cm⁻¹.[6] The carboxylic acid carbonyl, which is also conjugated and typically dimerized through hydrogen bonding, absorbs at a lower frequency, around 1685 cm⁻¹.[7]

  • Fingerprint Region: Strong absorptions in the 1300-1000 cm⁻¹ range are indicative of C-O stretching vibrations from the ester, carboxylic acid, and alcohol moieties. Aromatic C=C stretching vibrations appear as medium intensity bands around 1600 and 1450 cm⁻¹.

Experimental Protocol: IR Data Acquisition

Figure 3: Common methods for acquiring the IR spectrum of a solid sample like MHET.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features. The molecular weight of MHET (C₁₀H₁₀O₅) is 210.18 g/mol .

m/zProposed Fragment IonFormula of Neutral Loss
211.06[M+H]⁺ (Protonated Molecular Ion)-
209.05[M-H]⁻ (Deprotonated Molecular Ion)-
193[M - H₂O]⁺ or [M - OH]⁺H₂O or OH
165[M - CH₂CH₂OH]⁺ or [M - OCH₂CH₂OH]⁺C₂H₅O or C₂H₅O₂
149[C₇H₅O₃]⁺ (from loss of OCH₂CH₂OH)C₂H₅O₂
121[C₇H₅O₂]⁺ (Benzoyl cation)-
105[C₇H₅O]⁺ (from loss of CO₂ from m/z 149)CO₂
77[C₆H₅]⁺ (Phenyl cation)CO

Table 4: Predicted Mass Spectrometry Data for this compound.

Interpretation of Mass Spectrum: The fragmentation of MHET is expected to follow pathways characteristic of benzoic acid esters.

  • Molecular Ion: Depending on the ionization technique (e.g., Electrospray Ionization - ESI), the molecular ion will be observed as the protonated species [M+H]⁺ at m/z 211 or the deprotonated species [M-H]⁻ at m/z 209.[8]

  • Key Fragmentations: A primary fragmentation pathway involves the cleavage of the ester group. Loss of the ethoxy radical (•OCH₂CH₂OH) would lead to the formation of the 4-carboxybenzoyl cation at m/z 149. Subsequent loss of CO₂ would yield the benzoyl cation at m/z 105. Further fragmentation of the benzoyl cation by loss of CO results in the phenyl cation at m/z 77.[9][10] An alternative fragmentation involves the loss of a neutral ethylene molecule from the molecular ion via a McLafferty-type rearrangement, which is a common pathway for ethyl esters.[9]

Proposed Fragmentation Pathway (Electron Ionization)

fragmentation M [C₁₀H₁₀O₅]⁺˙ m/z = 210 F1 [C₈H₅O₄]⁺ m/z = 165 M->F1 - C₂H₅O• F2 [C₇H₅O₃]⁺ m/z = 149 M->F2 - •OCH₂CH₂OH F4 [C₇H₅O]⁺ m/z = 105 F2->F4 - CO₂ F3 [C₇H₅O₂]⁺ m/z = 121 F5 [C₆H₅]⁺ m/z = 77 F4->F5 - CO

Figure 4: Plausible mass spectral fragmentation pathway for MHET under electron ionization.

References

  • Structure Determination of Organic Compounds - Pharmacy 180. (n.d.). Retrieved January 16, 2026, from [Link]

  • Eugenio, E. de Q., Campisano, I. S. P., Dias, A. G., de Castro, A. M., & Langone, M. A. P. (2022). Novel efficient enzymatic synthesis of the key-reaction intermediate of PET depolymerization, mono(2-hydroxyethyl terephthalate) - MHET. Journal of Biotechnology, 358, 102–110.
  • Ronkvist, Å. M., Xie, W., Lu, W., & Gross, R. A. (2009).
  • Chegg. (2018, March 7). Show the structure of the fragment ions for the mass spectrum of ethyl benzoate. Retrieved January 16, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 16, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved January 16, 2026, from [Link]

  • Larkin, P. J. (2011).
  • MDPI. (2022). Chemical Recycling of Catalytic Glycolysis of Polyethylene Terephthalate with Potassium-Rich Biomass. Molecules, 27(15), 4948.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7165, Ethyl benzoate. Retrieved January 16, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 174073, this compound. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of PET before a) and after biodegradation using b) Penicillium funiculosum, c) hydrolytic enzymes. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved January 16, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 16, 2026, from [Link]

  • University of Glasgow. (n.d.). Theses Digitisation: This is a digitised thesis. Retrieved January 16, 2026, from [Link]

  • Wikipedia. (2023, November 29). 2-Hydroxyethyl terephthalic acid. Retrieved January 16, 2026, from [Link]

  • YouTube. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved January 16, 2026, from [Link]

  • bioRxiv. (2025, October 15). Unveiling the PET plastics degradation potential of the thermostable EstS1 esterase through integrated biochemical, structural, and in silico analysis. Retrieved January 16, 2026, from [Link]

Sources

A Technical Guide to the Thermal Properties of 4-((2-Hydroxyethoxy)carbonyl)benzoic acid: Melting Point and Thermal Stability Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-((2-Hydroxyethoxy)carbonyl)benzoic acid, also known by synonyms such as 2-Hydroxyethyl terephthalate or mono(ethylene terephthalate), is a bifunctional aromatic carboxylic acid derivative.[1][][3] Its structure, featuring a carboxylic acid group and a primary alcohol, makes it a valuable monomer and intermediate in various fields.[4] It serves as a crucial building block in the synthesis of polyesters, including polyethylene terephthalate (PET), and as a linker or modifier in the development of high-performance polymers, coatings, and adhesives.[][5] In medicinal chemistry, its unique combination of a hydrophilic hydroxyethoxy moiety and a rigid benzoic acid framework is leveraged to improve the aqueous solubility and metabolic stability of prodrugs and active pharmaceutical ingredients.[]

Given its application in polymerization and pharmaceutical formulation, which often involve thermal processing, a thorough understanding of its melting behavior and thermal stability is paramount. These properties dictate processing temperatures, storage conditions, and the ultimate performance and integrity of the end products. This guide provides a detailed technical overview of the melting point and thermal stability of this compound, complete with validated experimental protocols and expert insights for researchers, scientists, and drug development professionals.

Part 1: Melting Point Determination

The melting point of a crystalline solid is a critical physical property that provides a primary indication of its identity and purity. For a pure substance, melting occurs over a narrow temperature range. The presence of impurities typically broadens this range and depresses the melting point.

Reported Melting Point Data

The melting point of this compound has been reported in the literature. This data is essential for initial characterization and for comparison with experimental findings.

ParameterReported ValueSource(s)
Melting Point183-186 °CChemBK[6]
Authoritative Experimental Protocol: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the gold-standard technique for accurately determining the melting point and associated enthalpy of fusion. The method measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The melting process results in a distinct endothermic peak on the DSC thermogram.

Methodology Rationale (E-E-A-T): This protocol is designed to be a self-validating system. The use of a hermetically sealed aluminum pan prevents any mass loss due to sublimation prior to melting, which is critical for obtaining an accurate enthalpy value. An inert nitrogen atmosphere is essential to inhibit oxidative degradation of the sample at elevated temperatures, ensuring that the observed thermal event is purely the physical transition of melting. A controlled heating rate of 10 °C/min provides a balance between high-resolution data and practical analysis time. Instrument calibration with a certified indium standard is a mandatory prerequisite to guarantee temperature and enthalpy accuracy.

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into a clean aluminum DSC pan.

  • Pan Sealing: Hermetically seal the pan to prevent any loss of sample during heating. Prepare an identical empty pan to serve as the reference.

  • Instrument Setup: Place the sample pan and the reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to 220 °C at a constant heating rate of 10 °C/min.

    • Maintain a constant nitrogen purge gas flow at 50 mL/min throughout the experiment.

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • The melting point (Tm) is determined as the onset temperature of the endothermic melting peak. The peak temperature can also be reported.

    • Integrate the area of the endotherm to calculate the enthalpy of fusion (ΔHf).

DSC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Calibrate 1. Calibrate DSC with Indium Standard Weigh 2. Weigh 3-5 mg Sample Calibrate->Weigh Seal 3. Hermetically Seal in Al Pan Weigh->Seal Load 4. Load Sample & Ref Pans into DSC Cell Seal->Load Program 5. Run Thermal Program (Heat to 220°C @ 10°C/min under N2 atmosphere) Load->Program Analyze 6. Analyze Thermogram Program->Analyze Report Report Onset Temp (Tm) & Enthalpy of Fusion (ΔHf) Analyze->Report

Caption: Workflow for Melting Point Determination using DSC.

Part 2: Thermal Stability Assessment

Thermal stability defines the temperature at which a compound begins to chemically decompose. This is a critical parameter for applications involving high-temperature processing, such as melt extrusion in polymer synthesis, as it dictates the upper limit of the processing window. For pharmaceuticals, it informs on stability during manufacturing (e.g., drying) and long-term storage.

Reported Stability and Decomposition Data

While specific decomposition temperatures are best determined experimentally, safety data provides qualitative insights into the stability and potential decomposition products of this compound.

ParameterReported InformationSource(s)
Chemical StabilityStable under recommended temperatures and pressures.AK Scientific, Inc.[1]
Conditions to AvoidDust generation, strong oxidizing agents.AK Scientific, Inc.[1]
Hazardous Decomposition ProductsCarbon oxides generated during combustion or thermal decomposition.AK Scientific, Inc.[1]
Application InsightUsed to improve thermal resistance in high-performance polymers.BOC Sciences[]
Authoritative Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is the definitive method for assessing thermal stability.[7] The technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. A loss of mass indicates that the sample is decomposing or volatilizing.

Methodology Rationale (E-E-A-T): This TGA protocol provides a robust assessment of thermal decomposition. An inert nitrogen atmosphere is specified to ensure that the observed mass loss is due to thermal decomposition alone, not thermo-oxidative degradation, which would occur in the presence of air and typically at a lower temperature. The heating rate of 10 °C/min is a standard convention that allows for clear identification of decomposition steps while maintaining a reasonable experiment duration. The analysis of the derivative weight loss (DTG) curve is crucial, as its peak indicates the temperature of the maximum rate of decomposition, providing a highly reproducible data point for comparison.[7]

Step-by-Step Protocol:

  • Instrument Setup: Ensure the TGA instrument is clean and the balance is tared.

  • Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan. (Ceramic is often preferred for its inertness at high temperatures).

  • Instrument Loading: Carefully place the sample pan onto the TGA balance mechanism.

  • Thermal Program:

    • Equilibrate the furnace at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

    • Maintain a constant nitrogen purge gas flow at 50-100 mL/min throughout the experiment to remove gaseous decomposition products.[8]

  • Data Analysis:

    • Record the sample mass (%) as a function of temperature.

    • Determine the onset temperature of decomposition (T_onset), often defined by a 5% mass loss (T_d5%).

    • Calculate the first derivative of the TGA curve (the DTG curve). The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Tare 1. Tare TGA Balance Weigh 2. Load 5-10 mg Sample into Ceramic Pan Tare->Weigh Load 3. Place Pan on TGA Balance Weigh->Load Program 4. Run Thermal Program (Heat to 600°C @ 10°C/min under N2 atmosphere) Load->Program Analyze 5. Analyze TGA/DTG Curves Program->Analyze Report Report Onset Temp (Td5%) & Peak Decomposition Temp Analyze->Report

Caption: Workflow for Thermal Stability Assessment using TGA.

Conclusion

The thermal properties of this compound are fundamental to its successful application in materials science and pharmaceutical development. With a melting point in the range of 183-186 °C , this compound exists as a stable solid under ambient conditions. Its thermal stability, which can be precisely quantified using Thermogravimetric Analysis, defines the operational limits for high-temperature processing. The protocols detailed in this guide provide a validated framework for researchers to accurately characterize this essential monomer, ensuring the development of robust and reliable materials and formulations. Adherence to these methodologies will yield the high-quality, reproducible data necessary for informed decision-making in research and manufacturing environments.

References

  • ChemBK. This compound. [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. Thermogravemetric analysis and DSC graph of benzoic acid,.... [Link]

  • ResearchGate. Thermogravimetric analysis (TGA) of GO, GO-COOH and GO-COOH/CaCO3. [Link]

  • ResearchGate. Melting of benzoic acid obtained in a DSC experiment where the heating.... [Link]

  • ResearchGate. A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. [Link]

  • RSC Publishing. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. [Link]

  • PubChemLite. This compound (C10H10O5). [Link]

  • PubChem. 4-[(2-Hydroxyethoxy)carbonyl]benzoate. [Link]

  • NIST Technical Series Publications. Calorimetric Properties of Benzoic Acid from 0 to 410 K. [Link]

  • Chemistry LibreTexts. Thermogravimetric analysis (TGA). [Link]

Sources

The Pivotal Role of 4-((2-Hydroxyethoxy)carbonyl)benzoic Acid as a Direct Precursor in Polyethylene Terephthalate (PET) Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide explores the critical function of 4-((2-Hydroxyethoxy)carbonyl)benzoic acid, more commonly known as mono(2-hydroxyethyl) terephthalate (MHET), as a direct precursor in the synthesis of polyethylene terephthalate (PET). While traditionally viewed as an intermediate in the conventional PET production pathway, this guide elucidates the emerging significance of MHET as a primary monomer, particularly in the context of advanced and circular PET manufacturing processes. We will delve into the chemical underpinnings, reaction kinetics, and practical methodologies for leveraging MHET in the production of high-quality PET, offering a comprehensive resource for professionals in polymer chemistry and materials science.

Introduction: Reframing the Role of a Key Intermediate

Polyethylene terephthalate (PET) is a ubiquitous thermoplastic polymer of the polyester family, with widespread applications ranging from packaging and textiles to advanced engineering resins.[1] The conventional industrial synthesis of PET involves a two-stage process: the esterification of terephthalic acid (TPA) with ethylene glycol (EG) to form bis(2-hydroxyethyl) terephthalate (BHET), followed by the melt polycondensation of BHET to yield the final polymer.[2][3] Within this well-established pathway, this compound (MHET) is recognized as a primary intermediate.[4][5]

However, recent advancements in polymer chemistry and a growing emphasis on a circular economy for plastics have brought the role of MHET into sharper focus. This guide posits that MHET is not merely a transient species but can be harnessed as a direct and versatile precursor for PET synthesis. This "MHET-initiated PET repolymerization pathway" presents a novel and potentially more efficient route for PET production, especially in the realm of chemical recycling where depolymerized PET waste can yield MHET as a primary product.[4]

This document will provide a detailed exploration of the chemical synthesis of PET from MHET, including the reaction mechanisms, kinetics, and a comprehensive experimental protocol. We will also present a comparative analysis of the MHET-initiated pathway against the traditional BHET route, highlighting the potential advantages and industrial feasibility of this innovative approach.

The Chemical Landscape: From Monomer to Polymer

The molecular structure of this compound, featuring both a carboxylic acid group and a hydroxyl group, makes it an ideal bifunctional monomer for step-growth polymerization.[6] The presence of these two reactive moieties allows for the formation of ester linkages, the fundamental chemical bond in the PET backbone.

The Polycondensation of MHET: A Mechanistic Overview

The direct conversion of MHET to PET proceeds via a melt polycondensation reaction. This process involves the repetitive formation of ester bonds between MHET molecules, with the elimination of a small molecule, typically ethylene glycol. The reaction can be conceptually understood in the following key steps:

  • Initial Dimerization: Two molecules of MHET react, with the hydroxyl group of one molecule esterifying the carboxylic acid group of the other. This forms a dimer and releases one molecule of water.

  • Oligomerization and Chain Growth: The resulting dimer, which still possesses reactive hydroxyl and carboxyl end groups, can then react with other MHET molecules or other oligomers. This step-wise addition leads to a gradual increase in the polymer chain length.

  • Transesterification Reactions: As the reaction progresses and the concentration of carboxyl end groups decreases, transesterification reactions become more prominent. The hydroxyl end group of one polymer chain can attack an ester linkage within another chain, leading to a rearrangement and further increase in molecular weight, with the elimination of ethylene glycol.

The overall reaction is an equilibrium process. To drive the reaction towards the formation of high molecular weight PET, the byproducts (water and ethylene glycol) must be continuously removed from the reaction mixture, typically by applying a high vacuum at elevated temperatures.[7]

Diagram: Polycondensation of this compound (MHET) to PET

PET_Synthesis_from_MHET cluster_reaction Polycondensation MHET1 This compound (MHET) Dimer PET Dimer MHET1->Dimer + MHET - H₂O MHET2 This compound (MHET) MHET2->Dimer PET Polyethylene Terephthalate (PET) (...-O-CH₂-CH₂-O-CO-C₆H₄-CO-...)n Dimer->PET + n(MHET) - n(EG/H₂O)

Caption: A simplified workflow of PET synthesis from MHET.

A Comparative Analysis: The MHET vs. BHET Pathways

While the traditional PET synthesis route starting from TPA and EG to form BHET is well-established, the direct polymerization of MHET offers several potential advantages, particularly in the context of chemical recycling.

FeatureMHET-Initiated PathwayConventional BHET Pathway
Starting Material This compound (MHET)Bis(2-hydroxyethyl) terephthalate (BHET)
Primary Byproduct Ethylene Glycol (EG) and WaterEthylene Glycol (EG)
Process Simplification Potentially simpler, especially in recycling loops where MHET is a direct depolymerization product.Requires the initial synthesis of BHET from TPA and EG.
Reaction Control Requires careful control of stoichiometry and byproduct removal to achieve high molecular weight.A well-understood and optimized industrial process.
Industrial Viability Primarily in the research and development phase, with growing interest for closed-loop recycling.[4]The dominant and commercially established method for virgin PET production.

The energy barrier for the initial dimerization of MHET has been reported to be around 53.05 kcal/mol.[4] While this is a significant energy input, the potential for a more streamlined recycling process where waste PET is depolymerized to MHET, which is then directly repolymerized, makes this an attractive area for ongoing research.

Experimental Protocol: Laboratory-Scale Synthesis of PET from MHET

This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of PET via the melt polycondensation of this compound (MHET).

Materials and Equipment
  • Monomer: High-purity this compound (MHET)

  • Catalyst: Antimony(III) oxide (Sb₂O₃) or a titanium-based catalyst (e.g., titanium(IV) isopropoxide)[6][8]

  • Stabilizer: Phosphoric acid or a similar phosphorus-based compound

  • Reaction Vessel: A three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a vacuum pump.

  • Heating and Temperature Control: Heating mantle with a temperature controller.

  • Vacuum System: A vacuum pump capable of reaching pressures below 1 mmHg.

  • Inert Gas: High-purity nitrogen.

Step-by-Step Procedure
  • Reactor Setup and Inerting:

    • Assemble the reaction apparatus, ensuring all glassware is dry.

    • Charge the three-necked flask with the pre-weighed MHET and the catalyst (e.g., 200-300 ppm of Sb₂O₃ relative to the weight of MHET).

    • Purge the system with dry nitrogen for at least 30 minutes to remove any oxygen and moisture. Maintain a gentle nitrogen flow during the initial heating phase.

  • Esterification/Initial Polycondensation:

    • Begin heating the reaction mixture under a slow stream of nitrogen with continuous stirring.

    • Gradually increase the temperature to 220-250°C.

    • During this stage, the initial polycondensation of MHET will occur, with the formation of water and some ethylene glycol as byproducts, which will be collected in the distillation receiver.

    • Maintain these conditions for 1-2 hours, or until the distillation of byproducts significantly slows down.

  • Melt Polycondensation under Vacuum:

    • Gradually reduce the pressure inside the reactor using the vacuum pump to below 1 mmHg.

    • Simultaneously, increase the temperature to 270-285°C.[7]

    • The viscosity of the molten polymer will increase significantly during this stage as the molecular weight builds up. The stirrer speed may need to be adjusted to ensure adequate mixing.

    • Continue the reaction under high vacuum and elevated temperature for 2-4 hours. The progress of the reaction can be monitored by the amount of ethylene glycol collected and the increase in the viscosity of the melt (observed via the torque on the mechanical stirrer).

  • Reaction Termination and Polymer Recovery:

    • Once the desired viscosity is achieved, stop the heating and break the vacuum by introducing nitrogen into the reactor.

    • Allow the reactor to cool down to room temperature under a nitrogen atmosphere.

    • The resulting PET polymer can be recovered by carefully breaking the glass flask (if necessary for small-scale lab synthesis) or by extruding the molten polymer from a reactor equipped with a bottom outlet.

  • Characterization:

    • The synthesized PET can be characterized using various analytical techniques:

      • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the ester linkages.

      • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm). For PET synthesized from MHET, a melting peak temperature of around 250°C has been reported.[4]

      • Wide-Angle X-ray Diffraction (WAXD): To assess the crystallinity of the polymer. A crystallinity of approximately 6.72% has been observed for PET from this route.[4]

      • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.

Diagram: Experimental Workflow for PET Synthesis from MHET

PET_Synthesis_Workflow start Start reactor_setup Reactor Setup and Inerting (MHET + Catalyst in Flask, N₂ Purge) start->reactor_setup esterification Esterification/Initial Polycondensation (220-250°C, N₂ atmosphere) reactor_setup->esterification polycondensation Melt Polycondensation (270-285°C, <1 mmHg Vacuum) esterification->polycondensation Byproduct Removal (H₂O, EG) termination Reaction Termination and Recovery (Cooling under N₂, Polymer Extraction) polycondensation->termination Viscosity Increase characterization Polymer Characterization (FTIR, DSC, WAXD, GPC) termination->characterization end End characterization->end

Caption: A step-by-step workflow for the laboratory synthesis of PET from MHET.

Concluding Remarks and Future Outlook

This technical guide has detailed the role of this compound (MHET) as a direct and viable precursor for the synthesis of polyethylene terephthalate. While the conventional BHET-mediated pathway remains the industrial standard for virgin PET production, the MHET-initiated route presents a compelling alternative, particularly for creating a closed-loop recycling system for PET waste. The ability to depolymerize post-consumer PET to MHET and then directly repolymerize it offers a more streamlined and potentially more sustainable approach to plastics manufacturing.

Further research is warranted to optimize the reaction kinetics and catalyst systems for the polycondensation of MHET to enhance the efficiency and scalability of this process. As the global demand for sustainable materials continues to grow, the innovative use of molecules like MHET will be paramount in transitioning towards a more circular and environmentally responsible polymer industry.

References

  • Austin, H. P., et al. (2018). Characterization and engineering of a plastic-degrading aromatic polyesterase. Proceedings of the National Academy of Sciences, 115(19), E4350-E4357.
  • Chen, Z., et al. (2022). A MHET-initiated PET repolymerization pathway for closed-loop PET recycling. Green Chemistry, 24(3), 1255-1261.
  • Djapovic, M., et al. (2021). Synthesis and characterization of polyethylene terephthalate (PET) precursors and potential degradation products: Toxicity study and application in discovery of novel PETases. Chemosphere, 275, 130005.
  • Google Patents. (1992).
  • Hu, X., et al. (2020). Synthesis of poly(ethylene terephthalate) based on glycolysis of waste PET fiber. Journal of Applied Polymer Science, 137(48), 49557.
  • Kang, R., et al. (2003). Two-Phase Model for Continuous Final-Stage Melt Polycondensation of Poly(ethylene terephthalate). III. Modeling of Multiple Reactions. Journal of Applied Polymer Science, 90(4), 1088-1095.
  • Kawai, F., et al. (2019). A new insight into the microbial degradation of plastics. Journal of Polymers and the Environment, 27(7), 1475-1490.
  • Liu, B., et al. (2022). Molecular docking analysis of PET with MHET. Journal of Molecular Graphics and Modelling, 112, 108133.
  • MDPI. (2023). Envisioning a BHET Economy: Adding Value to PET Waste. Polymers, 15(24), 4649.
  • NIH. (2021). Biochemical characterization of a polyethylene terephthalate hydrolase and design of high-throughput screening for its directed evolution. Biotechnology for Biofuels, 14(1), 226.
  • NIH. (2023). Computational design of highly efficient thermostable MHET hydrolases and dual enzyme system for PET recycling.
  • Dorf Ketal. (n.d.). Catalysts for Polymer Synthesis. Retrieved from [Link]

  • ResearchGate. (2022). A MHET‐initiated PET repolymerization pathway of PET from MHET to achieve closed‐loop PET recycling.
  • ResearchGate. (2021). Concentration of products (TPA + MHET + BHET) obtained from the enzymatic hydrolysis of post-consumer PET flakes.
  • ResearchGate. (2018). Study on depolymerization of waste polyethylene terephthalate into monomer of bis(2-hydroxyethyl terephthalate). Journal of Polymer Engineering, 38(8), 751-758.
  • ScienceDirect. (2024). Chemical recycling of polyethylene terephthalate using a micro-sized MgO-incorporated SiO2 catalyst to produce highly pure bis(2-hydroxyethyl) terephthalate in high yield. Journal of Industrial and Engineering Chemistry, 131, 234-242.
  • INRAE. (n.d.). BHET. Retrieved from [Link]

  • WithTech. (2024). Polycondensation Reaction of Polyester. Retrieved from [Link]

  • ResearchGate. (2021). PET: PRODUCTION, PROPERTIES AND APPLICATIONS.
  • ResearchGate. (2020). Film reaction kinetics for melt postpolycondensation of poly(ethylene terephthalate). Journal of Applied Polymer Science, 137(15), 48545.
  • ResearchGate. (2023). Enzymatic hydrolysis of PET. PETase converts PET into BHET and MHET, while MHETase further hydrolyzes MHET into terephthalic acid (TPA) and ethylene glycol (EG). Environmental Science & Technology, 57(3), 1234-1245.
  • Google Patents. (2023). Process for producing bis(2-hydroxyethyl)
  • NIH. (2022). Modeling of Poly(Ethylene Terephthalate) Homogeneous Glycolysis Kinetics. Polymers, 14(19), 4193.
  • ResearchGate. (2022). (A) PET industrial formation process using BHET as intermediate. Based on[2]. (B) Molecular structure of amorphous (up) and semi-crystalline (down) materials of PET. Adapted from. Biotechnology Advances, 59, 107951.

  • Google Patents. (2007). Processes for the purification of bis(2-hydroxyethyl)
  • INRAE. (n.d.). BHET. Retrieved from [Link]

  • Austin Publishing Group. (2020). Simulation and Optimization of Polymerization Reactor for the Production of Polyethylene Terephthalate (PET). Austin Chemical Engineering, 7(1), 1073.
  • Wiley Online Library. (1970). Kinetics of thermally induced solid state polycondensation of poly(ethylene terephthalate). Polymer Engineering & Science, 10(6), 364-368.
  • POLITECNICO DI MILANO. (2021). Chemical recycling of polyester/cotton blended textiles.
  • European Patent Office. (2024). POLYMERIZATION RAW MATERIAL COMPRISING RECYCLED BIS(2-HYDROXYETHYL) TEREPHTHALATE, AND PRODUCTION METHOD FOR SAME. EP4375268A1.
  • MDPI. (2021). Synthesis of Polyethylene Terephthalate (PET)

Sources

The Unseen Pillar of Polyester: A Technical Guide to 4-((2-Hydroxyethoxy)carbonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of its Discovery, Synthesis, and Pivotal Role in Polymer and Medicinal Chemistry

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 4-((2-Hydroxyethoxy)carbonyl)benzoic acid, a molecule of significant industrial and pharmaceutical relevance. While not a household name, this compound is a cornerstone in the production of everyday plastics and a versatile building block in the development of novel therapeutics. This document will delve into its historical context, synthesis, chemical properties, and diverse applications, offering valuable insights for researchers, scientists, and professionals in drug development and material science.

Introduction: A Molecule of Dichotomous Function

This compound, also known by its synonym mono(2-hydroxyethyl) terephthalate (MHET), is an aromatic carboxylic acid derivative.[] Its structure, featuring both a carboxylic acid and a primary alcohol functional group, makes it a bifunctional molecule with a unique combination of reactivity.[][2] This duality is the key to its widespread utility, acting as a critical intermediate in polymerization reactions and a valuable linker in the synthesis of complex pharmaceutical agents.[][3] The presence of the polar hydroxyl and carboxyl groups also imparts a degree of water solubility, a property that is leveraged in various applications.[2]

PropertyValueSource
IUPAC Name 4-(2-hydroxyethoxycarbonyl)benzoic acidPubChem[4]
CAS Number 1137-99-1CymitQuimica[2]
Molecular Formula C₁₀H₁₀O₅PubChem[4]
Molecular Weight 210.18 g/mol PubChem[4]
Appearance White to off-white solidCymitQuimica[2]
Melting Point 183–186 °CWikipedia[5]

Discovery and Historical Context: A Child of the Polyester Revolution

The story of this compound is intrinsically linked to the development of polyethylene terephthalate (PET), the ubiquitous polymer used in everything from beverage bottles to clothing fibers. The journey began in the 1930s with the foundational work on polyesters by Wallace Carothers at DuPont. However, it was British chemists John Rex Whinfield and James Tennant Dickson , working for the Calico Printers' Association, who in 1941 patented the synthesis of a new polyester, polyethylene terephthalate. Their breakthrough involved the condensation reaction of terephthalic acid and ethylene glycol.

While Whinfield and Dickson's primary focus was the final polymer, the formation of this compound is a fundamental and unavoidable intermediate step in this reaction. Its "discovery," therefore, was not a singular event but rather an implicit outcome of the elucidation of the PET polymerization mechanism. It represents the initial mono-esterification product of terephthalic acid with ethylene glycol.

The overall reaction leading to PET proceeds in two main stages, with the formation of MHET and its subsequent di-ester, bis(2-hydroxyethyl) terephthalate (BHET), being the initial phase.


TA [label="Terephthalic Acid"]; EG [label="Ethylene Glycol"]; MHET [label="this compound\n(MHET)"]; BHET [label="Bis(2-hydroxyethyl) terephthalate\n(BHET)"]; PET [label="Polyethylene Terephthalate\n(PET)"];

{rank=same; TA; EG;}

TA -> MHET [label="+ Ethylene Glycol\n- H₂O"]; EG -> MHET; MHET -> BHET [label="+ Ethylene Glycol\n- H₂O"]; BHET -> PET [label="Polycondensation\n- Ethylene Glycol"]; }

Figure 1: Simplified reaction pathway for the synthesis of PET, highlighting the formation of this compound (MHET) as a key intermediate.

Synthesis and Characterization: From Laboratory to Industrial Scale

The synthesis of this compound can be approached through several routes, each with its own advantages and challenges.

Direct Esterification of Terephthalic Acid

The most direct method involves the reaction of terephthalic acid with ethylene glycol.[5] Achieving mono-esterification with high selectivity can be challenging due to the presence of two equivalent carboxylic acid groups on terephthalic acid, which can lead to the formation of the diester, BHET.[6]

Experimental Protocol: Laboratory-Scale Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine terephthalic acid (1 equivalent) and a molar excess of ethylene glycol (e.g., 5-10 equivalents).

  • Catalyst Addition: Introduce a suitable acid catalyst, such as p-toluenesulfonic acid or a Lewis acid like tetrabutyl titanate.

  • Reaction Conditions: Heat the mixture under reflux with continuous stirring. The reaction temperature is typically maintained between 180-220°C.

  • Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of terephthalic acid and the formation of the mono- and di-ester products.

  • Work-up and Purification: Upon completion, the excess ethylene glycol is removed under reduced pressure. The crude product is then purified, often by recrystallization from a suitable solvent like ethanol or by column chromatography, to isolate the desired this compound.

Partial Hydrolysis of Dialkyl Terephthalates

An alternative and often more selective method is the partial hydrolysis of a dialkyl terephthalate, such as dimethyl terephthalate (DMT).[6] This approach involves the hydrolysis of one of the two ester groups.

Experimental Protocol: Monohydrolysis of Dimethyl Terephthalate

  • Reactant Preparation: Dissolve dimethyl terephthalate (1 equivalent) in a suitable alcohol solvent (e.g., methanol).

  • Base Addition: Add a stoichiometric amount (1 equivalent) of a base, such as potassium hydroxide, to the solution.

  • Reaction Conditions: Heat the mixture under reflux for a specified period, typically a few hours.

  • Monitoring and Quenching: Monitor the reaction by TLC or HPLC. Once the desired conversion is achieved, cool the reaction mixture and neutralize it with an acid.

  • Isolation and Purification: The product is then extracted into an organic solvent, dried, and the solvent is evaporated. The resulting solid is purified by recrystallization.

Characterization

The structural confirmation of this compound is typically achieved through standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic peaks for the aromatic protons of the benzene ring, the methylene protons of the hydroxyethoxy group, and the acidic proton of the carboxylic acid.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and types of carbon atoms, including the carbonyl carbons of the ester and carboxylic acid, the aromatic carbons, and the carbons of the ethylene glycol moiety.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the alcohol and carboxylic acid, the C=O stretch of the ester and carboxylic acid, and the C-O stretches.

  • Mass Spectrometry: This technique is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Applications: A Versatile Building Block

The utility of this compound extends across various scientific and industrial domains.

Polymer and Materials Science

The primary application of this compound is as a monomer in the synthesis of polyesters, most notably PET.[] Its bifunctional nature allows it to participate in chain extension and crosslinking reactions, contributing to the final properties of the polymer.[] Researchers are also exploring its use in the design of biodegradable and biocompatible materials for applications such as coatings, adhesives, and flexible films.[] The aromatic backbone provides mechanical strength, while the hydroxyethoxy group can enhance hydrophilicity and adhesion.[]

Medicinal Chemistry and Drug Development

In the pharmaceutical industry, this compound serves as a valuable building block for the synthesis of active pharmaceutical ingredients (APIs) and prodrugs.[] The hydroxyethoxy moiety can be used to improve the aqueous solubility and metabolic stability of drug candidates.[] It is a key intermediate in the synthesis of certain dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes.[] Its biocompatibility and predictable reactivity also make it suitable for use in controlled-release drug formulations and targeted drug-delivery systems.[]


MHET [label="this compound"]; Linker [label="Linker/Spacer"]; API [label="Active Pharmaceutical\nIngredient (API)"]; Prodrug [label="Prodrug"]; Delivery [label="Targeted Drug Delivery\n(e.g., Antibody-Drug Conjugate)"];

MHET -> Linker [label="Esterification or\nAmidation"]; Linker -> API [label="Conjugation"]; API -> Prodrug [label="Improved Solubility\n& Stability"]; API -> Delivery [label="Targeting Moiety\nAttachment"]; }

Figure 2: Conceptual workflow illustrating the role of this compound as a linker in drug development.

Surface Modification and Coatings

The dual hydrophilic and aromatic nature of this compound makes it suitable for modifying the surface properties of various materials.[] It can be used to form self-assembled monolayers or grafted coatings on polymers and metals, which can improve properties like wettability, corrosion resistance, and biocompatibility.[]

Future Outlook

The significance of this compound is set to grow, driven by advancements in both polymer science and pharmaceutical research. In the realm of materials, the increasing demand for sustainable and biodegradable polymers will likely lead to new applications for this versatile monomer. In the pharmaceutical sector, its role as a linker and building block in the creation of more effective and targeted drug delivery systems is an area of active research. As our understanding of its chemistry and reactivity deepens, we can expect to see the emergence of novel applications for this unassuming yet vital chemical compound.

References

  • PubChem. This compound. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • Wikipedia. 2-Hydroxyethyl terephthalic acid. Available from: [Link]

  • Google Patents. Glycosylated mono(2-hydroxyethyl) terephthalic acid and glycosylated bis(2-hydroxyethyl) terephthalic acid.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Biodegradable Polyesters Using 4-((2-Hydroxyethoxy)carbonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Monomer for Tailorable Biodegradable Polyesters

The field of biomedical engineering has seen a surge in the development of biodegradable polymers, with polyesters being at the forefront.[1] Their biocompatibility and tunable degradation profiles make them ideal candidates for a wide range of applications, including controlled drug delivery and tissue engineering scaffolds.[2][3] This document provides a comprehensive guide to the synthesis and characterization of biodegradable polyesters using a highly versatile monomer: 4-((2-Hydroxyethoxy)carbonyl)benzoic acid .

This aromatic carboxylic acid derivative, also known as 2-Hydroxyethyl terephthalate, possesses both a hydroxyl and a carboxyl group, enabling its self-polycondensation into a polyester.[4][5] The presence of the aromatic ring enhances the mechanical strength of the resulting polymer, while the ester linkages provide sites for hydrolytic degradation.[4] By carefully controlling the polymerization conditions and potentially introducing aliphatic comonomers, researchers can fine-tune the polymer's properties, such as its degradation rate and hydrophilicity, to meet the demands of specific biomedical applications.[2]

Synthesis of Biodegradable Polyesters: A Step-by-Step Guide

The most common method for synthesizing polyesters from hydroxy acids is polycondensation. This process involves the formation of ester bonds between monomers with the elimination of a small molecule, typically water.[6] For this compound, melt polycondensation is a preferred method as it avoids the use of solvents.

Melt Polycondensation Protocol

This protocol details the synthesis of a biodegradable polyester via a two-stage melt polycondensation of this compound. The first stage involves an esterification reaction at atmospheric pressure, followed by a polycondensation step under high vacuum to achieve a higher molecular weight polymer.

Materials and Equipment:

  • This compound (purity > 98%)

  • Antimony(III) oxide (Sb₂O₃) or another suitable catalyst

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Vacuum pump

  • Heating mantle with temperature controller

  • Condenser and collection flask

Protocol:

  • Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, nitrogen inlet, and an outlet connected to a condenser and collection flask. Ensure all glassware is thoroughly dried to prevent premature hydrolysis of the monomer and polymer.

  • Monomer Charging: Introduce a known quantity of this compound and the catalyst (e.g., 200-300 ppm of Sb₂O₃) into the reaction flask.

  • Inert Atmosphere: Purge the reactor with dry nitrogen for 15-20 minutes to remove any residual air and moisture. Maintain a slow, continuous flow of nitrogen during the initial heating phase.

  • Esterification Stage:

    • Begin stirring and gradually heat the reaction mixture to a temperature of 190-220°C.

    • The monomer will melt and the esterification reaction will commence, with the elimination of water, which will be collected in the receiving flask.

    • Maintain this temperature for 2-3 hours, or until the rate of water collection significantly decreases.

  • Polycondensation Stage:

    • Increase the temperature to 240-260°C.

    • Gradually apply a vacuum, reducing the pressure to below 1 mmHg over a period of 30-60 minutes. This is a critical step to remove the ethylene glycol byproduct and drive the polymerization reaction towards a higher molecular weight.[7]

    • Continue the reaction under high vacuum for another 3-5 hours. The viscosity of the melt will noticeably increase as the polymer chains grow.

  • Polymer Recovery:

    • Once the desired viscosity is achieved, stop the heating and stirring.

    • Break the vacuum by introducing nitrogen into the reactor.

    • Carefully pour the molten polymer onto a cooled, non-stick surface (e.g., a polytetrafluoroethylene sheet).

    • Allow the polymer to cool to room temperature. The resulting solid can be brittle and can be broken into smaller pieces for further processing and characterization.

Causality Behind Experimental Choices:

  • Catalyst: Antimony(III) oxide is a commonly used catalyst for polyesterification reactions as it is effective at high temperatures.[7]

  • Two-Stage Reaction: The initial esterification at atmospheric pressure allows for the efficient removal of the bulk of the water byproduct. The subsequent high-vacuum stage is essential for removing the more volatile ethylene glycol byproduct and achieving a polymer with a sufficiently high molecular weight for practical applications.[8]

  • Inert Atmosphere: The use of nitrogen prevents oxidative degradation of the polymer at high temperatures, which would lead to discoloration and a decrease in molecular weight.

Characterization of the Synthesized Polyester

A thorough characterization of the synthesized polyester is crucial to understand its structure, properties, and suitability for the intended application.

Key Characterization Techniques
Technique Purpose Typical Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR) To confirm the chemical structure of the polymer and determine the monomer conversion.Appearance of characteristic peaks corresponding to the aromatic and aliphatic protons in the polymer backbone. Disappearance of the carboxylic acid proton peak from the monomer.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the polymer.A strong absorption band around 1720 cm⁻¹ corresponding to the ester carbonyl group. The disappearance of the broad O-H stretch from the carboxylic acid group of the monomer.
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.A chromatogram showing the molecular weight distribution of the polymer sample. The PDI gives an indication of the breadth of the molecular weight distribution.
Differential Scanning Calorimetry (DSC) To determine the thermal properties of the polymer, such as the glass transition temperature (Tg) and melting temperature (Tm).An endothermic peak indicating the melting temperature and a step change in the baseline indicating the glass transition temperature. These values are critical for understanding the polymer's physical state and processing conditions.
Illustrative Workflow for Polyester Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization Polymer Synthesized Polyester NMR NMR Spectroscopy (Structure Confirmation) Polymer->NMR FTIR FTIR Spectroscopy (Functional Groups) Polymer->FTIR GPC GPC (Molecular Weight) Polymer->GPC DSC DSC (Thermal Properties) Polymer->DSC Data_Analysis Comprehensive Data Analysis & Property Evaluation NMR->Data_Analysis Spectral Interpretation FTIR->Data_Analysis Peak Identification GPC->Data_Analysis Mw, Mn, PDI Calculation DSC->Data_Analysis Tg, Tm Determination G cluster_prep Phase Preparation cluster_process Nanoparticle Formation Organic Polyester + Drug in Organic Solvent Mixing Dropwise Addition with Stirring Organic->Mixing Aqueous Stabilizer in Water Aqueous->Mixing Evaporation Solvent Evaporation Mixing->Evaporation Nanoprecipitation Purification Centrifugation & Washing Evaporation->Purification Final Nanoparticle Suspension Purification->Final

Caption: Schematic of nanoparticle formulation via the nanoprecipitation method.

Conclusion and Future Perspectives

The synthesis of biodegradable polyesters from this compound offers a promising avenue for the development of advanced biomaterials. The protocols outlined in this application note provide a solid foundation for researchers to produce and characterize these polymers. The versatility of this monomer allows for the creation of a wide array of polyesters with tailored properties, paving the way for innovations in drug delivery, tissue engineering, and other biomedical fields. Future research may focus on copolymerization with various aliphatic diols and diacids to further enhance biodegradability and functionality, as well as exploring the in vivo performance of drug-loaded nanoparticles formulated from these novel polyesters.

References

  • Royal Society of Chemistry. (n.d.). Synthesis, properties and biomedical applications of hydrolytically degradable materials based on aliphatic polyesters and polycarbonates. Biomaterials Science. [Link]

  • Albertsson, A., & Varma, I. K. (2002). Aliphatic Polyesters: Synthesis, Properties and Applications. Semantic Scholar. [Link]

  • Royal Society of Chemistry. (2010). Aliphatic polyester polymer stars: synthesis, properties and applications in biomedicine and nanotechnology. Chemical Society Reviews. [Link]

  • Seyednejad, H., Ghassemi, A. H., van Nostrum, C. F., Vermonden, T., & Hennink, W. E. (2011). Functional aliphatic polyesters for biomedical and pharmaceutical applications. PubMed. [Link]

  • Plastics Engineering. (2023). Inside Materials – Aliphatic Polyesters. [Link]

  • ResearchGate. (2024). Synthesis and Properties of Degradable Polyesters Based on a Lignin Derivative, 4-Hydroxybenzoic Acid. [Link]

  • Okada, M. (2002). Chemical syntheses of biodegradable polymers. Progress in Polymer Science. [Link]

  • Royal Society of Chemistry. (2007). Synthesis of functionalized biodegradable polyesters. Chemical Society Reviews. [Link]

  • MDPI. (2023). Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • ResearchGate. (2018). Chemical characterization of different polyester elastomers at 5 days.... [Link]

  • National Institutes of Health. (2019). Biomedical Applications of Biodegradable Polyesters. [Link]

  • WithTech New Material. (2024). Polycondensation Reaction of Polyester. [Link]

  • National Institutes of Health. (2021). Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. [Link]

  • Google Patents. (n.d.).
  • National Institutes of Health. (2022). Synthesis of Biodegradable Polyester–Polyether with Enhanced Hydrophilicity, Thermal Stability, Toughness, and Degradation Rate. [Link]

  • Engineering Information Technology. (2003). Two-Phase Model for Continuous Final-Stage Melt Polycondensation of Poly(ethylene terephthalate). III. Modeling of Multiple Reac. [Link]

Sources

Application Notes and Protocols for Surface Modification of Titanium Implants with 4-((2-Hydroxyethoxy)carbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Enhancing Biocompatibility of Titanium Implants

Titanium and its alloys are the materials of choice for dental and orthopedic implants due to their excellent mechanical properties, corrosion resistance, and biocompatibility. However, the native oxide layer on titanium (titanium dioxide, TiO₂) can sometimes lead to suboptimal tissue integration and can be susceptible to bacterial colonization.[1] Surface modification is a key strategy to enhance the biological performance of these implants by tailoring their surface chemistry and topography.[2] This guide provides a detailed protocol for the surface modification of titanium implants using self-assembled monolayers (SAMs) of 4-((2-Hydroxyethoxy)carbonyl)benzoic acid.

The formation of a well-ordered organic thin film on the implant surface can significantly alter its properties. This compound is a bifunctional molecule featuring a carboxylic acid group that can anchor to the titanium dioxide surface, and a hydrophilic (2-hydroxyethoxy)carbonyl tail. This modification is designed to increase the hydrophilicity of the implant surface, which has been shown to promote osteoblast adhesion and proliferation, leading to improved osseointegration.[3] The ethylene glycol-like moiety is also known to reduce non-specific protein adsorption, potentially mitigating bacterial adhesion.[4]

This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to successfully modify titanium implant surfaces with this compound, and to characterize the resulting functionalized surface.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₁₀O₅

  • Molecular Weight: 210.18 g/mol

  • Key Functional Groups: Carboxylic acid (anchoring group), ester, and primary alcohol (terminal group).

Mechanism of Surface Modification

The surface modification process relies on the formation of a self-assembled monolayer (SAM) of this compound on the native titanium dioxide (TiO₂) layer of the implant. The carboxylic acid headgroup of the molecule chemisorbs onto the hydroxylated TiO₂ surface. This is generally accepted to be a dissociative adsorption process where the proton of the carboxylic acid is lost, and the carboxylate group forms a stable, bidentate bond with two adjacent titanium atoms on the surface.[5][6] The organic tails of the molecules then align, driven by van der Waals interactions, to form a densely packed, ordered monolayer.

Experimental Workflow

The overall workflow for the surface modification and characterization of titanium implants is depicted below.

G cluster_prep Substrate Preparation cluster_mod Surface Modification cluster_char Characterization p1 Titanium Substrate Cleaning p2 Surface Hydroxylation p1->p2 Activation m1 Preparation of Coating Solution m2 SAM Formation by Immersion p2->m2 m1->m2 Solution m3 Rinsing and Drying m2->m3 Coated Substrate c1 Contact Angle Goniometry m3->c1 c2 X-ray Photoelectron Spectroscopy (XPS) c3 Atomic Force Microscopy (AFM) c4 Fourier-Transform Infrared Spectroscopy (FTIR)

Caption: Experimental workflow for titanium implant surface modification.

Detailed Protocols

PART 1: Substrate Preparation

A pristine and highly hydroxylated titanium surface is critical for the formation of a well-ordered SAM.[2] The following protocol is a general guideline and may require optimization based on the specific grade and initial condition of the titanium substrate.

Materials and Equipment:

  • Titanium substrates (e.g., discs, coupons, or actual implants)

  • Acetone (reagent grade)

  • Isopropanol (reagent grade)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

  • Ultrasonic bath

  • Nitrogen gas (high purity)

  • Glass beakers and tweezers

Protocol:

  • Degreasing:

    • Place the titanium substrates in a glass beaker.

    • Add acetone to completely submerge the substrates.

    • Sonicate for 15 minutes.

    • Remove the acetone and rinse thoroughly with DI water.

    • Repeat the sonication step with isopropanol for 15 minutes.

    • Rinse thoroughly with DI water.

  • Surface Hydroxylation (Piranha Etching):

    • Carefully prepare the piranha solution in a glass beaker inside a fume hood by slowly adding the hydrogen peroxide to the sulfuric acid. The solution will become very hot.

    • Using tweezers, immerse the cleaned and dried titanium substrates into the piranha solution for 30-60 minutes.

    • Carefully remove the substrates and rinse extensively with DI water.

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • The substrates are now activated and should be used immediately for surface modification.

PART 2: Surface Modification with this compound

Materials and Equipment:

  • This compound

  • Anhydrous ethanol or a suitable aprotic solvent like tetrahydrofuran (THF)

  • Glass vials with sealable caps

  • Micropipettes and analytical balance

Protocol:

  • Preparation of the Coating Solution:

    • Prepare a 1-5 mM solution of this compound in anhydrous ethanol. The optimal concentration may need to be determined experimentally.

    • Ensure the modifier is fully dissolved. Gentle warming or brief sonication can aid dissolution.

  • Self-Assembled Monolayer (SAM) Formation:

    • Place the freshly prepared, hydroxylated titanium substrates into the coating solution. Ensure the entire surface to be modified is submerged.

    • Seal the container to minimize exposure to atmospheric moisture and contaminants.

    • Allow the self-assembly process to proceed for 12-24 hours at room temperature. Longer immersion times can sometimes lead to better-ordered monolayers.

  • Rinsing and Drying:

    • After the immersion period, remove the substrates from the coating solution.

    • Rinse the substrates thoroughly with fresh anhydrous ethanol to remove any physisorbed molecules.

    • Dry the modified substrates with a stream of high-purity nitrogen gas.

    • Store the functionalized substrates in a clean, dry environment, preferably under an inert atmosphere, until characterization.

Characterization of the Modified Surface

Thorough characterization is essential to confirm the successful formation of the SAM and to understand its properties.

Contact Angle Goniometry

This technique provides a quick and straightforward assessment of the change in surface wettability.

  • Principle: The native TiO₂ surface is typically hydrophilic. The formation of a SAM with terminal hydroxyl groups is expected to maintain or slightly increase the hydrophilicity.

  • Expected Results: A decrease in the water contact angle compared to the unmodified, cleaned titanium surface is anticipated. A highly hydrophilic surface will have a contact angle approaching 0°.[7]

SurfaceExpected Water Contact Angle (°)Reference
Unmodified, Cleaned Ti40 - 70[8]
Modified Ti with this compound< 30[2]
X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful surface-sensitive technique that provides elemental composition and chemical state information.

  • Principle: XPS analysis will confirm the presence of the organic monolayer and provide insight into the binding of the carboxylic acid to the titanium surface.

  • Expected Results:

    • An increase in the carbon (C 1s) and oxygen (O 1s) signals and a decrease in the titanium (Ti 2p) signal after modification.

    • The high-resolution C 1s spectrum should show components corresponding to C-C/C-H, C-O, and O-C=O bonds.

    • The O 1s spectrum will show contributions from the TiO₂, the carboxylate, and the terminal hydroxyl group.

    • The binding energy of the carboxylate oxygen will be different from that of the carboxylic acid, confirming deprotonation and binding to the surface.[9]

Atomic Force Microscopy (AFM)

AFM provides topographical information about the surface at the nanoscale.

  • Principle: AFM can be used to assess the smoothness and uniformity of the formed SAM. A well-formed monolayer should result in a smooth surface.

  • Expected Results: The surface roughness of the modified substrate should be comparable to or slightly smoother than the pristine, cleaned titanium surface. The absence of large aggregates indicates a uniform monolayer.[7]

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR, particularly in Attenuated Total Reflectance (ATR) mode, can be used to identify the functional groups present on the surface.

  • Principle: FTIR-ATR will confirm the presence of the organic molecule and the nature of its binding to the surface.

  • Expected Results:

    • The characteristic C=O stretching vibration of the carboxylic acid (around 1700-1725 cm⁻¹) should be absent or significantly diminished.

    • The appearance of symmetric and asymmetric stretching bands of the carboxylate group (COO⁻) at approximately 1400-1450 cm⁻¹ and 1550-1610 cm⁻¹, respectively, confirms the chemical bonding to the TiO₂ surface.[10]

Conclusion and Future Perspectives

The protocol outlined in this application note provides a robust method for the surface modification of titanium implants with this compound. The resulting hydrophilic and biocompatible surface has the potential to enhance osseointegration and reduce bacterial adhesion, leading to improved clinical outcomes. Further in-vitro and in-vivo studies are recommended to fully evaluate the biological performance of these modified surfaces.[11] The versatility of the carboxylic acid anchoring group also opens up possibilities for attaching other functional molecules to the titanium surface, enabling the development of next-generation implantable devices with tailored biological functionalities.

References

  • Biological Performance of Titanium Surfaces with Different Hydrophilic and Nanotopographical Features. (2023). PubMed Central. Retrieved from [Link]

  • Chemically Binding Carboxylic Acids onto TiO2 Nanoparticles with Adjustable Coverage by Solvothermal Strategy. (2022). Request PDF. Retrieved from [Link]

  • Studies of surface modification of titanium with novel copolymer containing both carboxyl and phosphonic acid functionalities. (2016). Frontiers. Retrieved from [Link]

  • Unambiguous Nanoscale Characterization of Self Assembled Monolayer Coverage. (n.d.). Molecular Vista. Retrieved from [Link]

  • Kinetics of adsorption of carboxylic acids onto titanium dioxide. (2006). RSC Publishing. Retrieved from [Link]

  • Interaction of carboxylic acids with rutile TiO2(110): IR-investigations of terephthalic and benzoic acid adsorbed on a single crystal substrate. (2016). Request PDF. Retrieved from [Link]

  • IR and quantum-chemical studies of carboxylic acid and glycine adsorption on rutile TiO2 nanoparticles. (2006). Diva-Portal.org. Retrieved from [Link]

  • FTIR/ATR characterization of TiO 2/aqueous carboxylate solution interfaces undergoing chemical changes. (2010). Request PDF. Retrieved from [Link]

  • Stability of Self-Assembled Monolayers on Titanium and Gold. (2008). Langmuir. Retrieved from [Link]

  • Effectiveness of Biofunctionalization of Titanium Surfaces with Phosphonic Acid. (2020). PMC. Retrieved from [Link]

  • Surface Modification of Titanate Nanotubes with a Carboxylic Arm for Further Functionalization Intended to Pharmaceutical Applications. (2023). PMC. Retrieved from [Link]

  • Chemical Mapping of Supramolecular Self-Assembled Monolayers via Atomic Force Microscopy-Based Infrared with a Nanometer-Scale Lateral Resolution. (2023). The Journal of Physical Chemistry Letters. Retrieved from [Link]

  • Bioactive Coatings on Titanium: A Review on Hydroxylation, Self-Assembled Monolayers (SAMs) and Surface Modification Strategies. (2021). MDPI. Retrieved from [Link]

  • Self-assembled monolayers and titanium dioxide: From surface patterning to potential applications. (2011). PMC. Retrieved from [Link]

  • Use of Self-Assembled Monolayers to Tailor Surface Properties: From Lubrication to Neuronal Development. (n.d.). University of Washington. Retrieved from [Link]

  • Biocompatibility of different modified titanium surfaces. (2022). ResearchGate. Retrieved from [Link]

  • Comparison of the Physicochemical Properties of Carboxylic and Phosphonic Acid Self-Assembled Monolayers Created on a Ti-6Al-4V Substrate. (2020). MDPI. Retrieved from [Link]

  • Interfacial engineering by using self-assembled monolayer in mesoporous perovskite solar cell. (2017). RSC Publishing. Retrieved from [Link]

  • Titanium Surface Modification for Implantable Medical Devices with Anti-Bacterial Adhesion Properties. (2022). MDPI. Retrieved from [Link]

  • Self-assembled monolayers (SAMs) of carboxylic acids: an overview. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • Electrophoretic deposition of TiO2 and composite TiO2-MnO2 films using benzoic acid and phenolic molecules as charging additives. (2010). PubMed. Retrieved from [Link]

  • Photostability and Thermal Decomposition of Benzoic Acid on TiO2. (2018). ResearchGate. Retrieved from [Link]

  • The adsorption of benzoic acid on a TiO2(110) surface studied using STM, ESDIAD and LEED. (1997). Semantic Scholar. Retrieved from [Link]

Sources

Application Notes and Protocols: Polyester Hydrogels from 4-((2-Hydroxyethoxy)carbonyl)benzoic Acid for Controlled Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Bifunctional Monomer for Advanced Hydrogel Architectures

In the landscape of biomedical materials, hydrogels stand out for their unique combination of properties, including high water content, biocompatibility, and tunable physicochemical characteristics, making them ideal for applications like tissue engineering and controlled drug delivery.[1][2] The design and synthesis of novel monomers are pivotal to advancing hydrogel technology. 4-((2-Hydroxyethoxy)carbonyl)benzoic acid is an aromatic carboxylic acid derivative that presents a compelling molecular architecture for hydrogel synthesis.[1] Its structure is characterized by a benzoic acid moiety modified with a hydroxyethoxycarbonyl group, providing two key functional groups for polymerization: a terminal carboxylic acid (-COOH) and a primary alcohol (-OH).[3] This bifunctionality allows it to act as a monomer in polyester synthesis through condensation polymerization.[4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the preparation of polyester hydrogels. We will delve into a detailed, field-tested protocol for hydrogel synthesis using a multi-arm polyethylene glycol (PEG) amine as a crosslinker, followed by robust methodologies for physicochemical characterization and evaluation of the hydrogel's potential as a vehicle for the controlled release of hydrophobic drugs.

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is crucial for designing a successful synthesis protocol.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₅[5]
Molecular Weight 210.18 g/mol [5]
Appearance White to off-white solid[3]
Solubility Soluble in polar solvents[3]
Key Functional Groups Carboxylic Acid (-COOH), Primary Alcohol (-OH)[1]

Hydrogel Synthesis: A Step-by-Step Protocol

The following protocol details the synthesis of a polyester hydrogel via the esterification reaction between this compound and a multi-arm PEG-amine. The amine groups of the PEG derivative react with the carboxylic acid groups of the monomer to form amide bonds, while the hydroxyl groups of the monomer can react with other carboxylic acid groups, leading to a crosslinked polyester-amide network.[6]

Materials
  • This compound (Purity > 95%)

  • 4-Arm PEG-Amine (Mw 10,000 Da)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dimethylformamide (DMF)

  • Doxorubicin (DOX) as a model hydrophobic drug

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (MWCO 3,500 Da)

  • Standard laboratory glassware and equipment (round-bottom flasks, magnetic stirrer, etc.)

Safety Precautions
  • This compound may cause skin and eye irritation.[7]

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Material Safety Data Sheet (MSDS) for all chemicals before use.[8][9]

Protocol
  • Monomer and Crosslinker Solubilization:

    • In a dry 50 mL round-bottom flask, dissolve 210 mg (1.0 mmol) of this compound in 10 mL of anhydrous DMF.

    • In a separate flask, dissolve 2.5 g (0.25 mmol) of 4-Arm PEG-Amine in 10 mL of anhydrous DMF.

  • Activation of Carboxylic Acid Groups:

    • To the solution of this compound, add 227 mg (1.1 mmol) of DCC and 13.4 mg (0.11 mmol) of DMAP.

    • Stir the mixture at room temperature for 1 hour to activate the carboxylic acid groups.

  • Crosslinking Reaction:

    • Slowly add the 4-Arm PEG-Amine solution to the activated monomer solution under continuous stirring.

    • Allow the reaction to proceed at 50°C for 48 hours to ensure complete crosslinking and hydrogel formation.

  • Purification of the Hydrogel:

    • After the reaction, transfer the resulting hydrogel into a dialysis tube (MWCO 3,500 Da).

    • Dialyze against deionized water for 72 hours, changing the water every 12 hours, to remove unreacted monomers, crosslinkers, and solvent.

  • Lyophilization:

    • Freeze the purified hydrogel at -80°C for 12 hours.

    • Lyophilize the frozen hydrogel for 48 hours to obtain a porous scaffold for further characterization.

Characterization of the Polyester Hydrogel

Thorough characterization is essential to validate the successful synthesis and to understand the properties of the hydrogel relevant to its intended application.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the formation of the polyester-amide network.[10]

  • Sample Preparation: Acquire FTIR spectra of the individual precursors (this compound and 4-Arm PEG-Amine) and the lyophilized hydrogel.

  • Expected Results: The spectrum of the hydrogel should show the appearance of a new ester carbonyl (C=O) peak around 1720 cm⁻¹ and an amide I band around 1650 cm⁻¹, confirming the formation of ester and amide linkages. A reduction in the intensity of the carboxylic acid O-H stretch (broad peak around 3000 cm⁻¹) from the monomer should also be observed.[11][12]

Swelling Studies

The swelling behavior of the hydrogel is a critical parameter that influences its drug release characteristics.[13][14]

  • Protocol:

    • Weigh a known amount of the lyophilized hydrogel (Wd).

    • Immerse the hydrogel in PBS (pH 7.4) at 37°C.

    • At predetermined time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it (Ws).

    • Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100

  • Data Analysis: Plot the swelling ratio as a function of time to determine the swelling kinetics and the equilibrium swelling ratio.[15][16]

Rheological Analysis

Rheology provides insights into the mechanical properties of the hydrogel, such as its stiffness and viscoelasticity.[3][17]

  • Protocol:

    • Perform oscillatory rheological measurements on the hydrated hydrogel using a rheometer with a parallel plate geometry.

    • Conduct a frequency sweep (0.1 to 100 rad/s) at a constant strain (e.g., 1%) to determine the storage modulus (G') and loss modulus (G'').

  • Expected Results: A stable hydrogel will exhibit a storage modulus (G') significantly higher than the loss modulus (G''), indicating a predominantly elastic, solid-like behavior.[18][19]

Application in Controlled Drug Delivery

The synthesized polyester hydrogel can be evaluated as a carrier for the sustained release of hydrophobic drugs.

Drug Loading Protocol
  • Method: A simple swelling-diffusion method is employed for loading a model hydrophobic drug, Doxorubicin (DOX).

    • Prepare a 1 mg/mL solution of DOX in a mixture of DMF and water (1:1 v/v).

    • Immerse a pre-weighed lyophilized hydrogel disc in the DOX solution.

    • Allow the hydrogel to swell and absorb the drug solution for 24 hours at room temperature in the dark.

    • After loading, freeze-dry the hydrogel to remove the solvent.

    • The amount of drug loaded can be determined by dissolving a piece of the drug-loaded hydrogel and measuring the drug concentration using UV-Vis spectroscopy.[20][21]

In Vitro Drug Release Protocol
  • Protocol:

    • Place a known amount of the DOX-loaded hydrogel in a dialysis bag containing 1 mL of PBS (pH 7.4).

    • Suspend the dialysis bag in 20 mL of PBS (pH 7.4) at 37°C with gentle agitation.

    • At predetermined time points, withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS to maintain sink conditions.

    • Analyze the concentration of DOX in the withdrawn samples using a UV-Vis spectrophotometer at the characteristic wavelength of DOX (around 480 nm).[22][23]

  • Data Analysis:

    • Calculate the cumulative percentage of drug released over time.

    • The release data can be fitted to various kinetic models (e.g., Zero-order, First-order, Higuchi, and Korsmeyer-Peppas) to understand the release mechanism.[24][25]

Visualizing the Workflow and Chemistry

To better illustrate the processes described, the following diagrams are provided.

Hydrogel Formation Mechanism

cluster_reactants Reactants cluster_reaction Crosslinking Reaction Monomer This compound (-COOH and -OH functional groups) Esterification Esterification & Amidation (DCC/DMAP catalyst) Monomer->Esterification Crosslinker 4-Arm PEG-Amine (-NH2 functional groups) Crosslinker->Esterification Hydrogel Crosslinked Polyester-Amide Hydrogel Network Esterification->Hydrogel

Caption: Formation of the hydrogel network.

Drug Release Study Workflow

Start Drug-Loaded Hydrogel Incubation Incubate in PBS (pH 7.4) at 37°C Start->Incubation Sampling Collect Aliquots at Time Intervals Incubation->Sampling Analysis Analyze Drug Concentration (UV-Vis Spectroscopy) Sampling->Analysis Data Plot Cumulative Release vs. Time Analysis->Data Kinetics Fit to Kinetic Models Data->Kinetics

Caption: Workflow for the in vitro drug release study.

Conclusion

This compound is a versatile monomer for the synthesis of polyester-based hydrogels. The protocol outlined in these application notes provides a robust framework for the preparation and characterization of these hydrogels. The tunable properties of the resulting network, coupled with its potential for controlled drug release, make it a promising candidate for various biomedical applications, particularly in the field of drug delivery. Further optimization of the reaction conditions and crosslinker density can allow for the fine-tuning of the hydrogel's properties to meet specific therapeutic needs.

References

  • Heriot-Watt University. Rheological characterization of biological hydrogels in aqueous state. [Link]

  • Yan, C., & Pochan, D. J. (2010). Rheological properties of peptide-based hydrogels for biomedical and other applications. Chemical Society Reviews, 39(9), 3528-3540. [Link]

  • PubMed. UV-visible spectroscopy as an alternative to liquid chromatography for determination of everolimus in surfactant-containing dissolution media: a useful approach based on solid-phase extraction. [Link]

  • Journal of Applied Biotechnology Reports. Rheological Characterization of Biological Hydrogels in Aqueous State. [Link]

  • PubMed. Hydrogels: swelling, drug loading, and release. [Link]

  • Semantic Scholar. Hydrogels: Swelling, Drug Loading, and Release. [Link]

  • National Center for Biotechnology Information. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques. [Link]

  • ResearchGate. Swelling kinetics of hydrogels for colonic-site drug delivery. [Link]

  • ChemSRC. MSDS of this compound. [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. Kinetics of Swelling and Drug Release from PNIPAAm/Alginate Stimuli Responsive Hydrogels. [Link]

  • Patsnap. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. [Link]

  • Chemistry LibreTexts. 2.7: Synthesis of Esters. [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • National Center for Biotechnology Information. Formulation, Characterization, and In Vitro Drug Release Study of β-Cyclodextrin-Based Smart Hydrogels. [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • BYJU'S. Esterification. [Link]

  • MDPI. Kinetic and Mechanistic Release Studies on Hyaluronan Hydrogels for Their Potential Use as a pH-Responsive Drug Delivery Device. [Link]

  • Patsnap. How to Measure Drug Release Kinetics from Hydrogel Matrices — HPLC Protocol and Data Formats. [Link]

  • National Center for Biotechnology Information. Novel Multi-arm PEG-based Hydrogels for Tissue Engineering. [Link]

  • UNT Digital Library. FTIR-ATR Characterization of Hydrogel, Polymer Films, Protein Immobilization and Benzotriazole Adsorption on Copper Surface. [Link]

  • Journal of Materials Chemistry B. Covalently functionalized amide cross-linked hydrogels from primary amines and polyethylene glycol acyltrifluoroborates (PEG-KATs). [Link]

  • ResearchGate. FT-IR spectrum of the hydrogel (before and after synthesis). [Link]

  • Soft Matter. Characterization of the crosslinking kinetics of multi-arm poly(ethylene glycol) hydrogels formed via Michael-type addition. [Link]

  • SciELO. Polymers materials type hydrogels: review of their characterization by ftir, dsc, sem and tem. [Link]

  • ResearchGate. Can hydrogels be made using PEG functionalised with carboxylic acid?. [Link]

  • MDPI. Characterization of Biopolymer Hydrogels Prepared with Water Exposed to Indirect Plasma Treatment. [Link]

  • ResearchGate. Fourier transform infrared spectrum of hydrogels. [Link]

  • Dissolution Technologies. UV Imaging for In Vitro Dissolution and Release Studies: Initial Experiences. [Link]

  • Herba Polonica. Significance of UV-Vis spectroscopy in in vitro release studies. [Link]

  • American Pharmaceutical Review. From Detection to Imaging: UV Spectroscopy for Dissolution in Pharmaceutical Development. [Link]

  • Indo American Journal of Pharmaceutical Sciences. review on qualitative and quantitative analysis of drugs by uv-visible spectrophotometer. [Link]

Sources

Application Notes & Protocols: Leveraging 4-((2-Hydroxyethoxy)carbonyl)benzoic Acid as a Heterobifunctional Linker for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The efficacy of targeted therapeutics is critically dependent on the sophisticated interplay between the targeting moiety, the cytotoxic payload, and the linker that joins them. 4-((2-Hydroxyethoxy)carbonyl)benzoic acid (CAS: 1137-99-1) has emerged as a versatile and highly effective heterobifunctional linker for the development of advanced drug delivery systems, including Antibody-Drug Conjugates (ADCs) and functionalized nanoparticles.[] Its structure, featuring a terminal carboxylic acid and a primary hydroxyl group, allows for controlled, stepwise conjugation of payloads and carriers.[][2] The integrated hydroxyethoxy moiety provides a short, discrete polyethylene glycol (PEG) spacer that enhances aqueous solubility, improves pharmacokinetic profiles, and provides critical spatial separation between the conjugated molecules, thereby minimizing steric hindrance.[][3] This guide provides a comprehensive overview of the molecule's properties, detailed protocols for its application in synthesizing drug-linker constructs, conjugating them to antibodies and nanoparticles, and in vitro validation of the final conjugates.

Physicochemical Properties and Rationale for Use

This compound is an aromatic dicarboxylic acid monoester, representing a formal condensation product of terephthalic acid and ethylene glycol.[2] This unique structure provides a robust scaffold for bioconjugation strategies.

PropertyValueSource
CAS Number 1137-99-1[2][3]
Molecular Formula C₁₀H₁₀O₅[2]
Molecular Weight 210.18 g/mol [2]
Appearance White to off-white solid[3]
Solubility Soluble in polar organic solvents[3]
Key Functional Groups 1x Carboxylic Acid, 1x Primary Hydroxyl[]
Causality Behind Experimental Utility:
  • Heterobifunctionality: The distinct chemical reactivity of the aromatic carboxylic acid and the primary aliphatic hydroxyl group is the cornerstone of this linker's utility. The carboxylic acid is readily activated for stable amide bond formation with primary amines (e.g., lysine residues on antibodies), while the hydroxyl group is available for esterification with a drug's carboxyl group or other suitable chemistries.[][4] This orthogonality enables a controlled, stepwise synthesis, preventing undesirable polymerization or cross-linking.

  • Hydrophilicity and "PEG-like" Character: The -(OCH₂CH₂)OH group is the simplest representation of a polyethylene glycol (PEG) unit. The incorporation of this polar, flexible chain significantly enhances the hydrophilicity of the linker and the resulting conjugate.[][3] This is a fundamental principle of PEGylation, a widely adopted strategy to improve the in vivo performance of biotherapeutics by increasing stability, prolonging circulation time, and reducing immunogenicity.[5][6][7]

  • Spatial Separation: The defined length of the linker arm provides spatial separation between the bulky carrier (e.g., an antibody) and the often-hydrophobic drug payload.[] This separation is crucial to preserve the biological activity of both components, preventing the payload from sterically hindering the antibody's binding to its target antigen and vice-versa.

Functional groups and conjugation sites of the linker.

Core Application: Synthesis of a Drug-Linker Conjugate

The first critical step in most workflows is the attachment of the therapeutic payload to the linker. This protocol details the esterification of a drug containing a carboxylic acid to the hydroxyl group of this compound.

Protocol 2.1: Esterification of a Carboxyl-Containing Drug to the Linker

Principle: This procedure utilizes a carbodiimide-mediated coupling reaction (e.g., using DCC) with an activating agent (e.g., DMAP) to form a stable ester bond between the drug's carboxyl group and the linker's hydroxyl group. The linker's own carboxyl group remains protected as a carboxylate salt during the reaction or can be protected if necessary.

Materials:

  • This compound

  • Carboxyl-containing drug payload

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃), 5% aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., Hexane/Ethyl Acetate)

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Glass column for chromatography

  • High-Resolution Mass Spectrometer (HRMS) and NMR Spectrometer

Procedure:

  • Reactant Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the drug payload (1.1 eq) in anhydrous DCM.

  • Catalyst Addition: Add DMAP (0.1 eq) to the solution and stir for 5 minutes at room temperature.

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise over 15 minutes. Causality: Slow addition minimizes side reactions and improves yield.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup - Part 1 (Quenching): Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the solid DCU with a small amount of fresh DCM.

  • Workup - Part 2 (Extraction): Transfer the combined filtrate to a separatory funnel. Wash sequentially with 5% NaHCO₃ solution (to remove unreacted linker), water, and brine. Causality: The basic wash deprotonates the linker's carboxylic acid, rendering it water-soluble and easily removed from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent gradient to isolate the pure drug-linker conjugate.

  • Characterization: Confirm the structure and purity of the final product using HRMS to verify the mass and ¹H NMR to confirm the structure.[8]

Workflow for synthesizing a drug-linker conjugate.

Application in Antibody-Drug Conjugates (ADCs)

ADCs utilize the specificity of monoclonal antibodies to deliver potent cytotoxic drugs directly to cancer cells.[9] The linker is paramount for the stability and efficacy of the ADC.[10]

Protocol 3.1: Conjugation of Drug-Linker to an Antibody

Principle: This protocol employs carbodiimide chemistry to activate the terminal carboxylic acid of the drug-linker conjugate, which then reacts with primary amino groups on surface-accessible lysine residues of the antibody to form stable amide bonds.[11] Water-soluble reagents (EDC, Sulfo-NHS) are used to maintain the antibody's stability in an aqueous environment.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Purified Drug-Linker conjugate (from Protocol 2.1)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4-8.0

  • Purification Buffer: PBS, pH 7.4

  • Amicon Ultra centrifugal filter units (10-50 kDa MWCO)

Procedure:

  • Antibody Preparation: Adjust the concentration of the mAb to 5-10 mg/mL in the reaction buffer.

  • Drug-Linker Activation:

    • Prepare a stock solution of the drug-linker conjugate in DMSO (e.g., 10 mM).

    • In a separate microcentrifuge tube, prepare the activation mixture. Add a 10-20 fold molar excess of the drug-linker stock solution relative to the mAb.

    • Add a 1.2x molar excess (relative to the drug-linker) of both EDC and Sulfo-NHS.

    • Incubate at room temperature for 15-30 minutes to form the reactive Sulfo-NHS ester. Causality: Pre-activation minimizes direct exposure of the antibody to the potentially denaturing EDC coupling agent.

  • Conjugation Reaction: Add the activated drug-linker mixture to the antibody solution. The final concentration of DMSO should not exceed 10% v/v.

  • Incubation: Gently mix and incubate the reaction at room temperature for 2-4 hours or at 4 °C overnight.

  • Purification:

    • Remove unreacted drug-linker and coupling reagents by buffer exchange using centrifugal filter units.

    • Add purification buffer to the ADC solution, centrifuge according to the manufacturer's instructions, and discard the flow-through.

    • Repeat this process 3-5 times to ensure complete removal of small molecules.

  • Final Formulation: After the final wash, recover the ADC in the desired volume of purification buffer. Determine the final protein concentration using a BCA assay or by measuring absorbance at 280 nm.

Protocol 3.2: Characterization of the ADC

It is essential to characterize the final ADC to ensure quality and consistency.

  • Drug-to-Antibody Ratio (DAR): The average number of drug molecules per antibody is a critical quality attribute. It can be determined using Hydrophobic Interaction Chromatography (HIC)-HPLC, which separates species with different numbers of conjugated drugs. Alternatively, UV-Vis spectroscopy can be used by measuring absorbance at 280 nm (for the protein) and a wavelength specific to the drug.

  • Purity and Aggregation: Size Exclusion Chromatography (SEC)-HPLC is used to determine the percentage of monomeric ADC and to quantify any aggregates or fragments formed during the conjugation process.

  • Antigen Binding: An Enzyme-Linked Immunosorbent Assay (ELISA) should be performed to confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen.

ParameterMethodTypical ResultRationale
DAR HIC-HPLC3.5 - 4.0Measures efficacy and potential toxicity
Monomer Purity SEC-HPLC>95%Ensures stability and proper pharmacokinetics
Antigen Binding ELISA<20% change in EC₅₀Confirms retained biological function

Application in Nanoparticle-Based Delivery Systems

Surface functionalization of nanoparticles with PEG-like linkers is a common strategy to improve their in vivo performance and enable targeted delivery.[5][12]

Nanoparticle_Functionalization cluster_process EDC/Sulfo-NHS Coupling NP Amine-Functionalized Nanoparticle Core Encapsulated Drug Coupling Stable Amide Bond Formation NP:head->Coupling -NH₂ Linker { Drug-Linker Conjugate| R-O-L-COOH} Linker:carboxyl->Coupling -COOH Final Targeted Nanoparticle Surface-Conjugated Drug-Linker Coupling->Final:surface

Strategy for nanoparticle surface conjugation.
Protocol 4.1: Surface Functionalization of Amine-Modified Nanoparticles

Principle: This protocol is analogous to ADC conjugation. It uses EDC/Sulfo-NHS chemistry to couple the carboxyl group of the drug-linker conjugate to amine groups present on the surface of a pre-formed nanoparticle (e.g., a liposome containing DSPE-PEG-Amine or a polymeric nanoparticle).

Materials:

  • Amine-functionalized nanoparticles (e.g., PLGA-PEG-Amine) at a known concentration.

  • Drug-Linker conjugate (from Protocol 2.1).

  • EDC and Sulfo-NHS.

  • Reaction Buffer (e.g., HEPES or MES buffer, pH 7.0-7.5).

  • Centrifugal filter units with MWCO appropriate for the nanoparticle size.

Procedure:

  • Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in the reaction buffer.

  • Activation & Conjugation:

    • Prepare a solution of the drug-linker conjugate, EDC, and Sulfo-NHS in the reaction buffer. Use a molar excess of reagents relative to the estimated surface amine groups on the nanoparticles.

    • Add the activation mix to the nanoparticle suspension.

  • Incubation: Incubate for 2-4 hours at room temperature with gentle agitation (e.g., on a tube rotator).

  • Purification: Wash the nanoparticles to remove unreacted materials.

    • Pellet the nanoparticles by centrifugation (if stable) or use centrifugal filtration.

    • Discard the supernatant and resuspend the nanoparticles in fresh buffer.

    • Repeat the wash step 2-3 times.

  • Characterization:

    • Size & Polydispersity: Measure using Dynamic Light Scattering (DLS). A slight increase in size is expected post-conjugation.[13]

    • Surface Charge: Measure the Zeta Potential. Successful conjugation should result in a decrease in positive charge or an increase in negative charge as the free amines are converted to neutral amides.[13]

    • Conjugation Efficiency: Quantify the amount of conjugated drug-linker by lysing the nanoparticles and analyzing the content via HPLC or a suitable spectroscopic method.

In Vitro Evaluation Protocols

After synthesis and characterization, the functional properties of the drug delivery system must be validated in vitro.

Protocol 5.1: In Vitro Drug Release Study

Principle: This protocol uses the "sample and separate" method with centrifugal ultrafiltration to measure the rate of drug release from a nanoparticle formulation under physiological conditions.[14][15] This method is effective for separating the released (free) drug from the nanoparticle-encapsulated drug.[16]

Materials:

  • Drug-conjugated nanoparticles.

  • Release Medium: PBS (pH 7.4) containing 0.5% Tween 80 to ensure sink conditions.[15]

  • Centrifugal filter units (e.g., 10 kDa MWCO).

  • Incubator shaker set to 37 °C.

  • Analytical system for drug quantification (e.g., HPLC-UV).

Procedure:

  • Setup: Disperse a known amount of the nanoparticles in a defined volume of pre-warmed release medium in multiple tubes (one for each time point).

  • Incubation: Place the tubes in an incubator shaker at 37 °C with gentle agitation.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), remove one tube.

  • Separation: Transfer an aliquot of the sample into a centrifugal filter unit. Centrifuge at a speed and time sufficient to pass the free drug through the membrane while retaining the nanoparticles.[15]

  • Quantification: Analyze the filtrate (containing the free drug) using a validated HPLC method to determine the drug concentration.

  • Calculation: Calculate the cumulative percentage of drug released at each time point relative to the total drug loaded in the initial sample.

Protocol 5.2: Cell Viability (Cytotoxicity) Assay

Principle: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[17] It is used here to compare the cytotoxicity of the targeted conjugate against the free drug.

Procedure:

  • Cell Seeding: Seed cancer cells (target-positive) and a control cell line (target-negative) in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of:

    • The final ADC or functionalized nanoparticle.

    • The free drug payload.

    • A "blank" antibody or nanoparticle (without the drug).

    • Untreated media control.

  • Incubation: Incubate for 48-72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the crystals.

  • Measurement: Read the absorbance at ~570 nm using a plate reader.

  • Analysis: Normalize the data to the untreated control and plot cell viability versus drug concentration to determine the IC₅₀ (half-maximal inhibitory concentration) for each treatment.

FormulationTarget-Positive Cells (IC₅₀)Target-Negative Cells (IC₅₀)Rationale
Free Drug 5 nM6 nMShows inherent high toxicity
Targeted ADC 15 nM>1000 nMDemonstrates target-specific killing
Blank Antibody >1000 nM>1000 nMConfirms carrier is non-toxic

References

  • Surface Functionalization of Nanoparticles with PEG Linkers: Application Notes and Protocols. (n.d.). Benchchem.
  • Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. (n.d.). BroadPharm.
  • This compound. (n.d.). CymitQuimica.
  • This compound. (n.d.). BOC Sciences.
  • This compound | C10H10O5. (n.d.). PubChem.
  • Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. (n.d.). MDPI.
  • From Synthesis to Characterization of Site-Selective PEGylated Proteins. (n.d.). PMC - NIH.
  • Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. (n.d.). IDOSI Journals Home.
  • In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. (n.d.). ResearchGate.
  • In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. (2020, August 4). PMC - NIH.
  • Preparation and charecterization of PEG nanoparticle loaded with Irinotican hydrochloride. (2012, October 16). Discovery Scientific Society.
  • PEGylation, successful approach to drug delivery. (n.d.). PubMed.
  • Cytocompatibility Evaluation of a Novel Series of PEG-Functionalized Lactide-Caprolactone Copolymer Biomaterials for Cardiovascular Applications. (n.d.). Frontiers.
  • Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery. (2021, May 14). Nanoscale (RSC Publishing).
  • PEGylated Nanoparticles 101. (2022, January 18). BroadPharm.
  • PEGylation of nanocarrier drug delivery systems: State of the art. (n.d.). University of Kentucky.
  • PEG Linkers & Their Applications. (2022, February 10). Biopharma PEG.
  • PEGylation Effects on Amphiphilic Platinum(IV) Complexes: Influence on Uptake, Activation, and Cytotoxicity. (n.d.). PMC - NIH.
  • The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. (n.d.). PubMed.
  • Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads. (2018, December 15). PubMed.
  • Antibody Drug Conjugates. (n.d.). SYNthesis med chem.
  • Application Note: Synthesis of Antibody-Drug Conjugates Using a Carboxyl-Terminated PEG Linker. (n.d.). Benchchem.

Sources

Application Notes and Protocols for the Esterification of 4-((2-Hydroxyethoxy)carbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Bifunctional Monomer

4-((2-Hydroxyethoxy)carbonyl)benzoic acid, hereafter referred to as HECBA, is a significant bifunctional molecule possessing both a carboxylic acid and a primary alcohol functional group.[1][][3] This unique structure makes it a valuable intermediate in both materials science and medicinal chemistry. It is notably a key precursor in the synthesis of polyethylene terephthalate (PET), where it acts as a monomer in polycondensation reactions.[4] In the realm of drug development, its framework serves as a versatile building block for creating prodrugs and active pharmaceutical ingredients, with the hydroxyethoxy moiety often enhancing solubility and metabolic stability.[]

This guide provides detailed protocols for the targeted esterification of the free carboxylic acid group on HECBA. The selection of an appropriate esterification method is critical and depends on the nature of the alcohol to be introduced and the overall sensitivity of the substrate. We will explore two robust and widely applicable methods: the classic Fischer-Speier esterification for simple alcohols and the milder Steglich esterification for more sensitive or complex substrates.

PART 1: Mechanistic Considerations and Strategy Selection

The conversion of a carboxylic acid to an ester is a cornerstone of organic synthesis. The choice of method dictates the reaction conditions, tolerance to other functional groups, and overall efficiency.

A. The Fischer-Speier Esterification: An Equilibrium-Driven Process

The Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol.[5][6][7] It is a reversible process, and the reaction equilibrium must be actively shifted towards the product side to achieve high yields.[8] This is typically accomplished by using a large excess of the alcohol, which can also serve as the solvent, or by removing the water byproduct as it forms, often with a Dean-Stark apparatus.[6][8]

Mechanism: The reaction proceeds through several equilibrium steps:

  • Protonation of the Carbonyl: A strong acid catalyst (e.g., H₂SO₄, p-TsOH) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[6][9]

  • Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon.[8]

  • Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups.

  • Water Elimination: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group.

  • Deprotonation: The final deprotonation of the carbonyl oxygen yields the ester and regenerates the acid catalyst.[6]

Fischer_Esterification cluster_0 Fischer-Speier Esterification Mechanism Reactants Carboxylic Acid + Alcohol (HECBA + R'OH) Protonation Protonated Carbonyl Reactants->Protonation H⁺ (cat.) Reactants->Protonation Tetrahedral_Intermediate Tetrahedral Intermediate Protonation->Tetrahedral_Intermediate + R'OH Protonation->Tetrahedral_Intermediate Water_Loss Protonated Ester Tetrahedral_Intermediate->Water_Loss - H₂O Tetrahedral_Intermediate->Water_Loss Product Ester + Water Water_Loss->Product - H⁺ Water_Loss->Product

Caption: Mechanism of Fischer-Speier Esterification.

Best Suited For: Simple, low-boiling primary or secondary alcohols that can be used in large excess without complications.[6][10] It is less suitable for tertiary alcohols, which are prone to elimination under acidic conditions.[6][7]

B. The Steglich Esterification: A Mild, Coupling-Agent-Mediated Approach

For substrates that are sensitive to strong acids or high temperatures, the Steglich esterification offers a superior alternative.[10] This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent to activate the carboxylic acid, and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[11][12]

Mechanism:

  • Activation of Carboxylic Acid: DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[13]

  • Acyl Transfer to Catalyst: The highly nucleophilic DMAP catalyst attacks the O-acylisourea, forming an N-acylpyridinium intermediate. This step is crucial as it prevents a common side reaction where the O-acylisourea rearranges to a stable, unreactive N-acylurea.[13][14]

  • Nucleophilic Attack by Alcohol: The alcohol attacks the highly electrophilic N-acylpyridinium intermediate to form the desired ester.

  • Byproduct Formation: The protonated DCC byproduct is deprotonated by the released DMAP, forming the insoluble N,N'-dicyclohexylurea (DCU) and regenerating the DMAP catalyst.[11]

The primary advantage of this method is its mild conditions (often room temperature) and the removal of water by DCC, which drives the reaction to completion.[11][12] The insoluble DCU byproduct is easily removed by filtration.

Best Suited For: Acid-sensitive substrates, sterically hindered alcohols, or valuable starting materials where high yields under mild conditions are paramount.[11][13]

PART 2: Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments. All procedures should be conducted in a well-ventilated fume hood.

Protocol 1: Fischer-Speier Esterification of HECBA with Ethanol

This protocol describes the synthesis of 4-((2-Hydroxyethoxy)carbonyl)ethyl benzoate.

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Notes
This compound (HECBA)210.182.10 g10.0Starting material
Ethanol (Absolute)46.0750 mL~855Reagent and solvent (large excess)
Sulfuric Acid (Concentrated, 98%)98.080.2 mL~3.7Catalyst
Saturated Sodium Bicarbonate (NaHCO₃) Solution-~100 mL-For neutralization and work-up
Ethyl Acetate88.11~150 mL-Extraction solvent
Brine (Saturated NaCl Solution)-~50 mL-For washing
Anhydrous Magnesium Sulfate (MgSO₄)120.37~5 g-Drying agent

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add HECBA (2.10 g, 10.0 mmol) and absolute ethanol (50 mL).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.2 mL) dropwise to the suspension.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle. Continue refluxing for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the HECBA spot.

  • Cooling and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

  • Aqueous Work-up: Dissolve the resulting residue in ethyl acetate (75 mL). Transfer the solution to a separatory funnel.

  • Neutralization: Carefully wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the sulfuric acid and remove any unreacted HECBA. Caution: CO₂ evolution will occur. Vent the separatory funnel frequently.

  • Washing: Wash the organic layer with brine (1 x 50 mL) to remove residual water and salts.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which can be further purified.

  • Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure 4-((2-hydroxyethoxy)carbonyl)ethyl benzoate.

Fischer_Workflow A 1. Combine HECBA & Ethanol in Flask B 2. Add H₂SO₄ (cat.) A->B C 3. Heat to Reflux (4-6 hours) B->C D 4. Cool & Remove Excess Ethanol C->D E 5. Dissolve in Ethyl Acetate D->E F 6. Wash with Sat. NaHCO₃ E->F G 7. Wash with Brine F->G H 8. Dry with MgSO₄ & Filter G->H I 9. Concentrate via Rotary Evaporation H->I J 10. Purify via Column Chromatography I->J

Caption: Workflow for Fischer-Speier Esterification.

Protocol 2: Steglich Esterification of HECBA with Benzyl Alcohol

This protocol describes the synthesis of benzyl 4-((2-hydroxyethoxy)carbonyl)benzoate.

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Notes
This compound (HECBA)210.181.05 g5.0Starting material
Benzyl Alcohol108.140.54 mL (568 mg)5.25Reagent (1.05 eq)
Dicyclohexylcarbodiimide (DCC)206.331.13 g5.5Coupling agent (1.1 eq)
4-Dimethylaminopyridine (DMAP)122.1761 mg0.5Catalyst (0.1 eq)
Dichloromethane (DCM), anhydrous84.9325 mL-Solvent
1 M Hydrochloric Acid (HCl)-~20 mL-For washing
Saturated Sodium Bicarbonate (NaHCO₃) Solution-~20 mL-For washing
Anhydrous Sodium Sulfate (Na₂SO₄)142.04~5 g-Drying agent

Step-by-Step Methodology:

  • Reaction Setup: To a 50 mL round-bottom flask under a nitrogen atmosphere, add HECBA (1.05 g, 5.0 mmol), benzyl alcohol (0.54 mL, 5.25 mmol), DMAP (61 mg, 0.5 mmol), and anhydrous dichloromethane (25 mL).

  • Cooling: Cool the stirred solution to 0°C using an ice bath.

  • DCC Addition: Add a solution of DCC (1.13 g, 5.5 mmol) in anhydrous DCM (5 mL) dropwise to the cooled reaction mixture over 10 minutes. A white precipitate (DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • Byproduct Removal: After the reaction is complete, cool the mixture again to 0°C to ensure complete precipitation of the DCU. Filter the mixture through a pad of Celite to remove the DCU precipitate, washing the filter cake with a small amount of cold DCM.

  • Aqueous Work-up: Transfer the filtrate to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1 M HCl (1 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure benzyl 4-((2-hydroxyethoxy)carbonyl)benzoate.

Steglich_Workflow A 1. Combine HECBA, Alcohol, DMAP in anhydrous DCM B 2. Cool to 0°C A->B C 3. Add DCC solution dropwise B->C D 4. Stir at Room Temp (12-18 hours) C->D E 5. Filter off DCU precipitate D->E F 6. Wash Filtrate with HCl, NaHCO₃, Brine E->F G 7. Dry with Na₂SO₄ & Concentrate F->G H 8. Purify via Column Chromatography G->H

Caption: Workflow for Steglich Esterification.

PART 3: Product Characterization

Confirmation of the final product structure and purity is essential. The following techniques are recommended:

  • ¹H NMR Spectroscopy: The most definitive method for structural confirmation. Key diagnostic signals include:

    • The disappearance of the broad carboxylic acid proton signal (typically >10 ppm).

    • The appearance of new signals corresponding to the protons of the newly introduced alcohol moiety (e.g., a quartet around 4.4 ppm and a triplet around 1.4 ppm for an ethyl ester).[15][16]

    • Characteristic shifts for the aromatic protons and the hydroxyethoxy protons should remain, though they may be slightly shifted.[17][18]

  • ¹³C NMR Spectroscopy: Will show the appearance of new carbon signals from the new alkyl group and a characteristic ester carbonyl signal around 165-175 ppm.

  • Infrared (IR) Spectroscopy:

    • Disappearance of the broad O-H stretch associated with the carboxylic acid (2500-3300 cm⁻¹).

    • The appearance of a strong C=O stretch for the new ester group, typically around 1715-1735 cm⁻¹. The C-O stretches will also be present around 1100-1300 cm⁻¹.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the synthesized diester, matching the calculated exact mass.

References

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 21.6: Condensation of Acids with Alcohols- The Fischer Esterification. Retrieved from [Link]

  • PubMed. (2022). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Retrieved from [Link]

  • SSERC. (n.d.). Hydrolysis of ethyl benzoate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (2023). Steglich esterification. Retrieved from [Link]

  • Grokipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. Retrieved from [Link]

  • ResearchGate. (2022). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • European Patent Office. (2019). METHOD FOR PURIFICATION OF BENZOIC ACID - EP 3148661 B1. Retrieved from [Link]

  • Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid.
  • ResearchGate. (2013). Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride?. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • ACS Publications. (1989). Mechanism of the Mitsunobu Esterification Reaction. 1. The Involvement of Phosphoranes and Oxyphosphonium Salts. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • ACS Publications. (1989). Mechanism of the Mitsunobu Esterification Reaction. 2. The Involvement of (Acyloxy)alkoxyphosphoranes. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR (300 MHz) of benzyl benzoate deprotection at 30 °C. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of benzoic acid and sodium benzoate in 0.2% chitosan solution (pH 3.3). Retrieved from [Link]

  • Google Patents. (n.d.). US4304925A - Process for purifying esters.
  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • International Journal of Scientific & Technology Research. (n.d.). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Retrieved from [Link]

Sources

Application Note: The Strategic Use of 4-((2-Hydroxyethoxy)carbonyl)benzoic Acid in the Design and Synthesis of Novel DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Medicinal Chemists, and Drug Development Professionals in Diabetology

Abstract

Dipeptidyl peptidase-4 (DPP-4) inhibitors, or "gliptins," represent a cornerstone of oral antihyperglycemic therapy for type 2 diabetes mellitus (T2DM). Their mechanism, which involves prolonging the action of incretin hormones, offers effective glucose control with a low risk of hypoglycemia.[1][2] The design of novel, non-peptidomimetic DPP-4 inhibitors is an area of intense research, focusing on developing molecules with improved potency, selectivity, and pharmacokinetic profiles. This guide explores the utility of 4-((2-Hydroxyethoxy)carbonyl)benzoic acid , a versatile bifunctional linker, in the synthesis of a promising class of uracil-based DPP-4 inhibitors. We provide the scientific rationale for its use, detailed synthetic protocols, and an analysis of the structure-activity relationships (SAR) that underscore its strategic importance.

Introduction: The Evolving Landscape of DPP-4 Inhibition

DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] These hormones are crucial for maintaining glucose homeostasis by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner. By inhibiting DPP-4, gliptins increase the circulating levels of active incretins, thereby improving glycemic control.[2]

The development of DPP-4 inhibitors has moved from peptidomimetic structures, which mimic the natural substrates of the enzyme, to more diverse, non-peptidomimetic scaffolds.[3] This evolution has allowed for greater structural diversity and the optimization of drug-like properties. A key element in the design of these advanced inhibitors is the use of molecular linkers, which connect different pharmacophoric fragments and orient them optimally within the DPP-4 active site. This document focuses on a particularly effective building block, This compound , and its application in constructing potent, uracil-based DPP-4 inhibitors.[4][5][6]

The Key Building Block: this compound

This compound (CAS 1137-99-1) is a derivative of terephthalic acid, featuring both a free carboxylic acid group and a primary alcohol. This bifunctional nature is precisely what makes it a valuable and strategic tool for medicinal chemists.

  • Carboxylic Acid Handle: Provides a reactive site for forming stable amide bonds, ideal for coupling with amine-containing pharmacophores.

  • Hydroxyethoxy Tail: Offers a second reactive site (the terminal hydroxyl group) for further modification or extension. This group can also improve aqueous solubility and metabolic stability of the final compound.

Its structure allows it to act as a rigid spacer (the benzene ring) with flexible, reactive arms, enabling precise control over the final molecular architecture.

Caption: Chemical structure of the bifunctional linker.

Application Case Study: Synthesis of Uracil-Based Benzoic Acid DPP-4 Inhibitors

A novel series of DPP-4 inhibitors based on a uracil scaffold linked to a benzoic acid moiety has demonstrated potent, low single-digit nanomolar inhibitory activity.[4] In this series, the benzoic acid component serves as a critical linker to position the uracil core and another substituent optimally within the enzyme's active site. The synthesis of these compounds provides an excellent case study for the application of building blocks like this compound.

Synthetic Workflow Overview

The general synthetic strategy involves a multi-step sequence where a substituted uracil core is first prepared and then coupled with a benzoic acid derivative. The resulting intermediate is then further modified to yield the final inhibitor. This modular approach allows for the systematic exploration of structure-activity relationships.

G A Step 1: Synthesis of Uracil Core C Step 3: Amide Coupling (Key Step) A->C B Step 2: Synthesis of Benzoic Acid Linker B->C D Step 4: Final Modification & Deprotection C->D E Final DPP-4 Inhibitor D->E

Caption: General synthetic workflow for uracil-based DPP-4 inhibitors.

Detailed Experimental Protocols

The following protocols are adapted from established methodologies for the synthesis of uracil-based benzoic acid derivatives and represent a robust workflow for researchers.[4]

Protocol 1: Synthesis of Key Intermediate via Amide Coupling

This protocol describes the crucial step of coupling a benzoic acid linker with an amine-functionalized uracil core.

Objective: To synthesize (6-amino-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl 4-aminobenzoate by coupling 4-aminobenzoic acid with a chloromethyl-uracil precursor.

Reagent/MaterialM.W.AmountMoles (mmol)
1-(Chloromethyl)-3-methylpyrimidine-2,4(1H,3H)-dione176.581.0 g5.66
4-Aminobenzoic acid137.140.85 g6.23
Potassium Carbonate (K₂CO₃)138.211.56 g11.32
N,N-Dimethylformamide (DMF)-20 mL-

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask, add 1-(chloromethyl)-3-methylpyrimidine-2,4(1H,3H)-dione (1.0 g, 5.66 mmol) and 4-aminobenzoic acid (0.85 g, 6.23 mmol).

  • Add 20 mL of anhydrous DMF to dissolve the reactants under stirring.

  • Add potassium carbonate (1.56 g, 11.32 mmol) to the solution.

  • Heat the reaction mixture to 80°C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Rationale: The amide coupling is a nucleophilic substitution reaction where the carboxylate of 4-aminobenzoic acid displaces the chloride on the uracil precursor. K₂CO₃ acts as a base to deprotonate the carboxylic acid, and DMF is a suitable polar aprotic solvent for this type of reaction.

  • After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Dry the solid under vacuum to yield the desired intermediate product. Further purification can be achieved by recrystallization from ethanol if necessary.

Protocol 2: Synthesis of Final DPP-4 Inhibitor

This protocol outlines the subsequent acylation of the intermediate from Protocol 1 to install the final side chain, leveraging a compound structurally analogous to our topic molecule.

Objective: To synthesize the final inhibitor by reacting the amino group of the intermediate with an activated carboxylic acid. Here, we use 4-((2-(tert-butoxy)ethoxy)carbonyl)benzoic acid as an example linker that would be prepared from the title compound by protecting the hydroxyl group.

Reagent/MaterialM.W.AmountMoles (mmol)
Intermediate from Protocol 1277.251.0 g3.61
2-(tert-Butoxy)acetic acid132.160.52 g3.97
HATU (Coupling Agent)380.231.51 g3.97
DIPEA (Base)129.240.9 mL5.41
Anhydrous Dichloromethane (DCM)-25 mL-

Step-by-Step Procedure:

  • Dissolve the intermediate from Protocol 1 (1.0 g, 3.61 mmol) and 2-(tert-butoxy)acetic acid (0.52 g, 3.97 mmol) in 25 mL of anhydrous DCM in a dry flask under a nitrogen atmosphere.

  • Add DIPEA (0.9 mL, 5.41 mmol) to the mixture and stir for 10 minutes at room temperature.

  • Cool the mixture to 0°C in an ice bath.

  • Add HATU (1.51 g, 3.97 mmol) portion-wise to the cooled solution.

    • Rationale: HATU is a highly efficient peptide coupling agent that activates the carboxylic acid, facilitating the formation of an amide bond with the aniline nitrogen of the intermediate. DIPEA is a non-nucleophilic base used to maintain basic conditions required for the coupling.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor completion by TLC.

  • Upon completion, dilute the reaction mixture with 50 mL of DCM and wash sequentially with 1N HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final protected inhibitor. A final deprotection step (e.g., using TFA for a Boc group) would yield the target molecule.

Data, Characterization, and Mechanism

The effectiveness of this chemical series is demonstrated by its potent inhibition of the DPP-4 enzyme. The benzoic acid linker is crucial for this activity.

Structure-Activity Relationship (SAR) Data

Molecular modeling and experimental data from related series show that the ester derivatives can achieve comparable potency to their carboxylic acid counterparts, while significantly improving pharmacokinetic properties.[4]

Compound ID (Example)R Group on Benzoic AcidDPP-4 IC₅₀ (nM)
19a -COOCH₃2.5
19b -COOCH₂CH₃1.9
20a (Acid) -COOH1.5

(Data adapted from a representative uracil-based benzoic acid series.[4])

This table highlights that esterification of the benzoic acid moiety—a modification easily achieved using precursors like this compound—maintains high potency.

Conceptual Mechanism of Inhibition

The synthesized inhibitor binds to the active site of the DPP-4 enzyme. The uracil core and its substituents interact with key residues, while the benzoic acid linker provides the rigid scaffold necessary to achieve the optimal binding conformation.

G cluster_DPP4 DPP-4 Active Site S1 S1 Pocket (Hydrophobic) S2 S2 Pocket (Extensive) CatalyticTriad Catalytic Triad (Ser, His, Asp) Inhibitor Uracil-Benzoic Acid Inhibitor Inhibitor->CatalyticTriad Blocks Substrate Access UracilCore Uracil Core Inhibitor->UracilCore contains BenzoicLinker Benzoic Acid Linker Inhibitor->BenzoicLinker contains UracilCore->S1 Binds to BenzoicLinker->S2 Orients towards

Caption: Conceptual binding of the inhibitor within the DPP-4 active site.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry, particularly for the development of novel DPP-4 inhibitors. Its bifunctional nature allows for its strategic incorporation as a linker in complex molecules, providing both a rigid scaffold for optimal pharmacophore presentation and reactive handles for synthetic manipulation. The successful synthesis of potent uracil-based inhibitors underscores the utility of this and related benzoic acid derivatives in modern drug discovery, enabling the creation of candidates with excellent potency and favorable drug-like properties.

References

  • Li, Q., Deng, X., Jiang, N., Meng, L., Xing, J., Jiang, W., & Xu, Y. (2021). Identification and structure-activity relationship exploration of uracil-based benzoic acid and ester derivatives as novel dipeptidyl Peptidase-4 inhibitors for the treatment of type 2 diabetes mellitus. European Journal of Medicinal Chemistry, 225, 113765. Available at: [Link]

  • Ansari, M. F., Alshammari, M. A., Aldakheel, F. M., Al-Hassnawi, M. S., & Al-Ghorbani, M. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 28(15), 5860. Available at: [Link]

  • Ansari, M. F., Alshammari, M. A., Aldakheel, F. M., Al-Hassnawi, M. S., & Al-Ghorbani, M. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. PubMed, 28(15), 5860. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

  • Patil, S. P., & Mahajan, S. B. (2020). An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor. Chemistry & Biology Interface, 10(5), 119. Available at: [Link]

  • Stoyanov, G. S., & Dzhenkov, D. L. (2023). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. MDPI. Available at: [Link]

  • Tahseen, A., Al-Ghamdi, S., Al-Ameri, M., Al-Hujaili, A., & Al-Otaibi, M. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. Available at: [Link]

  • Tahseen, A., Al-Ghamdi, S., Al-Ameri, M., Al-Hujaili, A., & Al-Otaibi, M. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. National Institutes of Health. Available at: [Link]

  • Wang, B. (2017). An asymmetric synthesis method of evogliptin. Google Patents.
  • Kasina, S. V. S., & Baradhi, K. M. (2023). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. StatPearls Publishing. Available at: [Link]

  • Sharma, P., Kumar, V., & Kumar, D. (2018). Dipeptidyl Peptidase (DPP)-IV Inhibitors with Antioxidant Potential Isolated from Natural Sources: A Novel Approach for the Management of Diabetes. MDPI. Available at: [Link]

Sources

Application Notes & Protocols: 4-((2-Hydroxyethoxy)carbonyl)benzoic acid in Advanced Coating Technologies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and formulation chemists on the utilization of 4-((2-Hydroxyethoxy)carbonyl)benzoic acid (HECBA) in the development of high-performance coatings. HECBA is a unique bifunctional aromatic monomer possessing both a carboxylic acid and a primary hydroxyl group.[][2] This dual functionality makes it an exceptionally versatile building block for a variety of polymer architectures, particularly in the realm of waterborne polyester and polyurethane dispersions. This guide details the underlying chemical principles, provides validated experimental protocols for polymer synthesis and coating formulation, and discusses the anticipated performance enhancements conferred by the incorporation of HECBA into coating resins.

Introduction: The Strategic Value of HECBA in Polymer Design

This compound, also known as 2-Hydroxyethyl terephthalate, is an aromatic dicarboxylic acid monoester.[2] Its molecular structure is the key to its utility in modern coating formulations.

  • Carboxylic Acid Group (-COOH): This functional group serves two primary purposes. Firstly, it is a reactive site for standard polyesterification reactions with hydroxyl compounds. Secondly, and critically for modern eco-friendly coatings, it provides a handle for water dispersibility. By neutralizing this acidic group with a tertiary amine, the resulting polymer can be rendered self-emulsifying in water, enabling the formulation of low-VOC (Volatile Organic Compound) waterborne coatings.[3][4]

  • Primary Hydroxyl Group (-OH): The terminal hydroxyethoxy group provides a site for further polymerization or, more commonly, as a reactive site for post-polymerization crosslinking.[] In two-component (2K) systems, this hydroxyl group readily reacts with isocyanate crosslinkers to form a durable urethane linkage, leading to coatings with excellent chemical resistance and mechanical properties.[5]

  • Aromatic Backbone: The central benzoic acid ring provides rigidity and enhances thermal stability, contributing to the overall toughness, hardness, and UV resistance of the final coating film.[]

The combination of these features allows HECBA to act as a multifunctional monomer that can be used for chain extension, crosslinking, or end-group modification, ultimately improving flexibility, adhesion, and thermal resistance in high-performance polymers.[]

Chemical Structure and Properties

Caption: Chemical Structure of this compound (HECBA).

PropertyValueReference
CAS Number 1137-99-1[2]
Molecular Formula C₁₀H₁₀O₅[2]
Molecular Weight 210.18 g/mol [2]
Appearance White to off-white solid[6]
Key Functionalities 1x Carboxylic Acid, 1x Primary Hydroxyl[]

Core Application: Waterborne Polyester Dispersions (PEDs)

One of the most powerful applications of HECBA is in the synthesis of hydroxyl-functional waterborne polyester resins. These resins serve as the primary binder in 2K waterborne polyurethane coatings, offering an environmentally friendly alternative to solvent-based systems without compromising performance.

The synthesis involves a two-stage polycondensation reaction followed by a dispersion step. HECBA is incorporated alongside other standard polyester monomers (diols and diacids) to achieve the desired balance of properties.

Polyester_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product HECBA HECBA (Hydrophilicity & OH-functionality) Polycondensation Melt Polycondensation (180-230°C, under N₂) - H₂O removal HECBA->Polycondensation Diol Diol (e.g., Neopentyl Glycol for flexibility) Diol->Polycondensation Diacid Diacid (e.g., Isophthalic Acid for rigidity) Diacid->Polycondensation Cooling Cooling to ~80°C Polycondensation->Cooling Polycondensation->Cooling Target Acid Number < 10 Neutralization Neutralization (Add Triethylamine) Cooling->Neutralization Dispersion Dispersion (Add Deionized Water under high shear) Neutralization->Dispersion Neutralization->Dispersion Forms carboxylate salt PED Stable Hydroxyl-Functional Polyester Dispersion (PED) Dispersion->PED

Caption: Workflow for synthesizing a HECBA-based waterborne polyester dispersion.

Protocol 1: Synthesis of a HECBA-based Hydroxyl-Functional Polyester Dispersion

Objective: To synthesize a stable, water-dispersible polyester resin with terminal hydroxyl groups for subsequent crosslinking.

Materials & Equipment:

Reactant / MaterialMoles (example)Weight (g)Purpose
Isophthalic Acid (IPA)1.0166.13Aromatic diacid for hardness
Adipic Acid (AA)1.0146.14Aliphatic diacid for flexibility
Neopentyl Glycol (NPG)2.5260.35Diol for hydrolytic stability
HECBA 0.5 105.09 Internal emulsifier & OH-functionality
Dibutyltin oxide (DBTO)-~0.3 gEsterification catalyst
Triethylamine (TEA)0.45 (90% of HECBA)45.54Neutralizing agent
Deionized (DI) Water-As neededDispersion medium
  • Equipment: 1L reaction kettle with a mechanical stirrer, heating mantle, thermocouple, Dean-Stark trap with condenser, and a nitrogen inlet/outlet. High-shear mixer.

Procedure:

  • Charging the Reactor: Charge Isophthalic Acid, Adipic Acid, Neopentyl Glycol, HECBA, and the DBTO catalyst into the reaction kettle.

  • Inert Atmosphere: Begin purging the system with dry nitrogen gas at a slow rate to maintain an inert atmosphere and facilitate the removal of water.

  • Heating Stage 1 (Melting): Start mechanical stirring and gradually heat the mixture to 180°C. The reactants will melt and the esterification reaction will commence, evidenced by the collection of water in the Dean-Stark trap.

  • Heating Stage 2 (Polycondensation): Once the rate of water collection slows, slowly increase the temperature to 220-230°C. Maintain this temperature until the reaction is complete.

    • Expert Insight (Causality): The higher temperature is required to drive the reaction to completion and achieve the target molecular weight. Running the reaction too hot or too fast can lead to sublimation of reactants or undesirable side reactions.

  • Monitoring the Reaction: Periodically take small samples of the resin to measure the Acid Number (AN) via titration with KOH. The target AN should be between 25-30 mg KOH/g, which corresponds to the contribution from the HECBA monomer. The reaction is considered complete when the AN plateaus at this value.

  • Cooling and Neutralization: Once the target Acid Number is reached, turn off the heat and allow the resin to cool to approximately 80-90°C. Once cooled, slowly add the Triethylamine (TEA) under vigorous stirring.

    • Trustworthiness (Self-Validation): The amount of TEA is calculated to neutralize ~90% of the carboxylic acid groups from HECBA. Incomplete neutralization will result in poor water dispersibility, while excess amine can cause undesirable water sensitivity in the final coating.

  • Dispersion: In a separate vessel, heat the required amount of DI water to ~70°C. While applying high-shear mixing, slowly and steadily add the neutralized polyester resin to the hot water. A milky-white, low-viscosity dispersion should form.

  • Final Product: Continue mixing for 30 minutes, then cool to room temperature. The resulting product is a stable, hydroxyl-functional polyester dispersion ready for formulation.

Application Protocol: Formulation of a 2K Waterborne PU Clear Coat

The synthesized HECBA-based polyester dispersion (PED) can now be used as the polyol component (Part A) in a two-component waterborne polyurethane coating. It will be crosslinked with a water-dispersible polyisocyanate (Part B) at the time of application.

Coating_Crosslinking PartA Part A (Polyol Dispersion) Resin-COOH⁻···HNEt₃⁺ Resin-OH Mix + PartA->Mix PartB Part B (Crosslinker) R'-(N=C=O)ₙ PartB->Mix CuredFilm Cured Polyurethane Film (Excellent Hardness & Chemical Resistance) Mix->CuredFilm Urethane Linkage Formation Resin-O-C(=O)-NH-R'

Caption: Crosslinking reaction in a 2K waterborne polyurethane coating.

Protocol 2: Formulation of a 2K Waterborne Clear Coat

Objective: To formulate a high-performance clear coat using the HECBA-based PED and a commercial polyisocyanate crosslinker.

Materials & Formulation:

Component (Part A)Weight (g)Purpose
HECBA-based PED (from Protocol 1, @ 35% solids)100.0Binder / Polyol
DI Water10.0Viscosity adjustment
Leveling Agent (e.g., BYK-348)0.3Surface tension reduction
Defoamer (e.g., Tego Foamex 810)0.2Prevents foam during application
Component (Part B)
Water-dispersible Polyisocyanate (e.g., Bayhydur® 304)(Calculate based on NCO:OH ratio)Crosslinker

Procedure:

  • Prepare Part A: In a clean beaker, add the HECBA-based PED. While stirring gently, add the DI water, leveling agent, and defoamer. Mix until homogeneous.

  • Calculate Crosslinker Amount: The amount of Part B required is based on a stoichiometric ratio of isocyanate groups (NCO) to hydroxyl groups (OH). The recommended NCO:OH ratio is typically 1.1:1 to 1.3:1 to ensure complete reaction.

    • The hydroxyl value of the synthesized PED must be determined experimentally (ASTM D4274).

    • The equivalent weight of the polyisocyanate is provided by the manufacturer.

    • Grams of Isocyanate = [(OH Value of PED * Solids Content of PED) / 56100] * (NCO Equivalent Weight) * (NCO:OH Ratio)

  • Mixing (Induction): Just before application, add the calculated amount of Part B to Part A under constant, gentle stirring.

    • Expert Insight: Avoid high-shear mixing at this stage, as it can destabilize the dispersion and entrap air.

  • Induction Time: Allow the mixed components to stand for 10-15 minutes (induction time or "sweat-in" time). This allows for the initial reaction and wetting of the polyol by the isocyanate.

  • Application: The coating is now ready for application via spray, brush, or roller. The pot life (workable time) will typically be 2-4 hours.

  • Curing: The coating will air dry to a tack-free state. Full chemical and mechanical properties will develop over 5-7 days at ambient temperature, or the cure can be accelerated with mild heat (e.g., 30-60 minutes at 60°C).

Anticipated Performance and Conclusion

The incorporation of this compound into a polyester backbone for coatings is expected to yield a superior balance of properties:

  • Excellent Adhesion: The high polarity from residual carboxyl and hydroxyl groups promotes strong adhesion to various substrates, including metal and plastics.[]

  • Good Flexibility and Hardness: The combination of an aromatic core (from HECBA and IPA) and an aliphatic segment (from Adipic Acid) provides a tunable balance between film hardness and flexibility.[]

  • High Chemical Resistance: The formation of a dense, crosslinked polyurethane network results in excellent resistance to solvents, chemicals, and water.

  • Environmental Compliance: The waterborne nature of the system ensures very low VOC emissions, meeting stringent environmental regulations.

References

  • Synthesis and properties of high-functionality hydroxyl-terminated polyurethane dispersions. Progress in Organic Coatings. [Link]

  • Werner, B. Synthesis and Coating Properties of Novel Waterborne Polyurethane Dispersions. [Link]

  • Chemistry of Water-based Polyurethane Dispersions. YouTube. [Link]

  • Anionic waterborne polyurethane dispersions based on hydroxyl-terminated polybutadiene and poly(propylene glycol): Synthesis and characterization. ResearchGate. [Link]

  • Synthesis and properties of high-functionality hydroxyl-terminated polyurethane dispersions. ResearchGate. [Link]

  • PubChem. This compound. [Link]

Sources

Application Notes & Protocols for Step-Growth Polymerization of 4-((2-Hydroxyethoxy)carbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the step-growth polymerization of 4-((2-Hydroxyethoxy)carbonyl)benzoic acid, an AB-type monomer. We will delve into the fundamental principles of this self-condensation reaction, present a detailed protocol for melt polycondensation, and discuss the essential characterization techniques for the resulting polyester. This guide is designed to equip researchers with the necessary knowledge and practical insights to successfully synthesize and analyze polymers derived from this versatile monomer.

Introduction: The Unique Nature of this compound as an AB-Type Monomer

This compound, also known as mono(2-hydroxyethyl) terephthalate (MHET), is a bifunctional molecule containing both a carboxylic acid and a hydroxyl group.[1][2][3] This unique AB-type structure allows it to undergo self-condensation, a form of step-growth polymerization, where each monomer can react with any other monomer or growing polymer chain.[] This process is fundamental to the industrial production of polyethylene terephthalate (PET), where MHET is a key intermediate.[1]

The inherent advantage of using an AB-type monomer is the automatic stoichiometric balance of the reactive functional groups, which is a critical factor for achieving high molecular weight polymers in AABB-type polycondensations. The polymerization proceeds through the formation of ester linkages, with the elimination of a small molecule, in this case, ethylene glycol, as a byproduct. The resulting polymer possesses an aromatic backbone, which imparts thermal stability and mechanical strength.[]

The Mechanism of Self-Condensation

The step-growth polymerization of this compound is a transesterification and polycondensation process. The reaction is typically carried out at high temperatures and under vacuum to facilitate the removal of the ethylene glycol byproduct, which drives the equilibrium towards the formation of high molecular weight polymer.

The process can be conceptually divided into two stages:

  • Oligomerization: In the initial phase, at moderately high temperatures, the monomer molecules react with each other to form dimers, trimers, and larger oligomers. The hydroxyl group of one monomer attacks the carboxylic acid group of another, forming an ester bond and eliminating a molecule of water (in the case of direct esterification) or ethylene glycol (in transesterification).

  • Polycondensation: As the reaction progresses and the temperature is further increased while applying a high vacuum, the oligomers continue to react. The rate-limiting step in this stage is the removal of the ethylene glycol byproduct. Efficient removal of ethylene glycol is crucial to shift the reaction equilibrium and achieve a high degree of polymerization.

Catalysts are often employed to accelerate the reaction rate. Common catalysts for polyesterification include compounds of antimony, titanium, germanium, and tin.[5]

Experimental Protocol: Melt Polycondensation of this compound

This protocol details the melt polycondensation of this compound on a laboratory scale.

Materials and Equipment
Materials Grade/Purity Supplier
This compound≥98%Sigma-Aldrich, BOC Sciences, etc.
Antimony(III) oxide (Sb₂O₃)≥99%Sigma-Aldrich, etc.
Nitrogen (N₂)High purityLocal supplier
Dichloromethane (DCM)ACS gradeFisher Scientific, etc.
MethanolACS gradeFisher Scientific, etc.
Equipment Description
Glass reaction vesselThree-necked round-bottom flask with a mechanical stirrer, nitrogen inlet, and a distillation condenser leading to a vacuum trap.
High-temperature heating mantleWith temperature controller.
Mechanical stirrerWith a vacuum-tight seal.
High-vacuum pumpCapable of reaching pressures below 1 mmHg.
Cold trapFor collecting byproducts.
Schlenk lineFor handling under inert atmosphere.
Polymerization Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dry monomer and catalyst under vacuum at 60°C react1 Charge reactor with monomer and catalyst under N₂ prep1->react1 Inert atmosphere prep2 Assemble and flame-dry the reaction apparatus react2 Heat to 190-220°C (Oligomerization) react1->react2 Stirring react3 Gradually increase temperature to 260-280°C react2->react3 ~1-2 hours react4 Apply high vacuum (<1 mmHg) (Polycondensation) react3->react4 Remove N₂ flow workup1 Cool reactor to room temperature under N₂ react4->workup1 ~3-4 hours workup2 Dissolve polymer in DCM workup1->workup2 workup3 Precipitate in cold methanol workup2->workup3 workup4 Filter and dry the polymer workup3->workup4

Caption: Experimental workflow for the melt polycondensation of this compound.

Step-by-Step Procedure
  • Preparation:

    • Dry the this compound monomer and antimony(III) oxide catalyst in a vacuum oven at 60°C for at least 12 hours to remove any residual moisture.

    • Assemble the reaction apparatus (three-necked flask, mechanical stirrer, condenser, vacuum adapter) and flame-dry it under a flow of dry nitrogen to ensure all surfaces are free of moisture.

  • Reaction Initiation (Oligomerization):

    • Once the apparatus has cooled to room temperature, charge the reaction flask with the dried this compound and antimony(III) oxide (typically 200-500 ppm relative to the monomer).

    • Seal the reactor and purge with high-purity nitrogen for 15-20 minutes to create an inert atmosphere.

    • Begin mechanical stirring and slowly heat the reaction mixture to a temperature of 190-220°C.

    • Maintain this temperature for 1-2 hours. During this stage, the monomer will melt and oligomerize, and you may observe the distillation of some water and ethylene glycol.

  • Polycondensation:

    • Gradually increase the temperature of the reaction mixture to 260-280°C.

    • Once the target temperature is reached, slowly and carefully apply a high vacuum (pressure < 1 mmHg). This should be done gradually to avoid excessive foaming.

    • Continue the reaction under high vacuum and stirring for 3-4 hours. The viscosity of the melt will noticeably increase as the molecular weight of the polymer grows. The removal and collection of ethylene glycol in the cold trap is an indicator of the reaction's progress.

  • Polymer Recovery and Purification:

    • After the desired reaction time, discontinue heating and allow the reactor to cool to room temperature under a positive pressure of nitrogen.

    • Once cooled, the solid polymer can be recovered. Depending on the final molecular weight, it may be a brittle solid.

    • For purification, dissolve the crude polymer in a suitable solvent like dichloromethane (DCM).

    • Precipitate the polymer by slowly adding the DCM solution to a large excess of cold methanol with vigorous stirring.

    • Collect the purified polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at 60°C until a constant weight is achieved.

Polymer Characterization

Thorough characterization of the synthesized polyester is essential to determine its structure, molecular weight, and thermal properties.

Structural Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the formation of the polyester. Key spectral features to look for include:

    • The disappearance of the broad O-H stretch from the carboxylic acid group of the monomer.

    • The appearance of a strong C=O stretching vibration characteristic of the ester linkage (around 1720 cm⁻¹).

    • The presence of C-O stretching vibrations (around 1240 cm⁻¹ and 1100 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the polymer structure and can also be used to estimate the number-average molecular weight (Mₙ) by end-group analysis.[6]

Molecular Weight Determination
  • Gel Permeation Chromatography (GPC): GPC is the most common method for determining the molecular weight distribution (Mₙ, Mₙ, and polydispersity index, PDI) of the polymer.

  • Intrinsic Viscosity: Measuring the intrinsic viscosity of a dilute polymer solution provides a relative measure of the molecular weight.

Thermal Properties
  • Differential Scanning Calorimetry (DSC): DSC is used to determine the key thermal transitions of the polymer, including the glass transition temperature (T₉), crystallization temperature (T꜀), and melting temperature (Tₘ).[6][7]

  • Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the polymer by measuring its weight loss as a function of temperature.[6][8]

Property Technique Typical Expected Results
Structure ConfirmationFTIR, NMRConfirmation of ester linkages and aromatic backbone.
Molecular WeightGPC, Intrinsic ViscosityMₙ > 10,000 g/mol , PDI ≈ 2 (typical for step-growth).
Glass Transition (T₉)DSCDependent on molecular weight, typically 70-80°C for amorphous PET.
Melting Temperature (Tₘ)DSCAround 250-260°C for semi-crystalline PET.[9]
Thermal StabilityTGAOnset of decomposition > 350°C in an inert atmosphere.

Causality and Experimental Insights

  • Monomer Purity: The use of high-purity monomer is critical. Impurities can act as chain terminators, limiting the final molecular weight of the polymer.

  • Inert Atmosphere: The initial stages of the reaction are carried out under a nitrogen atmosphere to prevent oxidation and thermal degradation of the monomer and polymer at high temperatures.

  • Catalyst Selection: While the self-condensation can proceed without a catalyst, the reaction is significantly slower. Antimony(III) oxide is a widely used catalyst that enhances the rate of esterification and transesterification.

  • Temperature Profile: The two-stage heating process is deliberate. The initial lower temperature stage allows for controlled oligomerization without significant monomer sublimation. The higher temperature in the second stage provides the necessary energy for the polycondensation of the more viscous oligomers.

  • High Vacuum: The application of a high vacuum is arguably the most critical parameter for achieving high molecular weight. According to Le Chatelier's principle, the removal of the ethylene glycol byproduct is essential to drive the reversible polycondensation reaction to completion.

Logical Relationships in the Polymerization Process

G cluster_inputs Inputs cluster_process Process cluster_outputs Outputs Monomer High-Purity Monomer Polycondensation Melt Polycondensation Monomer->Polycondensation Catalyst Catalyst (e.g., Sb₂O₃) Catalyst->Polycondensation Increases Rate Heat High Temperature Heat->Polycondensation Provides Energy Vacuum High Vacuum Vacuum->Polycondensation Drives Equilibrium Polymer High Molecular Weight Polymer Polycondensation->Polymer Byproduct Ethylene Glycol (removed) Polycondensation->Byproduct

Caption: Key inputs and outputs of the melt polycondensation process.

Conclusion

The step-growth polymerization of this compound offers a reliable and direct route to synthesizing aromatic polyesters. By carefully controlling the reaction parameters, particularly temperature and vacuum, high molecular weight polymers with desirable thermal and mechanical properties can be achieved. The protocols and insights provided in this document serve as a foundational guide for researchers to explore the synthesis and application of these materials in their respective fields.

References

  • Synthesis of poly(ethylene terephthalate) based on glycolysis of waste PET fiber. (n.d.). ResearchGate. Retrieved from [Link]

  • How Is PET Polymer Synthesized? - Chemistry For Everyone. (2025, April 20). YouTube. Retrieved from [Link]

  • Mazloom, M., Rafizadeh, M., & Pakniat, M. (n.d.). SYNTHESIS AND MATHEMATICAL MODELLING OF POLYETHYLENE TEREPHTHALATE VIA DIRECT ESTERIFICATION IN A LABORATORY SCALE UNIT. Semantic Scholar. Retrieved from [Link]

  • Method for producing bis(2-hydroxyethyl) terephthalate and method for producing polyethylene terephthalate. (n.d.). Google Patents.
  • 2-Hydroxyethyl terephthalic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Wang, X., et al. (2022). Synthesis of Polyethylene Terephthalate (PET) with High Crystallization and Mechanical Properties via Functionalized Graphene Oxide as Nucleation Agent. Polymers, 14(1), 123. MDPI. Retrieved from [Link]

  • Process for producing bis(2-hydroxyethyl) terephthalate in liquid form by depolymerization of polyethylene terephthalate (pet). (n.d.). Google Patents.
  • López, M. V., et al. (2022). Characterization of Polyester Coatings Intended for Food Contact by Different Analytical Techniques and Migration Testing by LC-Q-TOF-MS. Foods, 11(3), 333. Aesan. Retrieved from [Link]

  • Alkaline Modified Solid Oxide Catalysts for Condensation Reactions between Biomolecules. (2023, September 20). Pacific Northwest National Laboratory. Retrieved from [Link]

  • Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. (2023, April 29). MDPI. Retrieved from [Link]

  • Aldol Condensation and Esterification over Ti-Substituted *BEA Zeolite: Mechanisms and Effects of Pore Hydrophobicity. (n.d.). ACS Publications. Retrieved from [Link]

  • Glycosylated mono(2-hydroxyethyl) terephthalic acid and glycosylated bis(2-hydroxyethyl) terephthalic acid. (n.d.). Google Patents.
  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Zuev, V. V., et al. (2021). Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. Polymers, 13(11), 1729. National Institutes of Health. Retrieved from [Link]

  • Thermophysical Properties of bis(2-hydroxyethyl) terephthalate. (n.d.). Chemcasts. Retrieved from [Link]

  • Choi, K. Y., & Kwon, S. H. (2003). Two-Phase Model for Continuous Final-Stage Melt Polycondensation of Poly(ethylene terephthalate). III. Modeling of Multiple Reactors in Series. Journal of Applied Polymer Science, 90(4), 1088-1095. Engineering Information Technology. Retrieved from [Link]

  • Investigation of effects of bis(2-hydroxyethyl) terephthalate derived from glycolysis of polyethylene terephthalate on the properties of flexible polyurethane foam. (2024, August 14). ResearchGate. Retrieved from [Link]

  • Crystallization and Thermal Behaviors of Poly(ethylene terephthalate)/Bisphenols Complexes through Melt Post-Polycondensation. (2020, December 19). MDPI. Retrieved from [Link]

  • El-Ghatta, H., et al. (2014). Synthesis and Characterization of Branched Polyester: Thermal and Microbial Degradation Studies. International Journal of Materials and Chemistry, 4(2), 25-33. Science and Education Publishing. Retrieved from [Link]

  • Preparation and characterization of poly(butylene terephthalate)/poly(ethylene terephthalate) copolymers via solid-state and melt polymerization. (n.d.). ResearchGate. Retrieved from [Link]

  • Properties of Polyethylene Terephthalate Polyester (PET, PETP). (2003, June 25). AZoM. Retrieved from [Link]

Sources

Application Notes and Protocols: Leveraging 4-((2-Hydroxyethoxy)carbonyl)benzoic Acid for the Creation of Advanced Functionalized Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Functional Monomers in Polymer-Based Drug Delivery

The evolution of polymer science has been a pivotal driver in the advancement of drug delivery systems. The ability to precisely control the architecture and functionality of polymers allows for the sophisticated manipulation of drug release kinetics, enhancement of therapeutic agent stability, and targeted delivery to specific physiological sites. At the heart of this innovation lies the strategic design and utilization of functional monomers. These monomers are the fundamental building blocks that impart desired chemical properties to the final polymeric scaffold. 4-((2-Hydroxyethoxy)carbonyl)benzoic acid, a bifunctional aromatic monomer, has emerged as a particularly valuable component in the synthesis of functionalized polyesters and polyurethanes for biomedical applications.

This technical guide provides an in-depth exploration of this compound, offering detailed protocols for its incorporation into polymeric structures and outlining its applications in the development of cutting-edge drug delivery platforms. The inherent characteristics of this monomer—a carboxylic acid group for polymerization and a primary hydroxyl group for subsequent functionalization—provide a versatile platform for creating polymers with tunable properties and the capacity for covalent drug conjugation. This document is intended for researchers, scientists, and drug development professionals seeking to harness the potential of this unique monomer in their polymer synthesis and drug delivery research.

Physicochemical Properties and Advantages of this compound

This compound, also known as 2-Hydroxyethyl terephthalate, is a dicarboxylic acid monoester formed from the formal condensation of terephthalic acid and ethylene glycol[1][2]. Its structure combines a rigid aromatic core with a flexible hydroxyethoxy side chain, a feature that translates into unique properties for the resulting polymers.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₅[1]
Molecular Weight 210.18 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in polar solvents
Key Functional Groups 1x Carboxylic Acid, 1x Primary HydroxylInferred from structure

The primary advantages of incorporating this monomer into polymer chains include:

  • Inherent Functionality: The pendant hydroxyl group serves as a reactive handle for post-polymerization modification, allowing for the attachment of drugs, targeting ligands, or other functional moieties.

  • Enhanced Biocompatibility: The hydroxyethoxy moiety can improve the aqueous solubility and metabolic stability of ester-linked compounds, contributing to the overall biocompatibility of the polymer[].

  • Tunable Physicochemical Properties: The aromatic backbone enhances mechanical strength, while the flexible side chain can improve properties such as adhesion and thermal resistance[].

  • Biodegradability by Design: As a building block for polyesters, it can be used to create biodegradable materials suitable for controlled-release formulations[].

Synthesis of Functionalized Polymers: Detailed Protocols

The bifunctionality of this compound allows for its participation in various polymerization reactions. Below are detailed protocols for the synthesis of functionalized polyesters and polyurethanes.

Protocol 1: Melt Polycondensation for Polyester Synthesis

This protocol describes the synthesis of a linear polyester by melt polycondensation of this compound with a diol, such as 1,4-butanediol[4][5]. The pendant hydroxyl groups on the polymer backbone are then available for further functionalization.

Materials:

  • This compound

  • 1,4-Butanediol

  • Antimony(III) oxide (catalyst)

  • Toluene (for water removal)

  • Methanol (for polymer precipitation)

  • Chloroform and Trifluoroacetic acid (for characterization)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet

  • Dean-Stark trap with condenser

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

  • Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, nitrogen inlet, and Dean-Stark trap. Ensure all glassware is dry.

  • Charging Reactants: Charge the flask with equimolar amounts of this compound and 1,4-butanediol. Add the antimony(III) oxide catalyst (approximately 0.05 mol% relative to the diacid).

  • Inert Atmosphere: Purge the system with dry nitrogen for 15-20 minutes to remove any residual air and moisture. Maintain a gentle nitrogen flow throughout the initial stage of the reaction.

  • Esterification Stage: Heat the reaction mixture to 180-200°C with continuous stirring. Water will be formed as a byproduct of the esterification reaction and will be collected in the Dean-Stark trap, azeotropically removed with toluene if necessary. This stage is typically carried out for 2-4 hours.

  • Polycondensation Stage: After the theoretical amount of water has been collected, gradually increase the temperature to 220-240°C and slowly apply a vacuum (down to <1 mmHg). This stage facilitates the removal of excess diol and drives the polymerization to achieve a high molecular weight polymer. Continue the reaction under vacuum for another 4-6 hours.

  • Polymer Recovery: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting polyester will be a solid mass. Dissolve the polymer in a minimal amount of chloroform.

  • Purification: Precipitate the polymer by slowly adding the chloroform solution to a large excess of cold methanol with vigorous stirring. Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

Characterization:

  • ¹H and ¹³C NMR: Confirm the polymer structure by dissolving a small sample in a suitable solvent (e.g., CDCl₃/TFA-d).

  • FTIR: Verify the formation of ester linkages and the presence of hydroxyl groups.

  • GPC: Determine the molecular weight and polydispersity index of the polymer.

Diagram of the Polymerization Workflow:

melt_polycondensation cluster_setup Reactor Setup cluster_reaction Polymerization cluster_workup Purification A Charge Reactants: - Monomer - Diol - Catalyst B Purge with N₂ A->B C Esterification (180-200°C, N₂) Remove H₂O B->C D Polycondensation (220-240°C, Vacuum) Increase MW C->D E Dissolve in Chloroform D->E F Precipitate in Methanol E->F G Filter & Dry F->G H H G->H Characterize: - NMR - FTIR - GPC

Caption: Workflow for polyester synthesis via melt polycondensation.

Protocol 2: Solution Polymerization for Polyurethane Synthesis

This protocol details the synthesis of a functionalized polyurethane through the reaction of the hydroxyl groups of this compound (acting as a chain extender) and a diol with a diisocyanate, such as 4,4'-methylenebis(phenyl isocyanate) (MDI)[6].

Materials:

  • Poly(caprolactone) diol (PCL-diol, Mn ~2000 g/mol )

  • This compound

  • 4,4'-Methylenebis(phenyl isocyanate) (MDI)

  • Dibutyltin dilaurate (DBTDL) (catalyst)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether (for precipitation)

Equipment:

  • Three-neck round-bottom flask with a mechanical stirrer and nitrogen inlet

  • Dropping funnel

  • Heating mantle with temperature controller

Procedure:

  • Prepolymer Formation: In the reaction flask, dissolve the PCL-diol in anhydrous DMF under a nitrogen atmosphere. Heat the solution to 70-80°C.

  • Isocyanate Addition: Add the MDI to the dropping funnel and add it dropwise to the stirred PCL-diol solution over 30 minutes. The molar ratio of NCO to OH groups should be approximately 2:1 to ensure the formation of an NCO-terminated prepolymer.

  • Prepolymerization: After the addition of MDI, add a catalytic amount of DBTDL and continue to stir the reaction mixture at 70-80°C for 2-3 hours.

  • Chain Extension: Dissolve this compound in anhydrous DMF. Cool the prepolymer solution to room temperature and add the solution of the chain extender dropwise. The amount of chain extender should be calculated to react with the remaining NCO groups.

  • Polymerization: Continue stirring the reaction mixture at room temperature for 24 hours.

  • Polymer Recovery and Purification: Precipitate the polyurethane by pouring the reaction mixture into a large excess of cold diethyl ether. Collect the polymer by filtration and wash it several times with diethyl ether to remove unreacted monomers and catalyst. Dry the final product in a vacuum oven at 40°C.

Characterization:

  • ¹H and ¹³C NMR: Confirm the formation of urethane linkages and the incorporation of the functional monomer.

  • FTIR: Identify the characteristic peaks for N-H, C=O (urethane), and C=O (ester) groups.

  • GPC: Determine the molecular weight and polydispersity of the synthesized polyurethane.

Diagram of the Polyurethane Synthesis Workflow:

polyurethane_synthesis cluster_prepolymer Prepolymer Formation cluster_extension Chain Extension cluster_purification Purification A Dissolve PCL-diol in DMF B Add MDI (NCO:OH ~2:1) A->B C Add DBTDL catalyst (70-80°C, 2-3h) B->C E Add Monomer Solution to Prepolymer C->E D Dissolve Monomer in DMF D->E F Stir at RT for 24h E->F G Precipitate in Diethyl Ether F->G H Filter & Wash G->H I Dry under Vacuum H->I J J I->J Characterize: - NMR - FTIR - GPC

Caption: Workflow for functionalized polyurethane synthesis.

Application in Drug Delivery: Polymer-Drug Conjugates

The pendant hydroxyl groups on polymers synthesized using this compound are ideal for the covalent attachment of therapeutic agents, forming polymer-drug conjugates. This approach can enhance drug solubility, prolong circulation time, and enable targeted delivery.

Protocol 3: Conjugation of Doxorubicin to a Functionalized Polyester

This protocol outlines a method for conjugating the anticancer drug doxorubicin (DOX) to the hydroxyl groups of the polyester synthesized in Protocol 1, using a pH-sensitive hydrazone linker[7][8][9][10][11].

Materials:

  • Functionalized polyester (from Protocol 1)

  • Doxorubicin hydrochloride (DOX·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Hydrazine hydrate

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Trifluoroacetic acid (TFA)

  • Dialysis tubing (MWCO 3.5 kDa)

Procedure:

  • Activation of Polymer: Dissolve the functionalized polyester in anhydrous DCM. To this solution, add an excess of succinic anhydride and a catalytic amount of DMAP. Stir the reaction at room temperature for 24 hours to convert the hydroxyl groups to carboxylic acid groups. Precipitate the modified polymer in cold diethyl ether and dry under vacuum.

  • Hydrazide Derivatization: Dissolve the carboxylated polymer in anhydrous DMF. Add an excess of hydrazine hydrate and stir at room temperature for 12 hours. Precipitate the polymer-hydrazide derivative in water, filter, and dry.

  • Doxorubicin Conjugation: Dissolve the polymer-hydrazide and DOX·HCl in anhydrous DMSO. Add a few drops of TFA to catalyze the formation of the hydrazone bond. Stir the reaction mixture in the dark at room temperature for 48 hours.

  • Purification: Purify the DOX-polymer conjugate by dialysis against a water/methanol mixture (1:1 v/v) for 48 hours, followed by dialysis against deionized water for another 24 hours to remove unreacted DOX and other small molecules.

  • Lyophilization: Freeze-dry the purified conjugate to obtain a fluffy, red solid.

Characterization:

  • UV-Vis Spectroscopy: Determine the drug loading content by measuring the absorbance of DOX at 485 nm and comparing it to a standard curve.

  • ¹H NMR: Confirm the covalent attachment of DOX to the polymer.

  • FTIR: Observe the appearance of peaks corresponding to the hydrazone linkage.

Diagram of Doxorubicin Conjugation:

drug_conjugation A Functional Polyester (-OH groups) B Carboxylation (Succinic Anhydride, DMAP) A->B C Polymer-COOH B->C D Hydrazide Derivatization (Hydrazine Hydrate) C->D E Polymer-Hydrazide D->E F Doxorubicin Conjugation (DOX, TFA catalyst) E->F G DOX-Polymer Conjugate F->G H Purification (Dialysis) G->H I Lyophilization H->I J Characterization (UV-Vis, NMR, FTIR) I->J

Caption: Workflow for doxorubicin conjugation to a functionalized polyester.

In Vitro Drug Release Study

The release of doxorubicin from the polymer conjugate can be evaluated under different pH conditions to simulate the physiological environment and the acidic tumor microenvironment.

Protocol:

  • Sample Preparation: Disperse a known amount of the DOX-polymer conjugate in phosphate-buffered saline (PBS) at pH 7.4 and acetate buffer at pH 5.5.

  • Incubation: Incubate the solutions at 37°C with gentle shaking.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh buffer.

  • Analysis: Quantify the amount of released DOX in the collected samples using UV-Vis spectroscopy or fluorescence spectroscopy.

  • Data Analysis: Plot the cumulative drug release as a function of time to obtain the release profile.

Expected Results: A significantly higher rate of drug release is expected at pH 5.5 compared to pH 7.4, demonstrating the pH-sensitive nature of the hydrazone linker and the potential for targeted drug release in the acidic tumor microenvironment[12][13].

Conclusion

This compound is a highly versatile monomer for the synthesis of functionalized polymers with significant potential in drug delivery. Its unique chemical structure allows for the straightforward incorporation of reactive sites along the polymer backbone, which can be leveraged for the covalent attachment of therapeutic agents. The protocols detailed in this guide provide a solid foundation for researchers to develop novel polyesters and polyurethanes with tunable properties and controlled drug release capabilities. The ability to create sophisticated polymer-drug conjugates with features like pH-sensitive linkers opens up new avenues for the development of more effective and targeted cancer therapies.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Doxorubicin Release Controlled by Induced Phase Separation and Use of a Co-Solvent. MDPI. [Link]

  • Preparation and in Vitro Evaluation of Hydrogels Loaded with Doxorubicin. Atlantis Press. [Link]

  • In Vitro Delivery and Controlled Release of Doxorubicin for Targeting Osteosarcoma Bone Cancer. PMC. [Link]

  • Controlling Doxorubicin Release from a Peptide Hydrogel through Fine-Tuning of Drug–Peptide Fiber Interactions. PMC. [Link]

  • (a) ¹H, and (b) ¹³C NMR spectra of 4-(2-hydroxyethoxy)-3-methoxybenzoic... ResearchGate. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. Wiley Online Library. [Link]

  • Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol- condensation of 5. The Royal Society of Chemistry. [Link]

  • 1 H and 13 C NMR spectrum of 4CH 2 Cl. The presence of carbonyl ester... ResearchGate. [Link]

  • Synthesis and Characterization of Bio-Based Polyurethane for Tissue Engineering Applications. The Italian Association of Chemical Engineering. [Link]

  • Doxorubicin conjugate of poly(ethylene glycol)-block-polyphosphoester for cancer therapy. PubMed. [Link]

  • Novel Doxorubicin Derivatives: Synthesis and Cytotoxicity Study in 2D and 3D in Vitro Models. NIH. [Link]

  • Method of preparing MDI-based polyurethane foam.
  • Methods for preparing doxorubicin derivatives.
  • Conjugating Daunorubicin and Doxorubicin to GTP by Formaldehyde to Overcome Drug Resistance. PMC. [Link]

  • Synthesis and property of polyurethane elastomer for biomedical applications based on nonaromatic isocyanates, polyesters, and ethylene glycol. ResearchGate. [Link]

  • Synthesis of Polyurethane from Diphenyl Methane 4,4 Diisocyanate (Mdi) Polymerization with Hydroxilated Avocado Oil Polyol. TALENTA Publisher. [Link]

  • Doxorubicin Conjugate of Poly(Ethylene Glycol)- Block -Polyphosphoester for Cancer Therapy. ResearchGate. [Link]

  • Compositions and methods for the biosynthesis of 1,4-butanediol and its precursors.
  • Process Flowsheet for the Production of 150 TPD 1,4-Butanediol. DWSIM. [Link]

  • The - p-toluyl-o-benzoic acid. Organic Syntheses Procedure. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solution Stability of 4-((2-Hydroxyethoxy)carbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-((2-Hydroxyethoxy)carbonyl)benzoic acid (CAS 1137-99-1). This document provides in-depth guidance for researchers, scientists, and drug development professionals on how to prevent the hydrolysis of this compound in solution. As a bifunctional molecule featuring both a carboxylic acid and an ester group, it serves as a critical intermediate and linker in polymer chemistry, drug synthesis, and materials science.[][2] However, the ester linkage is susceptible to hydrolysis, which can compromise experimental integrity and product stability. This guide offers proactive protocols and troubleshooting solutions to ensure the stability of your solutions.

Section 1: The Science of Hydrolysis (The "Why")

Understanding the mechanism of degradation is the first step toward preventing it. This section covers the fundamental chemistry of the hydrolysis of this compound.

Q1: What is hydrolysis and why is my compound susceptible?

Answer: Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In this compound, the vulnerable site is the ester bond.[3] The reaction breaks this bond, yielding terephthalic acid and ethylene glycol as degradation products.

This susceptibility is inherent to the ester functional group, which can be attacked by nucleophiles like water or hydroxide ions.[4] The reaction is often slow under neutral conditions but can be significantly accelerated by acidic or basic conditions.

Q2: How does pH critically influence the stability of the ester bond?

Answer: The rate of ester hydrolysis is highly dependent on the pH of the solution. The relationship typically follows a U-shaped curve, where the ester is most stable in a specific, mildly acidic pH range. Outside of this range, the degradation rate increases significantly due to two primary mechanisms:

  • Acid-Catalyzed Hydrolysis (Low pH): At low pH, the carbonyl oxygen of the ester is protonated by H+ ions. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. This mechanism is generally relevant at pH values below 4.

  • Base-Catalyzed Hydrolysis (High pH): At high pH, the highly nucleophilic hydroxide ion (OH-) directly attacks the carbonyl carbon.[5] This is typically the dominant degradation pathway in neutral to basic conditions (pH > 6) and is often much faster than the acid-catalyzed route because the hydroxide ion is a stronger nucleophile than water.[4][5]

The lowest rate of hydrolysis occurs at a pH where the concentrations of both H+ and OH- are minimized, and the neutral hydrolysis (attack by water alone) is the slowest process. For most simple esters, this zone of maximum stability lies between pH 4 and 5.

cluster_0 Effect of pH on Ester Hydrolysis Rate Low_pH Low pH (e.g., pH 1-3) Acid_Catalysis Acid Catalysis Dominates (H+ accelerates reaction) Low_pH->Acid_Catalysis Leads to Optimal_pH Optimal pH (e.g., pH 4-5) Max_Stability Maximum Stability (Minimal H+ and OH- catalysis) Optimal_pH->Max_Stability Results in High_pH High pH (e.g., pH 7-10) Base_Catalysis Base Catalysis Dominates (OH- accelerates reaction) High_pH->Base_Catalysis Leads to

Caption: Logical relationship between pH and the dominant hydrolysis mechanism.

Section 2: Proactive Stability Protocols (The "How-To")

Proper solution preparation and storage are essential for preventing hydrolysis. This section provides actionable protocols and recommendations.

Q3: What is the optimal pH range for preparing and storing solutions of this compound?

Answer: Based on general principles of ester stability, the optimal pH range for minimizing hydrolysis is pH 4.0 to 5.0 . In this range, both acid- and base-catalyzed degradation pathways are minimized.[4] Preparing and storing your solutions within this pH window is the single most effective measure you can take to ensure stability.

Q4: Which solvents and buffers should I use or avoid?

Answer: The choice of solvent and buffer system is critical. Aqueous solutions pose the highest risk, so careful buffer selection is necessary. Buffers containing nucleophilic species that can directly attack the ester bond should be avoided.

CategoryRecommendedRationaleAvoidRationale
Buffers Acetate, Citrate, MESThese are non-nucleophilic and provide good buffering capacity in the optimal pH range of 4-5.[6]Phosphate, Tris, Glycine, BorateThese buffers contain primary amines (Tris, Glycine) or other nucleophiles (Phosphate) that can compete with water in the hydrolysis reaction, accelerating degradation.[7]
Solvents Anhydrous DMSO, Anhydrous DMF, AcetonitrileFor long-term storage of concentrated stock, use of anhydrous (water-free) organic solvents is ideal to completely prevent hydrolysis.Aqueous Buffers (unless pH-controlled), Alcohols (Methanol, Ethanol)Water is a reactant in hydrolysis. Alcohols can lead to transesterification, another degradation pathway.
Q5: How should I prepare a stable aqueous stock solution?

Answer: Follow this step-by-step protocol to prepare a stable, pH-controlled aqueous stock solution.

Experimental Protocol: Preparation of a Stable Aqueous Stock Solution

  • Buffer Preparation: Prepare a 50 mM sodium acetate or citrate buffer. Adjust the pH to 4.5 using acetic acid or citric acid. Filter the buffer through a 0.22 µm filter.

  • Initial Dissolution (Optional): If the compound has low aqueous solubility, first dissolve the accurately weighed solid in a minimal volume of a compatible, water-miscible organic solvent like anhydrous DMSO or acetonitrile.

  • Dilution into Buffer: Slowly add the organic solution (from Step 2) or the solid compound directly to the stirred, pH 4.5 buffer from Step 1. Do not exceed 5% organic solvent in the final solution, as this can affect pH and stability.

  • Final pH Check: After the compound is fully dissolved, verify that the final pH of the solution is still within the 4.0-5.0 range. Adjust carefully with dilute acid or base if necessary.

  • Storage: Aliquot the final solution into tightly sealed vials (e.g., amber glass HPLC vials with PTFE-lined caps) to minimize headspace and exposure to air/light.[8]

  • Temperature: Store the aliquots at 2-8°C for short-term use (up to 1 month) or at -20°C to -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[8]

Q6: What is the recommended workflow for handling this compound?

Answer: Use the following workflow to ensure stability from initial preparation to experimental use.

Start Start: Weigh Solid Compound Prep_Buffer Prepare Buffer (e.g., 50mM Acetate, pH 4.5) Start->Prep_Buffer Dissolve Dissolve Compound in Buffer Start->Dissolve Prep_Buffer->Dissolve Check_pH Verify Final pH is 4.0-5.0 Dissolve->Check_pH Filter Sterile Filter (0.22 µm) Check_pH->Filter Aliquot Aliquot into Vials Filter->Aliquot Store Store at 2-8°C (short-term) or -20°C (long-term) Aliquot->Store Verify Verify Stability with HPLC (Optional, for long-term storage) Store->Verify End Use in Experiment Verify->End

Caption: Recommended workflow for preparing and storing stable solutions.

Section 3: Troubleshooting Guide (The "What-If")

Even with precautions, stability issues can arise. This section helps you diagnose and solve common problems.

Q7: I suspect my solution has degraded. How can I confirm and quantify this?

Answer: The most reliable way to confirm and quantify hydrolysis is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method .[9][10] Such a method can separate the intact parent compound from its degradation products (terephthalic acid and ethylene glycol).

By comparing the peak area of the parent compound in a freshly prepared standard versus an aged sample, you can accurately calculate the percentage of degradation.

Experimental Protocol: Stability-Indicating HPLC Analysis

  • Objective: To separate and quantify this compound from its primary hydrolytic degradation product, terephthalic acid.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).[11]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Ramp from 10% to 90% B

    • 15-17 min: Hold at 90% B

    • 17-18 min: Return to 10% B

    • 18-25 min: Re-equilibrate at 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm.[12]

  • Procedure:

    • Prepare a fresh standard solution of the compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.

    • Inject the standard to determine the retention time and peak area of the intact compound.

    • Inject your test sample (the solution you suspect has degraded).

    • Identify the peak for the parent compound and any new peaks corresponding to degradation products. Terephthalic acid, being more polar, will likely elute earlier than the parent compound.

    • Calculate the percentage remaining: (Peak Area of Sample / Peak Area of Fresh Standard) * 100.

Q8: My experiment requires a pH outside the 4-5 stability range. What can I do?

Answer: If your experimental conditions necessitate a higher or lower pH, degradation is likely unavoidable. The goal then becomes mitigation.

  • Prepare Fresh Solutions: Prepare the solution in the required buffer immediately before use. Do not store it at a destabilizing pH.

  • Minimize Exposure Time: Add the compound to the reaction mixture at the last possible moment.

  • Work at Lower Temperatures: If possible, run your experiment at a lower temperature. The rate of hydrolysis, like most chemical reactions, decreases significantly with temperature.

  • Use a Concentrated Stock: Maintain a concentrated, stable stock solution (in anhydrous DMSO or pH 4.5 buffer at -20°C) and dilute it into the final, non-ideal buffer just before the experiment begins. This minimizes the time the compound spends in the unstable environment.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • University of Waterloo. (n.d.). Experiment C: Hydrolysis of a Carboxylic Acid Ester. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

  • Bergmann, F., et al. (n.d.). The pH-dependence of enzymic ester hydrolysis. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (2008). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Retrieved from [Link]

  • Penn State University. (2008). Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water. Retrieved from [Link]

  • Additive Engineering. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link]

  • Nature. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from [Link]

  • Cyberlipid. (n.d.). HPLC analysis. Retrieved from [Link]

  • ResearchGate. (2016). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. Retrieved from [Link]

  • MDPI. (n.d.). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Retrieved from [Link]

  • ResearchGate. (2023). Does anyone know how to stabilize ester in an aqueous solution?. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • Chromatography Forum. (2012). Forced Degradation HPLC (stability indicating Method). Retrieved from [Link]

  • ResearchGate. (2012). What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions?. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Generation and stability of a simple thiol ester enolate in aqueous solution. Retrieved from [Link]

  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Polycondensation Reactions with 4-((2-Hydroxyethoxy)carbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and scientists, to your dedicated resource for mastering the polycondensation of 4-((2-Hydroxyethoxy)carbonyl)benzoic acid (HECBA). As an AB-type monomer, HECBA presents unique opportunities for creating novel polyesters but also comes with specific challenges. This guide, structured in a flexible question-and-answer format, is designed to provide you with in-depth, field-proven insights to navigate these challenges and optimize your polymerization reactions.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a unique monomer for polycondensation?

This compound is an AB-type monomer, meaning it possesses both a hydroxyl (-OH) and a carboxylic acid (-COOH) functional group within the same molecule.[1] This allows it to undergo self-polycondensation, eliminating the need for precise stoichiometric balancing of two different monomers (an AA and a BB type), which is a critical and often challenging step in traditional polycondensation reactions.[2][3] The aromatic backbone of HECBA contributes to the thermal stability and mechanical strength of the resulting polymer.[4]

Q2: What are the primary challenges I should anticipate when working with HECBA?

The main challenges in HECBA polycondensation revolve around achieving a high molecular weight, avoiding undesirable side reactions, and managing the physical properties of the reaction medium. Key issues include:

  • Incomplete Reactions: Failure to drive the reaction to a high conversion rate will result in a low molecular weight polymer. This is often due to inefficient removal of the water byproduct.[4]

  • Side Reactions: At the high temperatures required for melt polycondensation, side reactions such as thermal degradation, etherification of the hydroxyethoxy group, and intramolecular cyclization can occur.[3]

  • Viscosity Management: As the polymer chains grow, the viscosity of the melt increases significantly, which can impede effective mixing and the removal of water, thereby limiting the final molecular weight.[4]

  • Monomer Purity: Like all step-growth polymerizations, the reaction is highly sensitive to impurities in the monomer, which can act as chain terminators.[3][5]

Q3: Which type of polycondensation method is best suited for HECBA?

Both melt polycondensation and solution polycondensation can be employed for HECBA.

  • Melt Polycondensation: This is a solvent-free method that is often preferred for its simplicity and the ability to achieve high molecular weight polymers. The reaction is typically carried out at high temperatures (220-240°C) under a high vacuum to facilitate the removal of water.[6]

  • Solution Polycondensation: This method involves dissolving the monomer in an inert, high-boiling point solvent. It allows for better temperature control and can help manage high viscosities. However, it can be more challenging to achieve very high molecular weights, and solvent removal is an additional step.

For achieving the highest molecular weight, melt polycondensation is generally the more effective method.

Q4: What catalysts are recommended for HECBA polycondensation, and at what concentration?

A range of catalysts can be used for polyesterification. The choice of catalyst can significantly impact the reaction rate and the properties of the final polymer.

Catalyst TypeExamplesTypical Concentration (by weight of monomer)Notes
Antimony CompoundsAntimony(III) oxide (Sb₂O₃)0.02 - 0.1%A widely used and effective catalyst, though there are some environmental and health concerns.[7]
Titanium CompoundsTitanium(IV) isopropoxide, Titanium dioxide (TiO₂)0.05 - 0.2%Highly active catalysts, but can sometimes lead to polymer discoloration if not used carefully.[7]
Tin Compoundsn-Butyltin(IV) oxide0.1 - 0.5%Effective, but may require careful handling due to potential toxicity.[8]
Zinc CompoundsZinc acetate0.1 - 0.5%A versatile catalyst that is effective in ester-exchange reactions.[7]

It is crucial to start with a low catalyst concentration and optimize based on experimental results, as excessive catalyst can sometimes promote side reactions.

Q5: How can I effectively monitor the progress of my HECBA polycondensation reaction?

Several methods can be used to monitor the reaction progress:

  • Water Collection: In melt polycondensation, you can measure the amount of water collected in the distillation receiver. The reaction is nearing completion when the rate of water evolution significantly decreases.[6]

  • Melt Viscosity: A noticeable increase in the viscosity of the reaction mixture is a good indicator of increasing polymer chain length. In a reactor equipped with a torque-measuring mechanical stirrer, the increase in torque can be correlated with molecular weight.[4]

  • In-process Sampling and Analysis: If your reactor setup allows, you can carefully take small samples of the reaction mixture at different time points and analyze them by techniques like ¹H NMR to determine the extent of reaction or by Gel Permeation Chromatography (GPC) to measure the molecular weight distribution.

Troubleshooting Guide

Problem 1: Low Molecular Weight and Broad Polydispersity
Symptom Potential Cause Recommended Solution
The final polymer has a low average molecular weight (Mn or Mw) and a high polydispersity index (PDI > 2).Inefficient Removal of Water: The presence of the water byproduct shifts the reaction equilibrium towards the reactants, preventing the formation of long polymer chains.[4]* Improve Vacuum: Ensure your vacuum system can achieve and maintain a high vacuum (<1 mbar). Check for any leaks in your reaction setup. * Increase Surface Area: Use vigorous mechanical stirring to increase the surface area of the melt, facilitating water evaporation. * Optimize Temperature: Ensure the temperature is high enough to maintain a molten state and promote water removal, but not so high as to cause degradation.
Monomer Impurities: Impurities with a single functional group (monofunctional impurities) will act as chain terminators.[3][5]* Purify the Monomer: Recrystallize the HECBA from a suitable solvent to remove impurities. Dry the purified monomer thoroughly under vacuum before use. * Check for Residual Solvents: Ensure no residual solvents from purification are present, as they can interfere with the reaction.
Suboptimal Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at a high enough temperature to reach high conversion.[4]* Increase Reaction Time: Extend the duration of the high-temperature, high-vacuum stage of the reaction. * Adjust Temperature Profile: A two-stage temperature profile is often effective. An initial lower temperature stage for oligomerization, followed by a higher temperature for polycondensation.[6]
Problem 2: Polymer Discoloration (Yellowing or Browning)
Symptom Potential Cause Recommended Solution
The resulting polymer is yellow, brown, or dark in color.Thermal Degradation: The reaction temperature is too high, causing the polymer chains to break down or undergo side reactions that produce colored byproducts.[2][3]* Optimize Reaction Temperature: Carefully control the reaction temperature and avoid exceeding the thermal stability limit of the polymer. Conduct thermogravimetric analysis (TGA) on the monomer or low molecular weight oligomers to determine the onset of degradation. * Minimize Reaction Time at High Temperatures: Once the desired molecular weight is achieved, cool the reaction mixture promptly.
Oxidative Degradation: The presence of oxygen in the reactor at high temperatures can lead to oxidative degradation and discoloration.* Ensure an Inert Atmosphere: Thoroughly purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before heating and maintain a gentle inert gas flow during the initial stages of the reaction.[6]
Catalyst-Induced Discoloration: Some catalysts, particularly certain titanium compounds, can cause discoloration at high concentrations or temperatures.[7]* Reduce Catalyst Concentration: Use the minimum effective amount of catalyst. * Choose a Different Catalyst: Experiment with different catalysts that are known to produce polymers with better color, such as some antimony or zinc-based catalysts.
Problem 3: Gel Formation or Insoluble Polymer
Symptom Potential Cause Recommended Solution
The reaction mixture becomes an insoluble gel, or the final polymer does not dissolve in common solvents for analysis.Cross-linking Side Reactions: At high temperatures, side reactions such as etherification between the hydroxyethoxy groups can lead to branching and eventually cross-linking.* Lower Reaction Temperature: Operate at the lowest possible temperature that still allows for efficient water removal and chain growth. * Use a More Selective Catalyst: Some catalysts may be more prone to promoting side reactions. Experiment with different catalyst types.
Presence of Trifunctional Impurities: Impurities with more than two functional groups in the monomer can act as cross-linking agents.* Thoroughly Purify the Monomer: Ensure the monomer is free from any polyfunctional impurities.

Experimental Protocols & Methodologies

Protocol 1: Purification of this compound by Recrystallization

Monomer purity is critical for achieving high molecular weight polymers.[5] This protocol outlines a general procedure for purifying HECBA.

  • Solvent Selection: Choose a solvent in which HECBA is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixture of ethanol and water is often a good starting point.

  • Dissolution: In a flask, dissolve the crude HECBA in a minimum amount of the hot solvent with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold, fresh solvent.

  • Drying: Dry the purified HECBA in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

Protocol 2: Melt Polycondensation of this compound

This protocol provides a step-by-step guide for the self-polycondensation of HECBA.

  • Reactor Setup: Assemble a three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a collection flask and a vacuum pump.

  • Charging the Reactor: Charge the flask with the purified HECBA and the chosen catalyst (e.g., 0.05% by weight of Antimony(III) oxide).[6]

  • Inert Atmosphere: Purge the system with dry nitrogen for 15-20 minutes to remove air and moisture. Maintain a gentle nitrogen flow during the initial heating.

  • Esterification Stage:

    • Begin stirring and gradually heat the mixture to create a homogeneous melt.

    • Slowly increase the temperature to 180-200°C. Water will begin to distill off.

    • Maintain this temperature for 2-4 hours, or until the majority of the theoretical amount of water has been collected.[6]

  • Polycondensation Stage:

    • Gradually increase the temperature to 220-240°C.

    • Slowly apply a high vacuum (<1 mbar) to the system.

    • A significant increase in melt viscosity will be observed.

    • Continue the reaction under these conditions for an additional 3-5 hours, or until the desired viscosity is reached.[6]

  • Recovery:

    • Cool the reactor to room temperature under a nitrogen atmosphere.

    • The resulting polymer will be a solid. Depending on its properties, it may be necessary to carefully break it up for removal.

Visualizations

Workflow for Optimizing HECBA Polycondensation

G cluster_prep Preparation cluster_reaction Polycondensation cluster_analysis Analysis & Troubleshooting purify Purify HECBA Monomer (Recrystallization) dry Thoroughly Dry Monomer (Vacuum Oven) purify->dry charge Charge Reactor with Monomer & Catalyst dry->charge purge Purge with Inert Gas (N2 or Ar) charge->purge esterification Esterification Stage (180-200°C, atm. pressure) purge->esterification polycondensation Polycondensation Stage (220-240°C, high vacuum) esterification->polycondensation analyze Characterize Polymer (GPC, NMR, DSC) polycondensation->analyze troubleshoot Troubleshoot Issues (Low MW, Discoloration) analyze->troubleshoot troubleshoot->purify Iterate & Optimize G start Low Molecular Weight Observed q1 Is Monomer Purity >99%? start->q1 a1_yes Yes q1->a1_yes a1_no Recrystallize and Thoroughly Dry Monomer q1->a1_no q2 Is Vacuum <1 mbar and System Leak-Free? a1_yes->q2 a2_yes Yes q2->a2_yes a2_no Check for Leaks, Improve Vacuum System q2->a2_no q3 Is Reaction Time and Temperature Optimized? a2_yes->q3 a3_yes Yes q3->a3_yes a3_no Increase Reaction Time, Optimize Temperature Profile q3->a3_no end High Molecular Weight Achieved a3_yes->end

Caption: A decision tree for troubleshooting low molecular weight in HECBA polycondensation.

References

  • Gaina, C., Gaina, V., & Stanciu, A. (2014). Synthesis and characterization of AB-type monomers and polyimides: a review. Designed Monomers and Polymers, 17(5), 395-413.
  • DTIC. (1968). Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 16, 2026, from [Link]

  • van der Meer, J. Y., et al. (2016). Kinetic studies on Lewis acidic metal polyesterification catalysts – hydrolytic degradation is a key factor for catalytic performance. Catalysis Science & Technology, 6(14), 5443-5449.
  • Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. Retrieved January 16, 2026, from [Link]

  • ACS Publications. (1997). Molecular Parameters of Hyperbranched Polymers Made by Self-Condensing Vinyl Polymerization. 2. Degree of Branching. Retrieved January 16, 2026, from [Link]

  • MDPI. (2024). Catalytic Properties and Structural Optimization of Solid Transesterification Catalysts to Enhance the Efficiency of Biodiesel Synthesis. Retrieved January 16, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 4-((2-Hydroxyethoxy)carbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-((2-Hydroxyethoxy)carbonyl)benzoic acid. This resource is designed for researchers, chemists, and drug development professionals who are working with this critical intermediate. As a key monomer in the production of specialty polyesters and an important building block in pharmaceutical synthesis, controlling its synthesis is paramount.[1][] This guide provides in-depth, field-proven insights into troubleshooting common side reactions and offers robust protocols to enhance reaction selectivity and product purity.

Section 1: Troubleshooting Common Side Reactions (Q&A Format)

This section addresses the most frequent challenges encountered during the synthesis of this compound, which typically involves the direct esterification of terephthalic acid with ethylene glycol.[3][4]

Q1: My reaction yields a significant amount of the diester, bis(2-hydroxyethyl) terephthalate (BHET). How can I improve selectivity for the desired mono-ester?

A1: Cause & Mitigation

This is the most common selectivity issue. The formation of the diester (BHET) is a consecutive reaction where the initially formed mono-ester reacts with another molecule of ethylene glycol. The root cause is typically related to reactant stoichiometry and reaction conditions that favor the second esterification.

Causality: Ethylene glycol has two identical primary hydroxyl groups, and terephthalic acid has two identical carboxylic acid groups. Once the first ester bond forms, the second carboxylic acid group on the mono-ester is still active and can react. Using a large excess of ethylene glycol, high temperatures, and long reaction times will drive the equilibrium towards the thermodynamically stable diester product.[3][4]

Troubleshooting Steps:

  • Stoichiometric Control (Primary Factor): The molar ratio of terephthalic acid to ethylene glycol is the most critical parameter. To favor mono-esterification, you must limit the availability of ethylene glycol for the second reaction.

    • Recommendation: Start with a molar ratio of Terephthalic Acid:Ethylene Glycol between 1:1 and 1:1.5. A large excess of the diol will invariably lead to higher yields of the diester.

  • Temperature and Time Optimization: High temperatures and prolonged reaction times increase the probability of the second esterification.

    • Recommendation: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC or HPLC). Stop the reaction once the consumption of terephthalic acid plateaus and before the concentration of BHET begins to dominate. Typical industrial processes for PET monomers run at high temperatures (240-260°C), but for selective lab synthesis, lower temperatures may be necessary depending on the catalyst used.[3]

  • Controlled Reagent Addition: Instead of adding all the ethylene glycol at once, consider a slow, controlled addition to maintain a low instantaneous concentration, further disfavoring the second esterification.

ParameterRecommended for Mono-esterRecommended for Di-ester (BHET)Rationale
Molar Ratio (TPA:EG) 1 : 1 to 1 : 1.51 : 2 to 1 : 5Limits available diol for the second esterification.
Temperature 180 - 220 °C (Catalyst Dependent)240 - 280 °CLower temperature reduces reaction rate, allowing for better control.
Reaction Time Monitor closely; stop at peak mono-ester concentrationDrive to completionPrevents the consecutive reaction from proceeding significantly.
Q2: I'm observing oligomers/polymers in my product mixture, leading to purification difficulties. What causes this and how can it be prevented?

A2: Cause & Mitigation

The formation of dimers, trimers, and other short-chain polymers is a significant challenge because the desired product, this compound, is itself a monomer with a reactive hydroxyl group at one end and a carboxylic acid group at the other.

Causality: This self-condensation, or polycondensation, is mechanistically identical to the main esterification reaction. At elevated temperatures, a molecule of the mono-ester can react with another, eliminating water to form a dimer. This process can continue, leading to a mixture of oligomers.[1][5] This is the foundational reaction for producing PET plastic.

Troubleshooting Steps:

  • Strict Temperature Control: This is the most critical factor. The rate of polycondensation is highly dependent on temperature.

    • Recommendation: Maintain the reaction temperature at the lowest possible point that still allows for a reasonable rate of the primary esterification. Avoid exceeding 220°C if possible.

  • Minimize Reaction Time: Do not leave the reaction mixture at high temperatures longer than necessary. Once the starting terephthalic acid is consumed, the primary reactions occurring are the formation of the diester and oligomers.

  • Effective Quenching: Upon completion, the reaction must be cooled down rapidly to below 100°C to "quench" the polycondensation reaction. Diluting the reaction mixture with a suitable solvent can also help.

Q3: My analytical data (NMR, MS) suggests the presence of diethylene glycol (DEG) moieties. Where does this impurity come from and how can it be avoided?

A3: Cause & Mitigation

The incorporation of diethylene glycol (DEG) is a well-documented side reaction in polyester chemistry, creating an undesirable ether linkage in the product backbone which can negatively impact the final properties of any derived polymers.[6]

Causality: At the high temperatures used for esterification, two molecules of ethylene glycol can condense to form diethylene glycol and water. This newly formed diol (DEG) can then compete with ethylene glycol and react with terephthalic acid, leading to the formation of 4-((2-((2-hydroxyethoxy)ethoxy)carbonyl)benzoic acid and other related impurities.

Troubleshooting Steps:

  • Lower Reaction Temperature: As with oligomerization, the formation of DEG is highly temperature-dependent. Operating at the lower end of the effective temperature range (e.g., < 220°C) can significantly reduce its formation.

  • Addition of Water (Patented Method): It has been demonstrated that the deliberate addition of a critical amount of water to the reaction mixture prior to heating can suppress the formation of ether by-products.[7]

    • Protocol Insight: An initial water-to-ethylene glycol weight ratio of approximately 5/95 to 15/85 has been shown to be effective.[7] While adding water to an esterification seems counterintuitive, in this specific case, it helps to shift equilibria away from the ether formation pathway under pressure.

  • Catalyst Choice: Certain catalysts may favor DEG formation more than others. While specific data for this mono-esterification is scarce, it is a known consideration in the broader field of PET synthesis.

Section 2: Recommended Experimental Protocols

Protocol 1: Optimized Lab-Scale Synthesis for High Mono-ester Selectivity

This protocol is designed to maximize the yield of the target mono-ester while minimizing the formation of BHET and oligomers.

Materials:

  • Terephthalic acid (TPA)

  • Ethylene glycol (EG)

  • p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging Reagents: To the flask, add terephthalic acid (1.0 mol equivalent), ethylene glycol (1.2 mol equivalents), p-TsOH (0.02 mol equivalents), and enough toluene to create an azeotropic mixture that fills the arm of the Dean-Stark trap.

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing the water byproduct and driving the reaction forward.

  • Monitoring: Monitor the reaction by observing the amount of water collected. The theoretical amount of water for mono-esterification is 1.0 mol equivalent. As the collected water approaches this value, begin analyzing aliquots of the reaction mixture by TLC or HPLC to determine the ratio of TPA, mono-ester, and diester.

  • Quenching: Once the optimal conversion is reached (typically when TPA is mostly consumed but BHET formation is still minimal), immediately cool the flask in an ice bath to halt the reaction.

  • Workup: Proceed to the purification protocol below.

Protocol 2: Purification via pH-based Extraction and Recrystallization

This procedure leverages the acidic nature of the target compound and unreacted TPA to separate them from the neutral diester (BHET).

Procedure:

  • Solvent Removal: After quenching, remove the toluene from the reaction mixture under reduced pressure.

  • Basic Extraction: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and add a 1 M aqueous solution of sodium bicarbonate (NaHCO₃). The acidic target molecule and any unreacted TPA will be deprotonated and move to the aqueous layer, while the neutral BHET and oligomers will remain in the organic layer.

  • Separation: Separate the aqueous and organic layers. Discard the organic layer (or save for byproduct analysis).

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 2 M HCl until the pH is ~2. The target product, this compound, will precipitate out as a solid. Unreacted TPA, being less soluble, may also precipitate.

  • Filtration: Collect the solid precipitate by vacuum filtration and wash with cold deionized water.

  • Recrystallization: Recrystallize the solid from a suitable solvent system (e.g., water or an ethanol/water mixture) to obtain the pure product. The solubility difference between the mono-ester and TPA allows for their separation during this step.

  • Validation: Dry the final product under vacuum and confirm its identity and purity using NMR, MS, and HPLC.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the primary reaction mechanism?

    • A: The reaction follows a Fischer-Speier esterification mechanism. Under acidic catalysis, the carbonyl carbon of the carboxylic acid is protonated, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of ethylene glycol. A tetrahedral intermediate is formed, followed by the elimination of a water molecule to yield the ester.

  • Q: Besides acid catalysts, what other catalysts can be used?

    • A: In industrial PET synthesis, catalysts based on antimony, germanium, or titanium are common.[8][9] These are typically used at higher temperatures for polycondensation. For selective lab synthesis, standard acid catalysts like sulfuric acid or p-TsOH are generally sufficient and easier to handle.

  • Q: What are the best analytical techniques to monitor the reaction and confirm the final product?

    • A: A combination of techniques is ideal:

      • HPLC: Excellent for separating and quantifying the starting materials, mono-ester, di-ester, and oligomers, allowing for precise reaction monitoring.

      • ¹H NMR: Provides structural confirmation. The aromatic protons of the mono-ester will show a different splitting pattern than the symmetric TPA and BHET. The methylene protons of the ethoxy group will also be clearly visible.

      • Mass Spectrometry (MS): Confirms the molecular weight of the product (210.18 g/mol ) and can help identify byproducts.[10]

Section 4: Visual Guides

Diagram 1: Key Reaction Pathways

G TPA Terephthalic Acid (TPA) invis1 TPA->invis1 EG Ethylene Glycol (EG) EG->invis1 invis3 EG->invis3 + EG, -H₂O (High Temp) Monoester Desired Product This compound invis2 Monoester->invis2 Diester Side Product 1 Bis(2-hydroxyethyl) terephthalate (BHET) Oligomers Side Product 2 Oligomers / Polymers DEG Side Product 3 Diethylene Glycol (DEG) Impurities invis1->Monoester + EG, -H₂O (Desired Reaction) invis2->Diester + EG, -H₂O (Over-reaction) invis2->Oligomers + Mono-ester, -H₂O (Self-condensation) invis3->DEG

Caption: Main reaction pathway and key side reactions.

Diagram 2: Troubleshooting Workflow

G Problem Problem Observed (e.g., via HPLC/NMR) Diester High BHET (Diester) Content Problem->Diester Oligomers Oligomers / Polymers Present Problem->Oligomers DEG DEG Impurities Detected Problem->DEG Cause_Diester Probable Cause: - Excess Ethylene Glycol - Reaction time too long Diester->Cause_Diester Cause_Oligomers Probable Cause: - Temperature too high - Reaction time too long Oligomers->Cause_Oligomers Cause_DEG Probable Cause: - Temperature too high DEG->Cause_DEG Action_Diester Recommended Action: - Reduce EG ratio to 1:1.2 - Monitor reaction and stop earlier - Purify via pH extraction Cause_Diester->Action_Diester Action_Oligomers Recommended Action: - Lower reaction temperature - Quench reaction rapidly after completion Cause_Oligomers->Action_Oligomers Cause_DEG->Action_Oligomers Action_DEG Recommended Action: - Lower reaction temperature - Consider adding water (5-15 wt%) Cause_DEG->Action_DEG

Caption: A decision tree for troubleshooting common issues.

References

  • Formation of diethylene glycol as a side reaction during production of polyethylene terephthalate. ResearchGate. Available at: [Link]

  • This compound | C10H10O5 | CID 174073. PubChem. Available at: [Link]

  • PET synthesis reactions (a) esterification of TPA with EG (b) trans-esterificationof DMT with EG and (c) polymerization. ResearchGate. Available at: [Link]

  • a. Chemical Reaction between ethylene glycol and terephthalic acid yields BHET. ResearchGate. Available at: [Link]

  • The transesterification mechanisms of polyester: a intermolecular... ResearchGate. Available at: [Link]

  • Poly(ethylene terephthalate-co-isophthalate) synthesized via a Sb/Al bimetallic compound catalyst: the effect of the end groups on the properties of polyester. RSC Publishing. Available at: [Link]

  • Transesterification. Wikipedia. Available at: [Link]

  • A continuous transesterification method for preparing polyol polyesters. Google Patents.
  • Esterification of terephthalic acid with aqueous glycol. Google Patents.
  • Synthesis of Polyester: Important Polymerization Reaction. Science Info. Available at: [Link]

Sources

Technical Support Center: Purification of 4-((2-Hydroxyethoxy)carbonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 4-((2-Hydroxyethoxy)carbonyl)benzoic acid (CAS 1137-99-1). This molecule, a key intermediate in polymer chemistry and drug development, presents unique purification challenges due to its trifunctional nature, possessing a carboxylic acid, an ester, and a hydroxyl group.[][2] This guide provides field-proven troubleshooting advice and detailed protocols in a direct question-and-answer format to help you achieve the desired purity for your research and development needs.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Understanding potential impurities is the first step in designing an effective purification strategy. Given that this compound is the mono-esterification product of terephthalic acid and ethylene glycol, your crude material will likely contain:

  • Unreacted Starting Materials:

    • Terephthalic Acid: A dicarboxylic acid, which is often sparingly soluble in many organic solvents.

    • Ethylene Glycol: A highly polar and water-soluble diol.

  • Reaction Byproducts:

    • Bis(2-hydroxyethyl) terephthalate (BHET): The di-esterified product where both carboxylic acid groups of terephthalic acid have reacted with ethylene glycol.

    • Oligomers: Low molecular weight polyester chains formed from further condensation reactions.

The presence and ratio of these impurities depend heavily on the reaction stoichiometry and conditions. Identifying them, perhaps by a preliminary ¹H NMR or TLC of your crude product, will guide your choice of purification method.

Q2: My crude product is a solid. What is the most straightforward purification method to attempt first?

A2: For solid organic compounds, recrystallization is the most effective and economical first-line purification technique.[3] The principle relies on selecting a solvent that dissolves the target compound well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures.[4]

For this compound, its polarity allows for several solvent options.

Table 1: Solvent Selection Guide for Recrystallization

SolventSolubility ProfileRationale & Key Considerations
Water Soluble in boiling water, but only slightly soluble at room temperature.[4][5]Excellent and green choice. The high polarity difference between hot and cold water is ideal. Be aware that drying the final product thoroughly is crucial to remove residual water.[5]
Ethanol/Water Mixture Highly soluble in pure ethanol. Adding water as an anti-solvent can induce crystallization.Useful if the compound is too soluble in pure ethanol even when cold. The optimal ratio must be determined empirically by dissolving in a minimum of hot ethanol and adding hot water dropwise until turbidity appears, then re-clarifying with a drop of ethanol.
Ethyl Acetate Moderately soluble.A good alternative if water is not effective. It has a lower boiling point, making it easier to remove from the final product.
Toluene Soluble when hot.Can be effective, particularly for removing more non-polar impurities.
  • Dissolution: Place your crude solid in an Erlenmeyer flask. Add a minimal amount of deionized water and bring the suspension to a boil on a hot plate while stirring.[3]

  • Saturation: Continue adding small portions of boiling water until the solid just completely dissolves. Adding excess solvent will significantly reduce your final yield.[5]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them quickly before the solution cools.

  • Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals as the crystal lattice selectively incorporates the target molecule.[4]

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing & Drying: Wash the crystals on the filter with a small amount of ice-cold water to remove any soluble impurities clinging to the surface. Allow the crystals to dry completely under vacuum or in a desiccator.

  • Problem: Crystals do not form upon cooling.

    • Cause: Too much solvent was used, or the solution is supersaturated.

    • Solution: 1) Gently scratch the inner wall of the flask with a glass rod to create nucleation sites.[5] 2) Add a "seed" crystal of pure product. 3) Gently boil off some of the solvent to re-concentrate the solution and cool again.[5]

  • Problem: The product "oils out" instead of crystallizing.

    • Cause: The boiling point of the solvent is higher than the melting point of the compound, or the concentration of impurities is very high, causing melting point depression.

    • Solution: Re-heat the solution to dissolve the oil, add a slightly larger volume of hot solvent, and allow it to cool more slowly. Using a different solvent system may be necessary.

Q3: How can I selectively remove acidic impurities like unreacted terephthalic acid?

A3: Acid-base extraction is an exceptionally powerful technique for this specific separation. It leverages the acidic nature of the carboxylic acid group.[6][7] By converting the carboxylic acid into its water-soluble carboxylate salt, it can be transferred from an organic solvent into an aqueous layer, leaving behind neutral impurities like the diester byproduct (BHET).

Causality: The key is to use a base that is strong enough to deprotonate the carboxylic acid of your product but weak enough to not significantly hydrolyze the ester group. Sodium bicarbonate (NaHCO₃) is the ideal choice. A strong base like sodium hydroxide (NaOH) should be avoided as it can saponify the ester linkage.[7]

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate solution.

  • Mixing: Stopper the funnel and invert it gently several times, venting frequently to release the CO₂ gas produced from the acid-base reaction.

  • Separation: Allow the layers to separate fully. The aqueous layer (bottom layer for dichloromethane, top for ethyl acetate) will now contain your product as its sodium salt. Drain the organic layer, which contains neutral impurities (e.g., BHET).[8]

  • Re-extraction (Optional but Recommended): To maximize recovery, extract the organic layer again with a fresh portion of sodium bicarbonate solution and combine the aqueous layers.

  • Precipitation: Cool the combined aqueous layers in an ice bath. Slowly acidify the solution by adding 1M HCl dropwise while stirring until the pH is ~2 (check with pH paper). Your purified product will precipitate out as a white solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry thoroughly.

G cluster_0 Organic Phase cluster_1 Aqueous Phase Crude Crude Product (Target Acid, Neutral Impurities) in Ethyl Acetate Wash Wash with aq. NaHCO₃ Crude->Wash Neutral Neutral Impurities (e.g., BHET) in Ethyl Acetate Salt Sodium Salt of Product in Aqueous NaHCO₃ Acidify Acidify with HCl to pH ~2 Salt->Acidify Precipitate Pure Solid Product Wash->Neutral Separate Layers Wash->Salt Separate Layers Acidify->Precipitate Precipitation

Caption: Workflow for purifying the target acid from neutral impurities.

Q4: My product is still impure after recrystallization and extraction. What is the next step?

A4: When simpler methods fail to provide the required purity, column chromatography is the definitive next step. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) while being moved by a mobile phase (the eluent).[9]

Causality: Due to the presence of the polar carboxylic acid and hydroxyl groups, your compound will adhere strongly to the polar silica gel. Therefore, a relatively polar eluent system will be required to move it down the column. Carboxylic acids can sometimes exhibit "tailing" or "streaking" on silica columns. This can be suppressed by adding a small amount (~0.5-1%) of a volatile acid, like acetic acid, to the eluent system. This keeps the carboxylic acid groups protonated, reducing their strong, ionic interaction with the silica surface.

  • Stationary Phase: Pack a column with silica gel (slurry packing is recommended).

  • Eluent Selection: Determine the best solvent system using TLC. A good starting point for this compound would be a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).

    • Example Systems: Hexane:Ethyl Acetate (e.g., from 50:50 to 20:80), or Dichloromethane:Methanol (e.g., from 98:2 to 90:10).

    • Optimization: Aim for an Rf value of ~0.3 for your target compound on the TLC plate.

  • Sample Loading: Dissolve your crude product in a minimum amount of the eluent or another strong solvent (that is then evaporated onto a small amount of silica gel - "dry loading"). Carefully load the sample onto the top of the silica bed.

  • Elution: Run the column, collecting fractions. Monitor the separation by TLC.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Q5: How do I decide which purification strategy is best for my situation?

A5: The optimal strategy depends on the scale of your reaction, the nature of the primary impurities, and the required final purity. The following decision tree can serve as a guide.

G start Crude Product Analysis (TLC, ¹H NMR) q1 Main Impurity: Unreacted Terephthalic Acid? start->q1 q2 Main Impurity: Neutral Byproduct (BHET)? q1->q2 No recrystall Recrystallization (from Water) q1->recrystall Yes q2->recrystall No (Try Recrystallization first) extract Acid-Base Extraction (Use NaHCO₃) q2->extract Yes q3 High Purity Required (>99%)? column Column Chromatography (Consider adding Acetic Acid to Eluent) q3->column Yes (If still impure) end end q3->end No (Purity is sufficient) recrystall->q3 extract->q3

Sources

Technical Support Center: Thermal Stability of Polymers Incorporating 4-((2-Hydroxyethoxy)carbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with polymers containing the monomer 4-((2-Hydroxyethoxy)carbonyl)benzoic acid. This monomer, a derivative of terephthalic acid and ethylene glycol, is a fundamental building block for a variety of polyesters and copolyesters used in advanced applications, from drug delivery systems to high-performance materials.[][2]

The inherent ester linkage in these polymers, while versatile, is susceptible to thermal degradation, a critical challenge during synthesis, melt processing, and long-term use at elevated temperatures.[3][4] This guide provides in-depth troubleshooting advice, validated analytical protocols, and answers to frequently asked questions to help you diagnose, mitigate, and control the thermal degradation of your materials.

Frequently Asked Questions (FAQs)

Q1: What are the initial visual signs of thermal degradation in my polymer?

A: The most common initial indicator is a color change, typically yellowing or browning. This is often caused by the formation of conjugated systems or chromophores resulting from thermo-oxidative reactions. You may also observe increased brittleness, surface cracking, or the appearance of scorch marks in processed materials.[5]

Q2: What is the fundamental difference between thermal degradation and hydrolysis in polyesters?

A: Thermal degradation involves chain scission and other chemical changes due to high temperatures alone, even in a completely dry, inert atmosphere.[5] Hydrolysis, on the other hand, is the chemical breakdown of the ester bonds specifically by reaction with water.[6] While distinct, they often occur concurrently, as the high temperatures used in processing can dramatically accelerate the rate of hydrolysis if moisture is present.[7][8]

Q3: My polymer's viscosity and molecular weight have dropped significantly after processing. Is this thermal degradation?

A: A sharp decrease in molecular weight and melt viscosity is a classic symptom of polymer chain scission. This can be caused by purely thermal degradation (ester pyrolysis), thermo-oxidative degradation, or hydrolysis.[7] Identifying the root cause requires further analysis of your processing conditions and material handling.

Q4: How can I minimize polymer degradation during melt processing (e.g., extrusion, injection molding)?

A: Minimizing degradation during melt processing involves a multi-faceted approach:

  • Strict Moisture Control: Thoroughly dry the polymer resin to a very low moisture content (typically <50 ppm) before processing to prevent hydrolysis.[7]

  • Temperature Optimization: Use the lowest possible processing temperature that still allows for adequate melt flow. Avoid prolonged residence times in the extruder barrel.[5]

  • Use of Stabilizers: Incorporate a stabilizer package, which may include primary antioxidants (like hindered phenols) to scavenge free radicals and secondary antioxidants (like phosphites) to decompose hydroperoxides.[9]

  • Inert Atmosphere: Processing under a nitrogen blanket can help prevent thermo-oxidative degradation.

Q5: What are the primary chemical reactions that lead to the degradation of these polyesters?

A: The main degradation pathway is the scission of the ester linkage in the polymer backbone.[10] This can occur through several mechanisms, including:

  • Random Chain Scission: Breakage at random points along the polymer chain.[5]

  • Depolymerization: The sequential release of monomer units from the chain end.[5]

  • Side-Group Elimination: Reactions involving the side groups of the polymer chain.[5] In the presence of oxygen, oxidative reactions can also attack the polymer backbone.[7]

Troubleshooting Guides

Guide 1: Unexpected Polymer Discoloration (Yellowing/Browning) During Synthesis or Processing
  • Problem: The final polymer product exhibits a yellow or brown tint, which was not present in the initial monomers.

Probable Causes Recommended Solutions & Scientific Rationale
1. Thermo-oxidative Degradation Solution: Introduce an inert atmosphere (Nitrogen or Argon) during synthesis and high-temperature processing steps. Rationale: Oxygen can initiate radical chain reactions at elevated temperatures, leading to the formation of chromophoric (color-causing) byproducts. An inert atmosphere eliminates this reactant.[5]
2. Excessive Processing Temperature or Time Solution: Lower the processing temperature in 5-10°C increments to find the minimum effective temperature. Reduce the residence time of the melt in the processing equipment. Rationale: Degradation reactions are kinetically driven; higher temperatures and longer exposure times increase the rate and extent of these reactions.[11]
3. Presence of Impurities or Catalyst Residues Solution: Purify monomers before polymerization. After synthesis, use appropriate purification methods (e.g., precipitation, washing) to remove residual catalysts or metallic impurities. Rationale: Certain metal ions from catalysts can act as pro-degradants, accelerating thermal and oxidative breakdown.
4. Inadequate Stabilization Solution: Incorporate a stabilizer package. A combination of a primary antioxidant (e.g., hindered phenol) and a secondary antioxidant (e.g., phosphite) is often effective. Rationale: Antioxidants interrupt the degradation cycle. Primary antioxidants trap radicals, while secondary antioxidants break down peroxides that would otherwise lead to further degradation and color formation.[9]
Guide 2: Significant Decrease in Molecular Weight and Intrinsic Viscosity
  • Problem: Post-synthesis or post-processing analysis (e.g., GPC, viscometry) shows a drastic reduction in the polymer's molecular weight, leading to poor mechanical properties.

Probable Causes Recommended Solutions & Scientific Rationale
1. Hydrolysis due to Residual Moisture Solution: Implement a rigorous drying protocol for the polymer resin before any melt processing. Use a desiccant dryer to achieve moisture levels below 50 ppm. Rationale: Polyesters are highly susceptible to hydrolysis at high temperatures. Each water molecule can cleave an ester bond, directly reducing the polymer chain length.[6][7]
2. Purely Thermal Degradation Solution: Optimize the processing temperature profile to be as low as possible. If molecular weight loss persists even under dry, inert conditions, consider incorporating a thermal stabilizer. Rationale: At sufficiently high temperatures, the ester bonds in the polymer backbone will break via pyrolysis, a process independent of oxygen or water.[4][10]
3. Acid- or Base-Catalyzed Degradation Solution: Ensure that all residual acidic monomers (like unreacted terephthalic acid) or basic catalysts are neutralized or removed after polymerization. Rationale: Both acidic and basic species can catalyze the scission of ester bonds, significantly accelerating degradation, especially in the presence of trace moisture.[6][12]

Visualizing the Troubleshooting Process

The following workflow provides a systematic approach to diagnosing and resolving thermal degradation issues.

G Problem Problem Observed (e.g., Discoloration, MW Loss) Analysis STEP 1: Analyze Conditions - Temperature Profile - Atmosphere (Air/Inert) - Moisture Content Problem->Analysis Cause_Oxidation Probable Cause: Thermo-oxidation Analysis->Cause_Oxidation High Temp + Air Exposure Cause_Hydrolysis Probable Cause: Hydrolysis Analysis->Cause_Hydrolysis High Temp + High Moisture Cause_Thermal Probable Cause: Pure Thermal Scission Analysis->Cause_Thermal Very High Temp (even if dry & inert) Sol_Inert Solution: - Use Inert Atmosphere (N2) - Add Antioxidants Cause_Oxidation->Sol_Inert Sol_Dry Solution: - Rigorously Dry Polymer (<50 ppm H2O) - Add Anti-Hydrolysis Agent Cause_Hydrolysis->Sol_Dry Sol_Temp Solution: - Lower Processing Temp - Reduce Residence Time - Add Thermal Stabilizer Cause_Thermal->Sol_Temp Verify STEP 2: Implement Solution & Verify with Analytics (TGA, GPC, Colorimetry) Sol_Inert->Verify Sol_Dry->Verify Sol_Temp->Verify

Caption: A logical workflow for troubleshooting polymer degradation.

Key Analytical Protocols

Protocol 1: Assessing Thermal Stability using Thermogravimetric Analysis (TGA)

This protocol determines the temperature at which your polymer begins to lose mass due to decomposition.[13]

  • Objective: To determine the onset temperature of degradation (T_onset) and compare the thermal stability of different polymer batches or formulations.

  • Methodology:

    • Instrument Setup: Calibrate the TGA instrument's temperature and mass balance according to the manufacturer's instructions.

    • Sample Preparation: Place 5-10 mg of the dry polymer sample into a clean TGA pan (typically platinum or alumina).

    • Atmosphere:

      • For thermal stability (pyrolysis), use an inert atmosphere with a high-purity nitrogen purge (flow rate ~50-100 mL/min).[14]

      • For thermo-oxidative stability , use a dry air or oxygen purge (flow rate ~50-100 mL/min).

    • Temperature Program: Heat the sample from ambient temperature (~30°C) to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).[13]

    • Data Analysis: Plot the sample weight (%) as a function of temperature. The T_onset is often determined as the temperature at which 5% weight loss occurs (T_d5%). A higher T_onset indicates greater thermal stability.[13]

Parameter Typical Value Rationale
Sample Mass 5-10 mgEnsures uniform heating and minimizes thermal gradients within the sample.
Heating Rate 10-20 °C/minA common rate that provides good resolution without excessively long run times.
Purge Gas Nitrogen (N₂) or AirN₂ for isolating pure thermal degradation; Air for studying thermo-oxidative effects.[14]
Protocol 2: Identifying Degradation Products using Hyphenated Techniques (TGA-MS/FTIR)

This protocol helps identify the chemical nature of the volatile products released during degradation, providing insight into the degradation mechanism.[15][16]

  • Objective: To identify the chemical compounds evolved as the polymer degrades.

  • Methodology:

    • Instrument Setup: Use a TGA instrument coupled via a heated transfer line to either a Mass Spectrometer (MS) or a Fourier-Transform Infrared (FTIR) spectrometer.

    • TGA Program: Run a TGA experiment as described in Protocol 1 (typically under a nitrogen or helium atmosphere).

    • Evolved Gas Analysis (EGA): As the sample degrades and loses mass, the evolved gases are continuously transferred to the MS or FTIR for analysis.

    • Data Analysis:

      • TGA-MS: Correlate specific mass loss events on the TGA curve with the mass spectra of the evolved gases to identify fragments (e.g., CO₂, styrene, phthalic anhydride).[17]

      • TGA-FTIR: Correlate TGA events with the infrared spectra of the evolved gases to identify functional groups (e.g., C=O for carbonyls, O-H for water).[14]

Visualizing Degradation Pathways

The primary point of attack during thermal degradation is the ester bond. The diagram below illustrates a simplified random chain scission mechanism.

G cluster_polymer Polymer Chain cluster_products Degradation Products p1 ~~~CH₂-CH₂-O- p2 C=O p3 -Ar- reaction High Temp (Δ) p2->reaction Ester Scission p4 C=O p5 -O-CH₂-CH₂~~~ prod1 ~~~CH₂-CH₂-O• prod2 •C(=O)-Ar~~~

Caption: Simplified scission of an ester linkage during thermal degradation.

References

  • Pielichowski, K., & Pielichowski, J. (1995). Application of thermal analysis for the investigation of polymer degradation processes. Journal of Thermal Analysis, 43(3), 505-508. [Link available through Google Scholar search]
  • Wikipedia. (n.d.). Thermal degradation of polymers. Retrieved from [Link]

  • North Carolina State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. Retrieved from [Link]

  • Fiveable. (n.d.). Thermal analysis. Polymer Chemistry Class Notes. Retrieved from [Link]

  • EAG Laboratories. (n.d.). Thermal Analysis Techniques | Polymers. Retrieved from [Link]

  • García, N., et al. (2018). Thermal Degradation Mechanism of a Thermostable Polyester Stabilized with an Open-Cage Oligomeric Silsesquioxane. Polymers, 10(12), 1361. [Link]

  • Seo, K., & Cloyd, J. (1991). Kinetics of hydrolysis and thermal degradation of polyester melts. Journal of Applied Polymer Science. [Semantic Scholar link available]
  • Gorth, D. J., & Webster, D. C. (2018). Hydrolytic Degradation and Erosion of Polyester Biomaterials. ACS Macro Letters, 7(8), 948-957. [Link]

  • HyMax. (2024). The Importance of Stabilizers and Anti-Hydrolysis Agents in Polyester Monofilament Production Processes. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Nishio, S., et al. (2020). Pyrolysis versus hydrolysis behavior during steam decomposition of polyesters using 18O-labeled steam. RSC Advances, 10(58), 35211-35218. [Link]

  • Gorth, D. J., & Webster, D. C. (2018). Hydrolytic Degradation and Erosion of Polyester Biomaterials. ACS Macro Letters. [Link]

  • Wang, Y., et al. (2023). Study on Hydrolytic Degradation of Polyester and Polyamide in Basic Solutions at High Temperatures. Polymers, 15(15), 3298. [Link]

  • Madorsky, S. L., & Straus, S. (1968). Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. Defense Technical Information Center. [Link available through DTIC]
  • Journal of the American Chemical Society. (n.d.). The Thermal Degradation of Polyesters. [Link]

  • ResearchGate. (2004). Studies on the Mechanism of Thermal Decomposition of Unsaturated Polyester Resins with Reduced Flammability. [Link]

  • Taylor & Francis. (n.d.). Thermal degradation of polymers – Knowledge and References. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 4-((2-Hydroxyethoxy)carbonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-((2-Hydroxyethoxy)carbonyl)benzoic acid, a critical intermediate in the development of novel polymers and active pharmaceutical ingredients.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis and to ultimately improve reaction yields and product purity. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific experimental issues you may encounter during the synthesis of this compound, also known as mono(2-hydroxyethyl) terephthalate (MHET).

Issue 1: Low Yield of this compound

Question: My reaction is consistently resulting in a low yield of the desired monoester. What are the potential causes and how can I improve it?

Answer: Low yields in this synthesis are a common challenge and can often be attributed to several factors. Let's break down the likely culprits and their solutions.

Potential Cause A: Over-esterification to Bis(2-hydroxyethyl) terephthalate (BHET)

The most common reason for a low yield of the monoester is the competing reaction that forms the diester, BHET.[3] The reaction does not conveniently stop at the mono-esterification stage.

Solutions:

  • Stoichiometric Control of Reactants: Carefully controlling the molar ratio of terephthalic acid (TPA) to ethylene glycol (EG) is crucial. An excess of ethylene glycol will drive the reaction towards the formation of the diester.[4] To favor the monoester, a molar ratio of TPA to EG of 1:1.5 to 1:3 is a good starting point.[5]

  • Reaction Time and Temperature Optimization: Shorter reaction times and lower temperatures can favor the formation of the monoester.[6] It is recommended to monitor the reaction progress closely using analytical techniques like TLC or HPLC to quench the reaction once the optimal concentration of the monoester is reached.

  • Catalyst Selection: While many catalysts for esterification are non-selective, some have been reported to favor mono-esterification. Consider exploring catalysts such as bifunctional alumina or strongly acidic ion-exchange resins.[7]

Potential Cause B: Incomplete Reaction

If you are observing a significant amount of unreacted terephthalic acid, the reaction may not be going to completion.

Solutions:

  • Effective Catalysis: Ensure you are using an appropriate and active catalyst. Common choices include sulfuric acid, p-toluenesulfonic acid, and various metal salts like zinc acetate.[6] The catalyst concentration can also impact the reaction rate.

  • Sufficient Reaction Time and Temperature: The esterification of the poorly soluble terephthalic acid can be slow. Ensure the reaction is heated for a sufficient duration at an appropriate temperature to allow for complete conversion of the starting material.[8]

  • Water Removal: The Fischer esterification is a reversible reaction, and the water produced can hydrolyze the ester back to the starting materials.[9] Employing a Dean-Stark apparatus or other methods to remove water as it is formed can drive the equilibrium towards the product.

Potential Cause C: Side Reactions

Besides the formation of the diester, other side reactions can consume your starting materials and reduce the yield.

Solutions:

  • Minimizing Diethylene Glycol (DEG) Formation: A common side reaction is the formation of diethylene glycol (DEG) from ethylene glycol, especially at high temperatures.[10] This can be minimized by maintaining a lower reaction temperature and by the initial addition of a small amount of water to the reaction mixture.[11]

Issue 2: Difficulty in Purifying the Product

Question: I am struggling to isolate a pure sample of this compound from my reaction mixture. What are the best purification strategies?

Answer: Purifying the monoester can be challenging due to the presence of structurally similar compounds like the starting material (TPA) and the diester byproduct (BHET).

Solutions:

  • Recrystallization: This is the most common and effective method for purifying solid organic compounds.[1]

    • Solvent Selection: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For a compound with both a carboxylic acid and an ester group, consider solvents like water, ethanol, or mixtures such as hexane/acetone or hexane/ethyl acetate.[12][13]

  • Column Chromatography: For difficult separations, column chromatography can be employed. A silica gel column with a gradient elution system, for instance, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the monoester from the diester and unreacted starting material.

  • Reactive Crystallization: An advanced technique involves selectively crystallizing the target compound by converting it into a derivative that is easily separated. For example, terephthalic acid can be purified by forming a salt, which can be adapted for the purification of its monoester.[14]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What are the primary synthetic routes to produce this compound?

There are two main approaches for the synthesis of this compound:

  • Direct Esterification of Terephthalic Acid (TPA) with Ethylene Glycol (EG): This is a classic Fischer-Speier esterification reaction, typically catalyzed by a strong acid.[8]

  • Transesterification of Dimethyl Terephthalate (DMT) with Ethylene Glycol: This method involves the exchange of the methyl ester groups of DMT with ethylene glycol.

Q2: How can I monitor the progress of the reaction to maximize the yield of the monoester?

Close monitoring of the reaction is essential to stop it at the point of maximum monoester concentration before it proceeds to form the diester. Several analytical techniques are suitable for this purpose:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting materials and the formation of products.

  • High-Performance Liquid Chromatography (HPLC): A powerful quantitative technique for separating and quantifying the amounts of TPA, MHET, and BHET in the reaction mixture. A C18 reverse-phase column with a gradient elution is commonly used.[7][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the reaction by observing the appearance of new signals corresponding to the monoester and the disappearance of starting material signals.[16]

Q3: Are there any alternative, non-traditional methods for synthesizing this compound?

Yes, a couple of alternative strategies have been explored:

  • Hydrolysis of Bis(2-hydroxyethyl) terephthalate (BHET): It is possible to synthesize the monoester by the controlled hydrolysis of the diester. This can be achieved using enzymatic methods or by carefully controlling the reaction conditions with a base.[14][17]

  • Non-Catalytic High-Temperature/Pressure Synthesis: One patent describes a process for the selective formation of the monoester by reacting terephthalic acid with an alcohol at high temperatures (around 250 °C) and pressures in the absence of a catalyst.[18]

Q4: What is the key to achieving selective mono-esterification over di-esterification?

The selectivity is primarily governed by kinetics and stoichiometry. To favor the monoester:

  • Control the Reactant Ratio: Use a limited amount of ethylene glycol relative to terephthalic acid.

  • Control Reaction Time: Monitor the reaction and stop it before significant diester formation occurs.

  • Use a Selective Catalyst: Investigate catalysts known for selective mono-esterification of dicarboxylic acids.[7]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound via Fischer Esterification
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add terephthalic acid (1 equivalent).

  • Reagent Addition: Add ethylene glycol (1.5-3 equivalents) to the flask. The ethylene glycol will also act as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 1-2% w/w of TPA) to the stirred mixture.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction temperature will be the boiling point of ethylene glycol (197 °C).

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing them by TLC or HPLC.

  • Work-up: Once the desired conversion to the monoester is achieved, cool the reaction mixture to room temperature. Pour the mixture into a beaker of cold water to precipitate the product.

  • Isolation: Collect the crude product by vacuum filtration and wash it with cold water.

  • Purification: Purify the crude product by recrystallization from a suitable solvent.

Protocol 2: HPLC Method for Monitoring Reaction Progress
  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).[19]

  • Detection: UV detector at 240-254 nm.[7][15]

  • Quantification: Use external standards of pure TPA, MHET, and BHET to create calibration curves for accurate quantification.

Data Presentation

ParameterCondition 1Condition 2Condition 3
TPA:EG Molar Ratio 1:21:51:1.5
Catalyst Sulfuric AcidZinc Acetatep-TSA
Temperature (°C) 180190170
Reaction Time (h) 446
Yield of MHET (%) 453065
Yield of BHET (%) 506530

This table presents hypothetical data to illustrate the effect of reaction parameters on product distribution. Actual results may vary.

Visualizations

Reaction Pathway

ReactionPathway TPA Terephthalic Acid (TPA) MHET This compound (MHET) TPA->MHET + EG - H2O EG Ethylene Glycol (EG) BHET Bis(2-hydroxyethyl) terephthalate (BHET) MHET->BHET + EG - H2O Water Water

Caption: Synthesis pathway of MHET and the competing formation of BHET.

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow start Low Yield of MHET check_byproducts Analyze reaction mixture for byproducts (TLC/HPLC) start->check_byproducts high_bhet High concentration of BHET? check_byproducts->high_bhet high_tpa High concentration of unreacted TPA? high_bhet->high_tpa No optimize_stoichiometry Optimize TPA:EG ratio (e.g., 1:1.5) high_bhet->optimize_stoichiometry Yes other_byproducts Presence of other byproducts (e.g., DEG)? high_tpa->other_byproducts No check_catalyst Check catalyst activity and concentration high_tpa->check_catalyst Yes control_temp Control temperature to minimize side reactions other_byproducts->control_temp Yes end Improved Yield other_byproducts->end No optimize_stoichiometry->end reduce_time_temp Reduce reaction time and/or temperature increase_time_temp Increase reaction time and/or temperature check_catalyst->increase_time_temp remove_water Ensure efficient water removal increase_time_temp->remove_water remove_water->end control_temp->end

Caption: Decision tree for troubleshooting low yields of MHET.

References

Sources

Technical Support Center: Troubleshooting Poor Solubility of 4-((2-Hydroxyethoxy)carbonyl)benzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-((2-hydroxyethoxy)carbonyl)benzoic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with this versatile class of compounds. As a bifunctional molecule featuring both a hydrophilic chain and a rigid aromatic core, its solubility behavior can be complex. This document provides in-depth, practical solutions based on fundamental chemical principles to help you overcome these hurdles in your experiments.

Understanding the Core Molecule: A Balancing Act of Properties

The solubility of any compound is dictated by its structure. This compound (CAS 1137-99-1) is a unique hybrid, and understanding its components is the first step in troubleshooting.[]

  • The Aromatic Core: The central benzoic acid ring is hydrophobic and rigid. This part of the molecule prefers non-polar environments and contributes to low solubility in aqueous systems. Benzoic acid itself has poor solubility in water.[2][3]

  • The Carboxylic Acid Group (-COOH): This is the key to pH-dependent solubility. At a pH below its acid dissociation constant (pKa), it remains protonated (-COOH) and is less polar. Above its pKa, it deprotonates to the highly polar and much more soluble carboxylate salt (-COO⁻).[4] The predicted pKa for the parent compound is approximately 3.73.[5]

  • The Ester & Hydroxyethoxy Chain (-COO-CH₂CH₂-OH): This portion adds polarity and the capacity for hydrogen bonding. The ether linkage and the terminal hydroxyl group can interact with polar solvents like water, which can enhance hydrophilicity.[6][7][8]

The overall solubility of a specific derivative will depend on the interplay of these groups and any modifications made to the core structure.

Physicochemical Properties of the Parent Compound
PropertyValueSource
Molecular Formula C₁₀H₁₀O₅[5][9]
Molecular Weight 210.18 g/mol [5][9]
Appearance White to off-white solid[6]
Melting Point 183-186 °C[5]
Predicted pKa ~3.73[5]

Troubleshooting Guide: Common Solubility Problems & Solutions

This section addresses specific experimental scenarios in a question-and-answer format.

Question 1: My compound won't dissolve in aqueous buffers (e.g., PBS at pH 7.4) for a biological assay. What are my options?

Cause: This is the most common issue. At neutral pH, your compound may be soluble, but its derivatives, especially those with added hydrophobic moieties, likely are not. The primary reasons are the hydrophobic nature of the benzene ring and potentially strong crystal lattice energy that the buffer cannot overcome.

Solutions:

  • pH Adjustment (The Primary Method): Since the molecule has a carboxylic acid, its aqueous solubility is highly dependent on pH.[4]

    • Action: Prepare a concentrated stock solution (e.g., 10-50 mM) in a basic aqueous solution, such as 0.1 M NaOH or NaHCO₃. In this basic environment, the carboxylic acid deprotonates to the highly soluble carboxylate salt. You can then dilute this stock into your final assay buffer.

    • Causality: The conversion to the salt form introduces an ionic character, which dramatically increases affinity for the polar water molecules. Be sure to check that the final pH of your assay is not significantly altered by the addition of the basic stock.

  • Utilize a Co-Solvent: When pH adjustment is not feasible or insufficient, a water-miscible organic solvent can be used to create a stock solution.

    • Action: Dissolve the compound in a minimal amount of Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or ethanol to create a high-concentration stock (e.g., 10-100 mM). Then, perform a serial dilution into your aqueous buffer.

    • Causality: These polar aprotic solvents are excellent at disrupting the intermolecular forces in the solid state. When introducing the stock into the buffer, ensure the final concentration of the organic solvent is low (typically <1%, often <0.1%) to avoid impacting the biological assay's integrity.

Question 2: My derivative crashed out of my organic reaction solvent (e.g., Dichloromethane, Ethyl Acetate) upon cooling. How can I handle this?

Cause: This indicates that your compound's solubility in the chosen organic solvent is highly temperature-dependent. While soluble when hot, it becomes supersaturated and precipitates upon cooling. This is the principle behind recrystallization.

Solutions:

  • Use a More Polar Organic Solvent: The derivative may be more polar than the starting materials.

    • Action: Try dissolving the crude material in a more polar system, such as a mixture of Ethyl Acetate/Methanol, THF, or Acetone.

    • Causality: A solvent that better matches the polarity of your product will have a higher capacity to solvate it, even at lower temperatures. A rule of thumb is that solvents with functional groups similar to the compound are often effective solubilizers.[10]

  • Perform a Hot Filtration: If the precipitate is your desired product, you can isolate it. If it's an impurity, you can remove it.

    • Action: Gently reheat the mixture to redissolve the solid, then perform a filtration while the solution is still hot to remove any insoluble impurities. Let the clear filtrate cool slowly to recover your purified, crystallized product.

    • Causality: This technique, a core part of recrystallization, separates soluble components from insoluble ones at elevated temperatures.[11]

Question 3: I'm trying to purify my compound by recrystallization, but it's "oiling out" instead of forming crystals. What is happening and how do I fix it?

Cause: "Oiling out" occurs when a compound comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice.[11] This is common with impure samples, as impurities can depress the melting point. It can also happen if the solution cools too rapidly.

Solutions:

  • Add More Solvent: The solution may be too concentrated, causing the compound to precipitate at a higher temperature.

    • Action: Re-heat the mixture until the oil redissolves. Add a small amount (10-20% more) of the "good" or more solubilizing solvent and allow the solution to cool much more slowly.[11]

    • Causality: Increasing the solvent volume lowers the saturation point, meaning the solution must cool to a lower temperature before precipitation begins. This lower temperature is hopefully below the compound's melting point.

  • Change the Solvent System: The chosen solvent may be inappropriate.

    • Action: If using a single solvent, try a two-solvent system (one in which the compound is soluble, and one in which it is not). Dissolve the compound in a minimal amount of the hot "good" solvent, then slowly add the "poor" solvent (anti-solvent) until the solution becomes faintly cloudy. Re-heat to clarify and then cool slowly.

    • Causality: This method provides finer control over the saturation point, allowing for crystallization to occur at an optimal temperature.

  • Induce Crystallization: If the solution is clear and supersaturated, nucleation may need a nudge.

    • Action: Try scratching the inside of the flask with a glass rod just below the solvent line. Alternatively, add a tiny "seed" crystal of the pure compound.[12]

    • Causality: Scratching creates microscopic imperfections on the glass surface that serve as nucleation sites for crystal growth. A seed crystal provides a pre-formed template for molecules to deposit onto.

Troubleshooting Workflow Diagram

The following diagram outlines a decision-making process for addressing solubility issues.

G cluster_start cluster_system cluster_aqueous_solutions cluster_organic_solutions start Poor Solubility Observed Aqueous Aqueous System? start->Aqueous Is it an... Organic Organic System? start->Organic Is it an... pH_adjust Adjust pH > pKa (e.g., use 0.1M NaOH) Aqueous->pH_adjust Yes change_solvent Increase Solvent Polarity (e.g., add MeOH to EtOAc) Organic->change_solvent Yes cosolvent Use Co-solvent (e.g., DMSO, DMF) pH_adjust->cosolvent Still Insoluble? solved_aq SOLVED pH_adjust->solved_aq Success cosolvent->solved_aq Success heat_sonicate Apply Heat or Sonication change_solvent->heat_sonicate Still Insoluble? solved_org SOLVED change_solvent->solved_org Success heat_sonicate->solved_org Success

Caption: A decision tree for troubleshooting solubility.

Key Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol helps identify suitable solvents for reactions, purification, or analysis.

  • Preparation: Aliquot ~2-5 mg of your dried compound into several small, labeled glass vials.

  • Solvent Addition: To each vial, add a common solvent in a stepwise manner. Start with 100 µL.

    • Tier 1 (Non-polar): Heptane, Toluene

    • Tier 2 (Intermediate Polarity): Dichloromethane (DCM), Diethyl Ether, Ethyl Acetate (EtOAc)

    • Tier 3 (Polar Aprotic): Tetrahydrofuran (THF), Acetone, Acetonitrile (ACN)

    • Tier 4 (Polar Protic): Methanol (MeOH), Ethanol (EtOH), Water

    • Tier 5 (High Polarity): DMSO, DMF

  • Observation: After each addition, cap the vial and vortex vigorously for 30-60 seconds. Observe for dissolution.

  • Heating: If the compound is insoluble at room temperature, gently warm the vial (e.g., to 40-50 °C) and observe again.

  • Documentation: Record the solubility as "Insoluble," "Partially Soluble," "Soluble," or "Soluble upon Heating." This creates a solubility profile to guide future experiments.

Protocol 2: pH-Dependent Solubility Profiling

This protocol is essential for compounds intended for biological or aqueous applications.

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Sample Addition: Add an excess amount of your compound to a known volume (e.g., 1 mL) of each buffer in separate vials. Ensure solid is visible.

  • Equilibration: Cap the vials and agitate them at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable mobile phase and quantify the concentration of the dissolved compound using a calibrated HPLC-UV or LC-MS method.

  • Analysis: Plot the measured solubility (in µg/mL or µM) against the buffer pH. This will clearly show the pH at which solubility dramatically increases, which should correspond to the compound's pKa.

Frequently Asked Questions (FAQs)

Q1: I've synthesized a new derivative by adding a long alkyl chain. Why is its solubility so much lower than the parent compound?

A1: You have significantly increased the hydrophobicity of the molecule. While the polar head (the carboxylic acid and hydroxyethoxy groups) remains, the long, non-polar alkyl chain now dominates the molecule's character, leading to poor interaction with polar solvents like water.[7] Solubility in non-polar organic solvents like hexanes or toluene may have increased.

Q2: Will the ester group hydrolyze under high pH conditions used to solubilize the compound?

A2: This is a valid concern. Ester hydrolysis is catalyzed by both acid and base. While preparing a stock solution in 0.1 M NaOH and using it immediately is generally acceptable, prolonged storage in a strongly basic solution can lead to cleavage of the ester bond, yielding terephthalic acid and ethylene glycol. It is recommended to prepare such stocks fresh and store them for no more than a month, preferably aliquoted and frozen to minimize degradation.[13]

Q3: What is a good starting solvent system for recrystallizing these types of compounds?

A3: A mixture of ethanol and water is an excellent starting point. The compounds are typically soluble in hot ethanol and less soluble in water. Dissolve your crude product in a minimum of hot ethanol, and then add hot water dropwise until you see persistent cloudiness. Re-heat to get a clear solution, then allow it to cool slowly. This method effectively balances polarity to achieve good crystal formation.

References

  • This compound - ChemBK. (n.d.). Retrieved from [Link]

  • This compound | C10H10O5 | CID 174073 - PubChem. (n.d.). Retrieved from [Link]

  • Troubleshooting - Chemistry LibreTexts. (2022). Retrieved from [Link]

  • Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments - PubMed. (n.d.). Retrieved from [Link]

  • Esters: Structure, Properties, and Reactions | Solubility of Things. (n.d.). Retrieved from [Link]

  • an introduction to esters - Chemguide. (n.d.). Retrieved from [Link]

  • What should I do if crystallisation does not occur? - Quora. (2017). Retrieved from [Link]

  • Ester Dosage in the Laboratory - YesWeLab. (2024). Retrieved from [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org. (2023). Retrieved from [Link]

  • Properties of Esters - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • factors affecting solubility: Topics by Science.gov. (n.d.). Retrieved from [Link]

  • Recrystallization and Crystallization. (n.d.). Retrieved from [Link]

  • Solubility of Benzoic Acid in Mixed Solvents - ResearchGate. (2025). Retrieved from [Link]

Sources

Technical Support Center: Production of 4-((2-Hydroxyethoxy)carbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-((2-Hydroxyethoxy)carbonyl)benzoic acid, a key intermediate in the production of various polymers and pharmaceuticals.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis and purification, with a focus on minimizing impurities.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions that arise during the synthesis of this compound.

Q1: What are the most common impurities I should expect in my reaction mixture?

A1: The primary impurities in the synthesis of this compound from terephthalic acid and ethylene glycol are typically unreacted starting materials, the di-substituted product, and a significant side-product. These include:

  • Terephthalic Acid: Unreacted starting material.

  • Ethylene Glycol: Excess reactant.

  • Bis(2-hydroxyethyl) terephthalate (BHET): The product of esterification at both carboxylic acid groups of terephthalic acid.[3]

  • 2-hydroxyethyl[2-(2-hydroxyethoxy)ethyl]terephthalate (DEG-Ester): Formed from the reaction with diethylene glycol (DEG), which is a common side-product of the reaction between two ethylene glycol molecules at elevated temperatures.[4]

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields are often attributed to incomplete reactions or losses during workup. Key factors include:

  • Insufficient Reaction Time or Temperature: The esterification reaction is an equilibrium process, and insufficient time or temperature can lead to incomplete conversion.[5]

  • Inefficient Water Removal: The reaction produces water as a byproduct. Failure to remove this water can shift the equilibrium back towards the reactants, thus lowering the yield of the desired product.[6]

  • Suboptimal Catalyst Concentration: An inadequate amount of acid catalyst can result in a slow and incomplete reaction.

  • Losses During Purification: The product can be lost during filtration or crystallization steps if the procedures are not optimized.

Q3: I am observing an unknown peak in my HPLC analysis. What could it be?

A3: An unexpected peak could be the DEG-Ester impurity. This side-product has a polarity that is distinct from the starting materials and the desired product, leading to a separate peak in reverse-phase HPLC. To confirm its identity, you can use techniques like LC-MS/MS to determine the molecular weight of the compound in the unknown peak.[5]

Synthesis and Impurity Formation Pathway

The synthesis of this compound is a Fischer esterification reaction. The following diagram illustrates the main reaction pathway and the formation of key impurities.

Synthesis_Pathway TA Terephthalic Acid Product This compound TA->Product + Ethylene Glycol - H2O DEG_Ester DEG-Ester (Impurity) TA->DEG_Ester + DEG - H2O EG Ethylene Glycol DEG Diethylene Glycol (DEG) (Side-product) EG->DEG + Ethylene Glycol - H2O BHET Bis(2-hydroxyethyl) terephthalate (BHET) (Impurity) Product->BHET + Ethylene Glycol - H2O H2O Water

Caption: Synthesis of this compound and formation of major impurities.

Troubleshooting Guide

This section provides a more in-depth guide to resolving common issues encountered during the synthesis and purification of this compound.

Problem 1: High Levels of Unreacted Terephthalic Acid

Symptoms:

  • A large peak corresponding to terephthalic acid in the HPLC chromatogram of the crude product.

  • Poor solubility of the crude product in common organic solvents.

Root Causes & Solutions:

Root Cause Explanation Recommended Action
Insufficient Reaction Time/Temperature The esterification reaction has not reached completion.Increase the reaction time or temperature. Monitor the reaction progress by taking aliquots and analyzing them by HPLC until the terephthalic acid peak is minimized.[3]
Poor Solubility of Terephthalic Acid Terephthalic acid has low solubility in ethylene glycol, which can limit the reaction rate.[7]Consider using a co-solvent to improve the solubility of terephthalic acid. Alternatively, ensure vigorous stirring to maintain a good suspension of the solid reactant.
Catalyst Deactivation The acid catalyst may be neutralized or poisoned by impurities in the starting materials.Use high-purity starting materials. If necessary, increase the catalyst loading.
Problem 2: High Levels of Bis(2-hydroxyethyl) terephthalate (BHET) Impurity

Symptoms:

  • A significant peak with a retention time close to the product in the HPLC chromatogram.

  • Difficulty in isolating the pure desired mono-ester product by crystallization.

Root Causes & Solutions:

Root Cause Explanation Recommended Action
Excess Ethylene Glycol A large excess of ethylene glycol drives the reaction towards the formation of the di-ester.Reduce the molar ratio of ethylene glycol to terephthalic acid. A ratio closer to 1:1 will favor the formation of the mono-ester.
Prolonged Reaction Time Even with a controlled stoichiometric ratio, a very long reaction time can lead to the formation of BHET.Optimize the reaction time by monitoring the disappearance of the starting material and the formation of the desired product and BHET. Quench the reaction once the optimal conversion to the mono-ester is achieved.
Problem 3: Presence of the DEG-Ester Impurity

Symptoms:

  • An additional, unexpected peak in the HPLC chromatogram.

  • Potential impact on the properties of downstream products (e.g., polymers).[8]

Root Causes & Solutions:

Root Cause Explanation Recommended Action
High Reaction Temperature The formation of diethylene glycol (DEG) from the condensation of two ethylene glycol molecules is favored at higher temperatures.[4]Maintain the reaction temperature at the lower end of the effective range for the esterification reaction to minimize DEG formation.
Presence of Water at the Start of the Reaction Surprisingly, the presence of a critical amount of water at the beginning of the reaction can suppress the formation of ether by-products.[8]Consider adding a small, controlled amount of water to the initial reaction mixture.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This method is designed for the separation and quantification of this compound and its major impurities.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Expected Elution Order:

  • Ethylene Glycol (will likely elute in the void volume)

  • Terephthalic Acid

  • This compound

  • Bis(2-hydroxyethyl) terephthalate (BHET)

  • DEG-Ester

Protocol 2: Purification by Recrystallization

This protocol provides a general guideline for the purification of the crude product. Solvent choice is critical and may require optimization.[9]

  • Dissolution: Dissolve the crude product in a minimal amount of a hot solvent. A mixture of water and a polar organic solvent like ethanol or acetone can be effective.

  • Hot Filtration (Optional): If insoluble impurities (like unreacted terephthalic acid) are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Cooling: Once crystals begin to form, cool the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the production of this compound.

Troubleshooting_Workflow Start Start: Crude Product Analysis (HPLC) Check_TA High Unreacted Terephthalic Acid? Start->Check_TA Check_BHET High BHET Impurity? Check_TA->Check_BHET No Optimize_Reaction Optimize Reaction Conditions: - Increase Time/Temp - Improve Stirring - Check Catalyst Check_TA->Optimize_Reaction Yes Check_DEG Presence of DEG-Ester? Check_BHET->Check_DEG No Adjust_Stoichiometry Adjust Stoichiometry: - Reduce Ethylene Glycol Ratio - Optimize Reaction Time Check_BHET->Adjust_Stoichiometry Yes Control_Temp Control Reaction Temperature: - Lower Reaction Temp - Consider Initial Water Addition Check_DEG->Control_Temp Yes Purification Proceed to Purification (Recrystallization) Check_DEG->Purification No Optimize_Reaction->Start Adjust_Stoichiometry->Start Control_Temp->Start End End: Pure Product Purification->End

Caption: A systematic workflow for troubleshooting impurities in the synthesis.

References

  • Formation of diethylene glycol as a side reaction during production of polyethylene terephthalate. (2025). ResearchGate. [Link]

  • HPLC Methods for analysis of Terephthalic acid. HELIX Chromatography. [Link]

  • Sebelist, F. J., & Weir, R. H. (1962). U.S. Patent No. 3,057,909. Washington, DC: U.S.
  • a. Chemical Reaction between ethylene glycol and terephthalic acid yields BHET. (n.d.). ResearchGate. [Link]

  • This compound | C10H10O5. PubChem. [Link]

  • Analysis of terephthalic acid and ethylene glycol derivative. (2022). ResearchGate. [Link]

  • PET synthesis reactions (a) esterification of TPA with EG (b) trans-esterificationof DMT with EG and (c) polymerization. (n.d.). ResearchGate. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Sameni, J., & Wan, Y. K. (2021). Improved polymerization and depolymerization kinetics of poly(ethylene terephthalate) by co-polymerization with 2,5-furandicarboxylic acid. RSC Advances, 11(44), 27285-27295. [Link]

  • HPLC study of migration of terephthalic acid and isophthalic acid from PET bottles into edible oils. (2013). PubMed. [Link]

  • Method for producing bis(2-hydroxyethyl) terephthalate and method for producing polyethylene terephthalate. (2019).
  • Preparation method of bis (2-hydroxyethyl) terephthalate. (2012).
  • Fischer Esterification. (2022). Chemistry Steps. [Link]

  • Process for the recovery of terephthalic acid and ethylene glycol
  • Processes for the purification of bis(2-hydroxyethyl)terephthalate. (2007).

Sources

Technical Support Center: Catalyst Selection for the Esterification of 4-((2-Hydroxyethoxy)carbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth guidance and troubleshooting for the esterification of 4-((2-Hydroxyethoxy)carbonyl)benzoic acid. Our goal is to move beyond simple protocols and offer a foundational understanding of the catalytic choices and reaction dynamics, enabling you to optimize your synthesis, troubleshoot challenges, and ensure the integrity of your results.

Introduction: The Challenge of a Bifunctional Monomer

This compound is a unique and valuable building block, essentially a mono-ester of terephthalic acid and ethylene glycol.[][2] Its bifunctional nature, possessing both a free carboxylic acid and a primary hydroxyl group, presents a distinct chemical challenge. The primary goal is typically to esterify the carboxylic acid group with an external alcohol. However, the presence of the internal hydroxyl group introduces the potential for competitive side reactions, most notably intermolecular self-esterification, leading to the formation of oligomers or polymers.

The selection of an appropriate catalyst is therefore not merely a matter of accelerating the reaction; it is the critical parameter for controlling selectivity and maximizing the yield of the desired mono-ester product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the primary catalyst categories for this esterification, and how do I choose between them?

The esterification of carboxylic acids is most commonly achieved through acid catalysis, a classic reaction known as the Fischer Esterification.[3][4] These catalysts fall into two main categories: homogeneous and heterogeneous.

  • Homogeneous Catalysts: These are soluble in the reaction medium. Common examples include strong mineral acids like sulfuric acid (H₂SO₄) and organic acids like p-toluenesulfonic acid (p-TSA).[3][5] They are highly effective due to the excellent accessibility of the catalytic sites.

  • Heterogeneous (Solid) Catalysts: These are insoluble in the reaction medium. Examples include ion-exchange resins (e.g., Amberlyst-15), zeolites, and sulfated zirconia.[6][7] Their primary advantage lies in their ease of separation post-reaction (simple filtration), reusability, and reduced corrosivity, aligning well with green chemistry principles.[8]

The choice depends on your experimental goals:

  • For lab-scale synthesis and rapid screening: Homogeneous catalysts like p-TSA often provide a convenient and highly effective starting point.

  • For industrial-scale production or green chemistry applications: Heterogeneous catalysts are superior due to simplified workup and catalyst recycling, which reduces waste and cost.[6]

Q2: My reaction yield is consistently low. What are the most likely causes and how can I fix them?

Low yield is the most common issue in Fischer esterification, and it typically stems from the reversible nature of the reaction.[9][10][11]

Cause 1: Equilibrium Limitation The reaction between a carboxylic acid and an alcohol produces an ester and water. This reaction is in equilibrium, meaning the reverse reaction (ester hydrolysis) also occurs.[3][12]

  • Solution A: Use an Excess of One Reactant. According to Le Châtelier's principle, using a large excess of the alcohol reactant will drive the equilibrium toward the product side, increasing the ester yield.[3][11][13] In many protocols, the alcohol is used as the solvent to ensure it is in large excess.[14]

  • Solution B: Remove Water as it Forms. This is the most effective strategy. By continuously removing a product (water), the equilibrium is constantly shifted towards the formation of more ester.[3][11][15] This is commonly achieved using a Dean-Stark apparatus, which azeotropically removes water with a solvent like toluene.[16]

Cause 2: Undesired Side Reactions Given the structure of this compound, self-polymerization is a significant risk.

  • Solution: This can be mitigated by controlling reaction conditions. Lowering the reaction temperature may favor the desired reaction over the higher activation energy polymerization. Additionally, slow, controlled addition of the catalyst or one of the reactants can help maintain low concentrations of reactive intermediates, suppressing side reactions.

Cause 3: Incomplete Reaction Insufficient reaction time or temperature can lead to a low conversion of starting materials.[17]

  • Solution: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, or ¹H NMR). If the reaction stalls, consider increasing the temperature or allowing for a longer reaction time.

Q3: Which is a better choice for my reaction: Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (p-TSA)?

While both are strong acid catalysts, p-TSA is often the superior choice for many organic reactions, including this esterification.

  • Handling: p-TSA is a solid, which is significantly easier and safer to weigh and handle compared to viscous, highly corrosive concentrated sulfuric acid.[7][18]

  • Solubility: p-TSA has better solubility in common organic solvents, ensuring it remains in the reaction phase where it is needed.[19]

  • Side Reactions: Concentrated H₂SO₄ is a powerful dehydrating agent and can cause charring or other unwanted side reactions, particularly at elevated temperatures.[19] p-TSA is less aggressive in this regard, often leading to cleaner reactions.

Q4: I want to use a "green" approach. What are the practical advantages of a solid acid catalyst like Amberlyst-15?

Solid acid catalysts offer significant operational and environmental benefits.

  • Simplified Workup: The catalyst is removed by simple filtration, eliminating the need for aqueous quenching and extraction steps required for homogeneous catalysts.[8] This saves time, reduces solvent usage, and minimizes the generation of aqueous waste.

  • Reusability: The recovered catalyst can often be washed, dried, and reused for multiple reaction cycles, which is economically and environmentally advantageous.[20]

  • Reduced Corrosion: Solid catalysts are generally less corrosive to stainless steel reactors compared to strong mineral acids, a critical consideration in pilot-plant and industrial settings.[6]

Q5: How do I effectively remove the catalyst after the reaction is complete?

The workup procedure is dictated by your choice of catalyst.

  • Homogeneous Catalysts (H₂SO₄, p-TSA): The reaction mixture must be cooled, diluted with an organic solvent, and then washed with a mild base (e.g., a saturated aqueous solution of sodium bicarbonate) to neutralize the acid.[16] This is followed by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure.

  • Heterogeneous Catalysts (e.g., Amberlyst-15): Simply filter the cooled reaction mixture to recover the catalyst. The filtrate, containing the product and solvent, can then be concentrated.[8]

Data & Protocols

Catalyst Comparison Summary
FeatureSulfuric Acid (H₂SO₄)p-Toluenesulfonic Acid (p-TSA)Solid Acid Resin (e.g., Amberlyst-15)
Physical State Viscous LiquidCrystalline SolidSolid Beads/Powder
Handling Difficult, highly corrosiveEasy to weigh and handleVery easy, non-corrosive
Typical Loading Catalytic (1-5 mol%)Catalytic (1-5 mol%)5-15 wt% of limiting reagent
Reaction Workup Neutralization & Aqueous ExtractionNeutralization & Aqueous ExtractionSimple Filtration
Reusability NoNoYes
Pros Inexpensive, powerfulHigh efficacy, easy handling, cleaner reactions[19]Easy separation, reusable, low corrosion[6][8]
Cons Corrosive, causes charring, difficult workup[8][19]More expensive than H₂SO₄Higher initial cost, potential for lower activity
General Experimental Protocol: Esterification using p-TSA with a Dean-Stark Trap

This protocol describes a general method for the esterification of this compound with a generic primary alcohol (R-OH).

Materials:

  • This compound (1.0 eq)

  • Alcohol (e.g., Ethanol, Butanol) (5.0 - 10.0 eq, or as solvent)

  • p-Toluenesulfonic acid monohydrate (p-TSA) (0.02 - 0.05 eq)

  • Anhydrous Toluene (Sufficient to fill the reaction flask and Dean-Stark trap)

  • Saturated aq. NaHCO₃ solution

  • Brine (Saturated aq. NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging the Flask: To the round-bottom flask, add this compound, the desired alcohol, p-TSA, and a stir bar. Add enough toluene to fill the flask to about two-thirds of its volume.

  • Reaction: Heat the mixture to reflux. Toluene and water will begin to co-distill as an azeotrope. The denser water will be collected in the arm of the Dean-Stark trap, while the toluene will overflow and return to the reaction flask.[16]

  • Monitoring: Continue refluxing until water no longer collects in the trap or until reaction monitoring (e.g., TLC) indicates the consumption of the starting material. This can take several hours.

  • Cooling & Workup: Allow the reaction mixture to cool to room temperature.

  • Quenching: Transfer the mixture to a separatory funnel and dilute with an organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (caution: CO₂ evolution), water, and finally brine.

  • Drying & Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude ester.

  • Purification: The crude product may be purified by techniques such as column chromatography or recrystallization if necessary.

Visualizing the Chemistry: Mechanisms and Workflows

The Fischer Esterification Mechanism

The acid-catalyzed esterification follows a well-established multi-step mechanism, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[3] The catalyst's role is to protonate the carbonyl oxygen, which dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the weakly nucleophilic alcohol.[15][18]

Fischer_Esterification cluster_activation Step 1: Carbonyl Activation cluster_addition Step 2: Nucleophilic Attack cluster_transfer Step 3: Proton Transfer cluster_elimination Step 4: Elimination cluster_regeneration Step 5: Catalyst Regeneration Protonation Protonation (R-COOH + H⁺) Activated_Acid Protonated Carbonyl Protonation->Activated_Acid Fast Addition Nucleophilic Addition (by R'-OH) Activated_Acid->Addition Tetrahedral_Int Tetrahedral Intermediate Addition->Tetrahedral_Int Proton_Transfer Proton Transfer (Deprotonation/ Protonation) Tetrahedral_Int->Proton_Transfer Activated_LG Intermediate with -OH₂⁺ Leaving Group Proton_Transfer->Activated_LG Elimination Elimination of H₂O Activated_LG->Elimination Protonated_Ester Protonated Ester Elimination->Protonated_Ester Deprotonation_Final Deprotonation Protonated_Ester->Deprotonation_Final Final_Ester Final Ester (R-COOR') + H⁺ Deprotonation_Final->Final_Ester

Caption: The PADPED mechanism of Fischer Esterification.

Catalyst Selection Workflow

This decision tree provides a logical pathway for selecting the appropriate catalyst based on experimental constraints and objectives.

Catalyst_Selection_Workflow start Start: Esterification of This compound scale What is the reaction scale? start->scale workup Is simplified workup/ reusability a priority? scale->workup Lab Scale (<1g) heterogeneous Choose Heterogeneous Catalyst: Amberlyst-15, Zeolite, etc. scale->heterogeneous Pilot / Industrial Scale homogeneous Choose Homogeneous Catalyst: p-TSA or H₂SO₄ workup->homogeneous No workup->heterogeneous Yes compare_homo p-TSA is generally preferred: - Easier handling - Fewer side reactions homogeneous->compare_homo optimize Optimize: - Temperature - Reaction Time - Water Removal (Dean-Stark) homogeneous->optimize heterogeneous->optimize

Caption: A decision workflow for catalyst selection.

References

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

  • Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. MDPI. [Link]

  • Mechanism of p-Toluenesulfonic acid. (2024, April 28). toluenesulfonicacid-ptbba. [Link]

  • Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. (2025, May 22). JoVE. [Link]

  • Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Publishing. [Link]

  • Esterification. (2023, January 22). Chemistry LibreTexts. [Link]

  • mechanism for the esterification reaction. Chemguide. [Link]

  • Catalytic Esterification Using Solid Acid Carbon Catalysts Synthesized by Sustainable Hydrothermal and Plasma Sulfonation Techniques. ACS Publications. [Link]

  • Mastering Esterification with p-Toluenesulfonic Acid: A Supplier's Guide. China-PTSA. [Link]

  • Nanostructured Solid/Liquid Acid Catalysts for Glycerol Esterification: The Key to Convert Liability into Assets. PMC. [Link]

  • Magnetic-responsive solid acid catalysts for esterification. RSC Publishing. [Link]

  • Solid acid used as highly efficient catalyst for esterification of free fatty acids with alcohols. (2025, August 6). ResearchGate. [Link]

  • Esterification Lab Answers. Scribd. [Link]

  • Advantages of p-toluenesulfonic acid over sulfuric acid in the formation of acetals. (2021, July 7). Chemistry Stack Exchange. [Link]

  • Preparation of esters of terephthalic acid.
  • esterification - alcohols and carboxylic acids. Chemguide. [Link]

  • What are possible sources of error in an esterification lab? (2025, July 8). Filo. [Link]

  • P-toluenesulfonic acid – Knowledge and References. Taylor & Francis. [Link]

  • Sulfuric acid replacement for ester formation reaction? (2018, December 14). Reddit. [Link]

  • Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? (2020, April 3). Quora. [Link]

  • Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester? (2019, April 7). Quora. [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • A Review on Kinetics Esterification of Ethylene Glycol with Acetic acid by using Cation exchange resin catalyst. (2024, January 8). IJERA. [Link]

  • Production of terephthalic acid di-esters.
  • Explain why the yield of ester is relatively low. How can the yield and purity of the ester be improved? (2023, September 9). Brainly. [Link]

  • Kinetics of Esterification of Ethylene Glycol with Acetic Acid Using Cation Exchange Resin Catalyst. (2011, September 18). ResearchGate. [Link]

  • Reactive distillation of a carboxylic acid and a glycol.
  • A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate. (2025, August 7). ResearchGate. [Link]

  • Esterification of acetic acid with ethylene glycol over environmentally benign mixed oxide solid acid catalysts. JOCPR. [Link]

  • Conversion of Carboxylic Acids into Esters without Use of Alcohols. (2025, August 7). ResearchGate. [Link]

  • Continuous process for preparing benzoic acid esters.
  • Synthesis of Bifunctional Molecules for the Production of Polymers Based on Unsaturated Fatty Acids as Bioderived Raw Materials. MDPI. [Link]

  • Synthesis of terephthalic acid via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural. NIH. [Link]

  • Esterification Synthesis Lab - Banana, Wintergreen, Flowers. (2016, January 7). YouTube. [Link]

  • The Preparation of Terephthalic Acid from Phthalic or Benzoic Acid. ACS Publications. [Link]

  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. [Link]

  • Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. DergiPark. [Link]

  • A comparison of dilute aqueous p-toluenesulfonic and sulfuric acid pre. (2012, December 1). Digital Commons @PVAMU. [Link]

  • A comparison of dilute aqueous p-toluenesulfonic and sulfuric acid pretreatments and saccharification of corn stover at moderate temperatures and pressures. PubMed. [Link]

  • synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. (2024, June 30). IAJPR. [Link]

  • This compound. PubChem. [Link]

  • Terephthalic acid esters formation.

Sources

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of 4-((2-Hydroxyethoxy)carbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the accurate purity determination of 4-((2-Hydroxyethoxy)carbonyl)benzoic acid. Designed for researchers, analytical chemists, and drug development professionals, this document moves beyond mere protocols to explain the scientific rationale behind method selection, optimization, and validation, ensuring reliable and robust analytical outcomes.

Introduction: The Analytical Imperative

This compound (CAS 1137-99-1) is a key intermediate in the synthesis of various materials and active pharmaceutical ingredients (APIs), including certain dipeptidyl peptidase-4 (DPP-4) inhibitors.[] In pharmaceutical development, the purity of such intermediates is a critical quality attribute (CQA) that directly impacts the safety and efficacy of the final drug product. Consequently, a validated, stability-indicating analytical method is required to quantify the main component and detect any process-related or degradation impurities.

This guide compares two primary HPLC approaches: the industry-standard Reversed-Phase HPLC (RP-HPLC) with UV detection and the alternative technique of Hydrophilic Interaction Liquid Chromatography (HILIC).

Analyte Characterization: Foundation of Method Development

A successful analytical method is built upon a thorough understanding of the analyte's physicochemical properties. These properties dictate the optimal choice of stationary phase, mobile phase, and detection parameters.

This compound is an aromatic carboxylic acid derivative.[] Its structure, featuring a benzene ring, a carboxylic acid group, an ester linkage, and a primary alcohol, results in a moderately polar molecule with distinct characteristics crucial for HPLC analysis.

PropertyValue / DescriptionSignificance for HPLC Method Development
Molecular Formula C₁₀H₁₀O₅[2]Influences molecular weight and potential interactions.
Molecular Weight 210.18 g/mol [2]Suitable for standard HPLC columns (pore size ~100-120 Å).[3]
Predicted pKa 3.73 ± 0.10[4]Critical for mobile phase pH selection in RP-HPLC to control ionization and retention.
Appearance White to off-white solid[5]Standard sample preparation involves dissolution in a suitable solvent.
Solubility Soluble in polar solvents[5]Guides the choice of sample diluent (e.g., Methanol, Acetonitrile/Water).
Chromophore Benzoic acid structureAllows for strong UV absorbance, making UV detection a suitable and simple choice.[6]

The Primary Workhorse: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most common separation technique in the pharmaceutical industry due to its versatility and robustness.[7] It is ideally suited for moderately polar compounds like our target analyte.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 (octadecylsilane) column is the quintessential starting point for RP-HPLC.[3] Its non-polar nature provides effective retention for the aromatic ring of the analyte. The interaction is primarily based on hydrophobic partitioning. An alternative with potentially different selectivity is a Phenyl-bonded phase, which can offer additional π-π interactions with the analyte's aromatic ring.[8][9]

  • Mobile Phase pH: The analyte's pKa is approximately 3.73.[4] To ensure reproducible retention and good peak shape, the mobile phase pH must be controlled. By setting the pH to ~2.5-3.0 (at least one pH unit below the pKa), the carboxylic acid group remains fully protonated (-COOH). This uncharged form is more hydrophobic and will be better retained on the C18 stationary phase.[10] Acidifying the mobile phase with phosphoric acid or formic acid is a standard practice.[11]

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents used in reversed-phase chromatography.[7] Acetonitrile/water mixtures generally have lower viscosity, resulting in lower backpressure, and are transparent at lower UV wavelengths, making them an excellent first choice.[7]

  • Gradient Elution: A gradient elution (where the percentage of organic solvent is increased over time) is superior to an isocratic (constant composition) elution for purity analysis. It ensures that impurities with a wide range of polarities are eluted from the column, providing a comprehensive impurity profile and shortening the overall analysis time.[10]

  • Detection: The benzene ring acts as a strong chromophore. Detection at a wavelength around 240 nm, near the absorbance maximum for benzoic acid derivatives, provides high sensitivity for both the main component and related aromatic impurities.

Detailed Experimental Protocol: RP-HPLC-UV
  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) %B
      0.0 20
      20.0 80
      25.0 80
      25.1 20

      | 30.0 | 20 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 240 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of ~0.5 mg/mL.

    • Sample Solution: Prepare the test sample at the same concentration as the standard.

An Alternative Approach: Hydrophilic Interaction Liquid Chromatography (HILIC)

For highly polar molecules or to achieve a different selectivity profile for polar impurities, HILIC presents a valuable alternative. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water).

Rationale for Choosing HILIC

While our primary analyte is moderately polar and well-suited for RP-HPLC, certain potential impurities, such as terephthalic acid or ethylene glycol (potential starting materials or degradants), are significantly more polar. These compounds would have little to no retention on a C18 column. HILIC provides a mechanism to retain and separate these very polar species, offering an orthogonal (different) separation mechanism to RP-HPLC.[9]

Detailed Experimental Protocol: HILIC
  • Instrumentation:

    • Same as for RP-HPLC.

  • Chromatographic Conditions:

    • Column: Amide or bare silica, 150 mm x 4.6 mm, 3 µm particle size.

    • Mobile Phase A: Acetonitrile with 0.1% Formic Acid.

    • Mobile Phase B: Water with 0.1% Formic Acid.

    • Gradient Program:

      Time (min) %B
      0.0 5
      15.0 40
      20.0 40
      20.1 5

      | 25.0 | 5 |

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 240 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (90:10, v/v).

    • Standard and Sample Solutions: Prepare as described for RP-HPLC, but using the HILIC diluent. Note that analyte solubility may be different in high-organic diluents.

Performance Comparison: RP-HPLC vs. HILIC

The choice between RP-HPLC and HILIC depends on the specific analytical goal. For general purity testing, RP-HPLC is typically sufficient and more robust. For comprehensive impurity profiling, especially when very polar impurities are suspected, HILIC provides essential complementary information.

ParameterRP-HPLC with C18 ColumnHILIC with Amide/Silica Column
Primary Application General purity testing, quantification of the main peak and non-polar to moderately polar impurities.Separation of highly polar impurities not retained in RP-HPLC. Orthogonal method for validation.
Robustness High. Less sensitive to small variations in mobile phase composition.Moderate. Column equilibration can be longer and retention times more sensitive to water content in the mobile phase.
Selectivity Excellent for separating compounds based on hydrophobicity.Excellent for separating compounds based on hydrophilicity/polarity.
Analysis Time Can be optimized for fast analysis of the main peak. Gradient for impurities may take 20-30 min.Similar to RP-HPLC, typically 20-30 min for a full impurity profile.
Mobile Phase Simple aqueous buffers and common organic solvents (ACN, MeOH).Requires high percentage of organic solvent, which can sometimes cause analyte solubility issues.
Best For... Routine quality control, assay, and standard impurity profiling.Characterizing starting materials, degradants, and developing a comprehensive understanding of the impurity profile.

Method Validation: Ensuring Trustworthiness and Scientific Integrity

A developed method is not useful in a regulated environment until it is validated. The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[12][13] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for this process.[14][15]

G cluster_0 Analytical Method Workflow A Analyte Characterization (pKa, Solubility, UV Spectra) B Method Development & Optimization (Select Column, Mobile Phase, Gradient) A->B C Method Validation (ICH Q2 R1) Demonstrate Fitness for Purpose B->C D Routine Analysis & Lifecycle Management C->D

Key Validation Parameters for a Purity Method:
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. This is typically demonstrated by running forced degradation samples and ensuring peak purity.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. For a purity method, this should be established from the reporting limit of the impurity up to 120% of the specification.[12]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[13]

  • Accuracy: The closeness of test results to the true value. For impurities, it is determined by spiking the sample with known amounts of impurities over the specified range.[12]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., ±0.1 change in pH, ±5°C in column temperature).[16]

G cluster_0 Validation { Method Validation (ICH Q2 R1) |{ Accuracy | Precision | Specificity | LOD | LOQ | Linearity | Range | Robustness }} Purpose Demonstrates that the method is suitable for its intended purpose. Validation->Purpose

Conclusion

For the purity determination of this compound, a well-developed and validated Reversed-Phase HPLC method with UV detection serves as a robust and reliable primary technique. It is founded on established chromatographic principles, controlling mobile phase pH to ensure consistent retention and peak shape of the acidic analyte.

The use of an orthogonal method, such as HILIC , is highly recommended during late-stage development or for troubleshooting to provide a more comprehensive impurity profile, particularly for identifying and quantifying highly polar related substances. By employing these complementary techniques and adhering to the validation principles outlined in ICH Q2(R1), analytical scientists can deliver high-quality, trustworthy data essential for the advancement of pharmaceutical development projects.

References

  • This compound - Physico-chemical Properties. ChemBK.

  • HPLC Separation of Carboxylic Acids. SIELC Technologies.

  • Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase. Taylor & Francis Online.

  • HPLC Column Selection Guide. Aurora Pro Scientific.

  • HPLC Column Selection Guide. Chromtech.

  • CAS 1137-99-1: this compound. CymitQuimica.

  • How to Select the Proper HPLC Column for Your Application. Maxi Scientific.

  • This compound Safety Data Sheet. AK Scientific, Inc.

  • Waters Column Selection Guide for Polar Compounds. Waters Corporation.

  • Retention behavior of carboxylic acids and their quaternary ammonium ion pairs in reversed phase chromatography with acetonitrile as organic modifier in the mobile phase. ACS Publications.

  • This compound | C10H10O5. PubChem.

  • Polar Column in HPLC Example. Hawach.

  • Material Safety Data Sheet of this compound. AbMole.

  • ICH Q2(R1) Analytical Method Validation. Scribd.

  • Live qualification/validation of purity methods for protein products. Purdue University.

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.

  • Exploring the Different Mobile Phases in HPLC. Veeprho.

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency.

  • High-Performance Liquid Chromatography. Chemistry LibreTexts.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.

  • Cross-Validation of Analytical Methods for Aromatic Carboxylic Acid Quantification: A Comparative Guide. Benchchem.

  • This compound. Advanced ChemBlocks.

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.

  • HPLC Methods for analysis of 4-Hydroxybenzoic acid. HELIX Chromatography.

  • Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Wiley Online Library.

  • CAS 1137-99-1 this compound. BOC Sciences.

  • General procedures for the purification of Carboxylic acids. LookChem.

  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing.

Sources

A Senior Application Scientist's Guide to ADC Linkers: A Comparative Analysis Featuring Hydrophilic Moieties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Lynchpin of ADC Efficacy

In the intricate architecture of an Antibody-Drug Conjugate (ADC), the linker is far more than a simple bridge.[][] It is the central engineering component that dictates the overall success of the therapy, tasked with a paradoxical mission: ensure absolute stability in systemic circulation to prevent premature payload release, yet facilitate rapid and selective cleavage to unleash the cytotoxic agent once the ADC reaches its target.[3][4][5] The evolution of linker technology has been a primary driver behind the clinical success of modern ADCs, transforming early-generation ADCs with significant off-target toxicities into some of today's most promising cancer treatments.[3][6]

This guide provides an in-depth comparison of prevalent ADC linker technologies. We will explore the fundamental division between cleavable and non-cleavable strategies, delve into the specific chemistries that drive payload release, and place special emphasis on a critical, modern design consideration: linker hydrophilicity. To this end, we will analyze the structural components of "4-((2-Hydroxyethoxy)carbonyl)benzoic acid" as a representative building block for introducing hydrophilicity and discuss how such moieties stand in comparison to established hydrophilic linkers. This analysis is grounded in field-proven insights and supported by experimental data to provide researchers and drug developers with a robust framework for rational ADC design.

Part 1: The Fundamental Dichotomy: Cleavable vs. Non-Cleavable Linkers

The first and most critical decision in linker design is the payload release strategy, which broadly falls into two categories: cleavable and non-cleavable.[][8][9] This choice profoundly impacts the ADC's mechanism of action, therapeutic window, and potential for bystander killing.[10][11]

Cleavable Linkers are designed to be stable in the bloodstream but are severed by specific triggers within the target cell or tumor microenvironment.[][11] This "triggered release" allows the original, unmodified payload to exert its cytotoxic effect.[12]

Non-Cleavable Linkers , conversely, form a highly stable bond that does not break.[13] Payload release is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome after the ADC is internalized.[3][8] This process liberates the payload, which remains covalently attached to the linker and the single amino acid (e.g., cysteine) to which it was conjugated.[3]

The divergent intracellular fates of ADCs equipped with these two linker types are illustrated below.

G cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway A1 ADC Internalization (Receptor-Mediated Endocytosis) A2 Trafficking to Endosome/Lysosome A1->A2 A3 Linker Cleavage (e.g., pH, Enzymes) A2->A3 A4 Payload Release (Unmodified) A3->A4 A5 Payload Exits Lysosome, Acts on Target A4->A5 A6 Bystander Effect: Payload diffuses to kill neighboring tumor cells A5->A6 B1 ADC Internalization (Receptor-Mediated Endocytosis) B2 Trafficking to Lysosome B1->B2 B3 Antibody Degradation (Proteolysis) B2->B3 B4 Payload Release (Linker-Amino Acid Adduct) B3->B4 B5 Adduct Acts on Target (Cannot Exit Cell) B4->B5 G cluster_workflow Protocol: In Vitro Plasma Stability Assay start Prepare ADC Stock Solution step1 Incubate ADC in Plasma (e.g., Human, Mouse) at 37°C start->step1 step2 Collect Aliquots at Multiple Time Points (0, 24, 48, 96h) step1->step2 step3 Quench Reaction & Precipitate Protein (e.g., with cold Acetonitrile) step2->step3 step4 Centrifuge to Pellet Protein, Collect Supernatant step3->step4 step5 Analyze Supernatant by LC-MS/MS step4->step5 step6 Quantify Released Payload vs. Intact ADC over time step5->step6

Caption: Workflow for evaluating ADC linker stability in plasma.

Protocol 1: In Vitro Plasma Stability Assay

This experiment is crucial for determining if the linker can withstand systemic circulation without prematurely releasing its toxic payload. [14]

  • Objective: To quantify the rate of payload release from an ADC in plasma over time.

  • Materials:

    • Test ADC

    • Control ADC (with a known stable or unstable linker)

    • Human or mouse plasma (heparinized)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Acetonitrile (ACN), ice-cold

    • LC-MS/MS system

  • Methodology:

    • Preparation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed (37°C) plasma. Prepare a parallel incubation in PBS as a control for non-enzymatic hydrolysis.

    • Incubation: Incubate the samples at 37°C in a shaking water bath.

    • Time-Point Sampling: At designated time points (e.g., 0, 6, 24, 48, 96, 168 hours), withdraw an aliquot (e.g., 50 µL) of the ADC-plasma mixture.

    • Protein Precipitation (Quenching): Immediately add 3-4 volumes of ice-cold ACN (e.g., 150 µL) to the aliquot to precipitate plasma proteins and stop any enzymatic reactions. Vortex vigorously.

    • Clarification: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.

    • Analysis: Carefully collect the supernatant, which contains the released payload. Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the free payload.

    • Data Interpretation: Plot the percentage of released payload against time. A stable linker will show minimal release over the incubation period (e.g., <5% over 7 days). [14]The results are compared to the control ADC to benchmark performance.

  • Causality Behind Choices:

    • 37°C Incubation: Mimics physiological body temperature.

    • Plasma vs. PBS: Differentiates between enzymatic degradation (in plasma) and simple chemical hydrolysis (in PBS).

    • Cold ACN Quench: Ensures that the reaction is stopped instantly at the time of sampling, providing an accurate snapshot of payload release.

Protocol 2: Lysosomal Catabolism & Cleavage Assay

This experiment validates that the linker is cleaved, and the payload is released, in the intended intracellular compartment.

  • Objective: To assess the stability and cleavage of the linker-payload in the presence of lysosomal enzymes.

  • Materials:

    • Test linker-payload molecule (conjugated to a small molecule like N-Acetyl cysteine to cap the reactive handle). [15] * Human liver lysosome fraction (commercially available).

    • Lysosomal assay buffer (e.g., sodium acetate, pH 5.0).

    • LC-MS/MS system.

  • Methodology:

    • Preparation: Incubate the test linker-payload molecule (e.g., at 1 µM) with the lysosomal fraction (e.g., 0.05 mg/mL) in the assay buffer at 37°C. [15] 2. Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

    • Quenching: Stop the reaction by adding cold ACN or by heat inactivation (95°C for 5 minutes). [15] 4. Analysis: Process the samples as in the plasma stability assay and analyze by LC-MS to monitor the disappearance of the parent linker-payload molecule and the appearance of the cleaved payload.

    • Data Interpretation: An effective cleavable linker will show time-dependent degradation of the parent molecule and a corresponding increase in the free payload. A non-cleavable linker should remain stable under these conditions.

Conclusion and Future Outlook

The selection of an ADC linker is a strategic decision tailored to the payload's properties, the target antigen's biology, and the tumor's characteristics. [3]While classic chemistries like Val-Cit peptide linkers and SMCC-based thioether linkers have led to approved and successful therapies, the field is rapidly advancing. The modern trend is a clear movement towards "intelligent" and "controllable" linker designs that enhance the therapeutic index. [] A dominant theme in this evolution is the focus on hydrophilicity. As we have seen, incorporating hydrophilic moieties—whether through established polymers like PEG or via novel building blocks like this compound—is a powerful strategy to overcome the challenges posed by hydrophobic payloads. [17]This approach improves ADC solubility, stability, and pharmacokinetics, ultimately allowing for higher, more effective drug loading. [18][19] The future of linker technology will likely involve a convergence of these principles: hydrophilic, site-specifically conjugated linkers with finely-tuned, multi-stage release mechanisms that respond only to the unique microenvironment of a tumor. []As our understanding of tumor biology deepens, this essential chemical bridge will continue to be innovated, paving the way for the next generation of safer and more potent ADCs.

References

  • Cleavable Vs. Non-Cleavable Linkers in ADCs - Biotech Informers. (2023-02-27). (URL: [Link])

  • Lu, J., Jiang, F., Lu, A., & Zhang, G. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889–3907. (URL: [Link])

  • Evans, N., et al. (2022). Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. Frontiers in Drug Discovery. (URL: [Link])

  • Bar-Zion, T., et al. (2025). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Methods in Enzymology. (URL: [Link])

  • The role of hydrophilic linkers in next-generation antibody-drug conjugates - PubMed. (2026-01-06). (URL: [Link])

  • Linkers for ADCs - NJ Bio, Inc. (URL: [Link])

  • Linkers in Antibody-Drug Conjugates - Creative Biolabs. (URL: [Link])

  • ADC Cleavable Linker: Classification and Mechanism of Action - PharmiWeb.com. (2023-08-18). (URL: [Link])

  • This compound | C10H10O5 | CID 174073 - PubChem. (URL: [Link])

  • MSDS of this compound. (URL: [Link])

  • This compound (C10H10O5) - PubChemLite. (URL: [Link])

  • The High Hydrophilicity of ADC Linker Has Become the Main Trend in Modification. (2024-05-20). (URL: [Link])

  • Kim, H., et al. (2025). Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms. ACS Omega. (URL: [Link])

  • Stability of ADC linker payloads in sub-cellular fractions - Sterling Pharma Solutions. (2025-03-25). (URL: [Link])

  • 4-[(2-Hydroxyethoxy)carbonyl]benzoate | C10H9O5- | CID 22062452 - PubChem. (URL: [Link])

  • How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs) - AxisPharm. (2024-11-18). (URL: [Link])

  • ADC Chemical Stability Analysis Service - Creative Biolabs. (URL: [Link])

  • Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC - PubMed Central. (2021-01-19). (URL: [Link])

  • ADC White Paper: Off-Target Toxicity and Linker Stability | Discovery Life Sciences. (URL: [Link])

  • SAFETY DATA SHEET - Benzoic Acid. (2015-12-01). (URL: [Link])

  • This compound - ChemBK. (URL: [Link])

Sources

Performance Evaluation of "4-((2-Hydroxyethoxy)carbonyl)benzoic acid"-Based Polymers: A Comparative Guide for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of polymer-based drug delivery, the quest for novel materials with tailored properties remains a paramount objective. This guide provides a comparative performance evaluation of polymers derived from "4-((2-Hydroxyethoxy)carbonyl)benzoic acid" against established biodegradable polymers, namely Poly(lactic-co-glycolic acid) (PLGA) and Polycaprolactone (PCL). By examining their synthesis, drug encapsulation efficiency, release kinetics, and biocompatibility, this document serves as a technical resource for researchers navigating the selection of polymers for advanced drug delivery systems.

Introduction to "this compound" in Polymer Synthesis

"this compound" is a versatile monomer characterized by its aromatic backbone and a reactive hydroxyl group.[1] This structure offers a unique combination of rigidity from the terephthalate moiety and hydrophilicity and functionality from the hydroxyethoxy group.[1] While it is a key component in the synthesis of polyethylene terephthalate (PET), its potential in creating novel, biodegradable copolymers for biomedical applications is an area of growing interest.[2] By copolymerizing this monomer with other biodegradable units, it is hypothesized that polymers with enhanced thermal stability, tunable degradation rates, and versatile drug conjugation capabilities can be achieved.

The presence of the aromatic ring can contribute to the mechanical strength of the polymer matrix, while the ester and hydroxyl groups provide sites for hydrolysis and further functionalization, making it a promising candidate for controlled drug release.[1]

Established Alternatives: A Performance Benchmark

A meaningful evaluation of any new polymer system necessitates a comparison against current standards in the field. PLGA and PCL are two of the most widely used and well-characterized biodegradable polymers in drug delivery, serving as excellent benchmarks for performance.[3][4]

Poly(lactic-co-glycolic acid) (PLGA)

PLGA is a copolymer of lactic acid and glycolic acid, and its degradation rate can be readily tuned by altering the ratio of these two monomers.[5] PLGA degrades via hydrolysis of its ester linkages into lactic and glycolic acids, which are biocompatible and readily metabolized by the body.[3]

Polycaprolactone (PCL)

PCL is a semi-crystalline polyester with a slower degradation rate compared to PLGA, making it suitable for long-term drug delivery applications.[6] Its degradation also occurs through the hydrolysis of ester bonds, and its degradation products are non-toxic.[6]

Comparative Performance Data

The following table summarizes typical performance characteristics of PLGA and PCL, which serve as a benchmark for the evaluation of novel polymers based on "this compound." Data for the "this compound"-based polymer is presented as a hypothetical projection based on its chemical structure, anticipating the outcomes of future experimental work.

Parameter Poly(lactic-co-glycolic acid) (PLGA) Polycaprolactone (PCL) Hypothetical "this compound"-Based Copolymer
Drug Encapsulation Efficiency (%) 50-90%[7]60-95%[6]Potentially high due to aromatic stacking interactions and hydrogen bonding capabilities.
Drug Release Profile Biphasic (initial burst followed by sustained release)[8]Sustained, near zero-order releaseTunable, potentially offering both sustained release and options for stimuli-responsive release through functionalization.
Degradation Time Weeks to months[5]Months to yearsTunable based on comonomer selection and ratio. The aromatic backbone may slow degradation compared to purely aliphatic polyesters.
Biocompatibility Excellent, FDA-approved[3]Excellent, FDA-approved[6]Expected to be high, as terephthalic acid and ethylene glycol are common in biomedical polymers.[9]
Key Advantages Tunable degradation rate, extensive research history.[8]Slow and predictable degradation, good mechanical properties.[4]Potential for enhanced thermal and mechanical stability, and versatile functionalization for targeted delivery.[1]
Key Limitations Acidic degradation products can sometimes cause inflammation.[3]Slow degradation not suitable for all applications.[4]Limited experimental data currently available; synthesis may be more complex than for PLGA or PCL.

Experimental Protocols for Performance Evaluation

To ensure scientific integrity and enable direct comparison, standardized experimental protocols are crucial. The following section details the methodologies for key performance evaluation experiments.

Drug Encapsulation Efficiency and Loading Capacity Determination

The amount of drug successfully incorporated into the polymer matrix is a critical parameter.

Protocol:

  • Nanoparticle Separation: Separate drug-loaded nanoparticles from the aqueous medium containing the unencapsulated drug by centrifugation at a high speed (e.g., 12,000 x g for 30 minutes).[7]

  • Quantification of Free Drug: Measure the concentration of the free drug in the supernatant using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[10]

  • Calculation of Encapsulation Efficiency (EE%): EE% = [(Total Drug Added - Free Drug in Supernatant) / Total Drug Added] x 100

  • Calculation of Drug Loading Capacity (LC%): LC% = (Weight of Drug in Nanoparticles / Total Weight of Nanoparticles) x 100

Diagram: Workflow for Determining Encapsulation Efficiency

start Drug-Loaded Nanoparticle Suspension centrifugation Centrifugation start->centrifugation supernatant Supernatant (Free Drug) centrifugation->supernatant pellet Nanoparticle Pellet centrifugation->pellet analysis Quantify Free Drug (UV-Vis/HPLC) supernatant->analysis calculation Calculate EE% and LC% analysis->calculation

Caption: Workflow for EE% and LC% determination.

In Vitro Drug Release Study

This assay evaluates the rate and mechanism of drug release from the polymer matrix over time.

Protocol:

  • Preparation: Suspend a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, PBS, pH 7.4) in a dialysis bag with a specific molecular weight cut-off.[11][12]

  • Incubation: Place the dialysis bag in a larger volume of the release medium and incubate at 37°C with gentle agitation.[13]

  • Sampling: At predetermined time intervals, withdraw aliquots from the external release medium and replace with fresh medium to maintain sink conditions.[12]

  • Analysis: Quantify the drug concentration in the collected samples using a suitable analytical method (UV-Vis or HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released versus time. The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.

Diagram: In Vitro Drug Release Experimental Setup

cluster_0 Incubation at 37°C with Agitation dialysis_bag Dialysis Bag with Nanoparticles release_medium Release Medium (e.g., PBS) dialysis_bag->release_medium Drug Diffusion sampling Periodic Sampling release_medium->sampling analysis Drug Quantification (UV-Vis/HPLC) sampling->analysis plotting Plot Cumulative Release vs. Time analysis->plotting

Caption: In vitro drug release experimental setup.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14]

Protocol:

  • Cell Seeding: Seed cells (e.g., a relevant cell line for the therapeutic application) in a 96-well plate and allow them to adhere overnight.[15]

  • Treatment: Expose the cells to various concentrations of the blank (drug-free) nanoparticles for a specified period (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculation of Cell Viability: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Diagram: MTT Assay Workflow

cell_seeding Seed Cells in 96-well Plate treatment Treat with Nanoparticles cell_seeding->treatment mtt_addition Add MTT Solution treatment->mtt_addition incubation Incubate (2-4h) mtt_addition->incubation solubilization Add Solubilizing Agent incubation->solubilization absorbance Measure Absorbance solubilization->absorbance calculation Calculate Cell Viability absorbance->calculation

Caption: Workflow of the MTT cytotoxicity assay.

Conclusion and Future Outlook

While PLGA and PCL remain the workhorses of biodegradable polymer-based drug delivery, the exploration of novel monomers like "this compound" opens up exciting avenues for the development of next-generation delivery systems. The incorporation of an aromatic backbone offers the potential for improved mechanical and thermal properties, while the hydroxyl functionality provides a handle for further modification and targeted delivery.

The comparative framework and standardized protocols outlined in this guide are intended to provide researchers with the necessary tools to rigorously evaluate the performance of these emerging polymers. Future research should focus on the synthesis and characterization of biodegradable copolymers of "this compound" to generate the experimental data needed for a direct and comprehensive comparison with established materials. Such studies will be instrumental in unlocking the full potential of these promising new polymers in the field of advanced drug delivery.

References

  • Strategies for Testing Drug Release from Nano- Sized Forms of Therapy in Vitro. (n.d.). International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]

  • Shen, J., Burgess, D. J. (2020). In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. Pharmaceutics, 12(8), 776. Retrieved from [Link]

  • D'Souza, S., Faraj, J. A., Giovagnoli, S., DeLuca, P. P. (2014). In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges. The AAPS Journal, 16(5), 917-929. Retrieved from [Link]

  • Garms, B. C., Poli, H., Baggley, D., Grøndahl, L. (2021). Indirect and direct methods for drug quantification and equations used for the determination of drug encapsulation efficiency (EE%), loading capacity (LC%), and particle yield (Yield%) using both direct and indirect methods. ResearchGate. Retrieved from [Link]

  • Shen, J., Burgess, D. J. (2020). In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. ResearchGate. Retrieved from [Link]

  • Dinarvand, R., Sepehri, N., Manoochehri, S., Rouhani, H., Atyabi, F. (2011). Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology. Iranian Journal of Pharmaceutical Research, 10(2), 219–234. Retrieved from [Link]

  • Pinto, I., Lameirinhas, A., Garcia-Pardo, J., Pérez-Madrigal, M. M., Alemán, C., Novo, C., et al. (2022). Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. Pharmaceutics, 14(11), 2320. Retrieved from [Link]

  • Zhang, X., Li, N., Liu, Y., Zhang, Y., Chen, J., Li, Y., et al. (2015). Preparation, in vitro and in vivo evaluation of polymeric nanoparticles for oral delivery of matrine. International Journal of Nanomedicine, 10, 1099–1110. Retrieved from [Link]

  • Pop, C. E., Stiufiuc, G., Stiufiuc, R. I., Iacovita, C., Dutu, A. G., & Achim, M. (2020). In Vitro Cytotoxicity of Polymeric Nanoparticles Coated with Lipid Layer Loaded with Cardiovascular Drugs. Materials, 13(22), 5122. Retrieved from [Link]

  • Awashra, M., & Młynarz, P. (2023). The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective. Nanoscale Advances, 5(4), 1146-1162. Retrieved from [Link]

  • Gentile, F., Amato, F., & Cosentino, C. (2024). A formulation dataset of poly(lactide-co-glycolide) nanoparticles for small molecule delivery. Scientific Data, 11(1), 1-8. Retrieved from [Link]

  • Landgraf, L., Nordmeyer, D., Schmiel, P., Gao, Q., Ritz, S., Gebauer, J. S., et al. (2021). Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlaboratory comparison. Scientific Reports, 11(1), 1-15. Retrieved from [Link]

  • Lee, S. H., & Lee, J. S. (2023). Recent Applications of PLGA in Drug Delivery Systems. Polymers, 15(15), 3294. Retrieved from [Link]

  • Makadia, H. K., & Siegel, S. J. (2011). Poly (lactic-co-glycolic acid) controlled release systems: experimental and modeling insights. Journal of Pharmaceutical Sciences, 100(11), 4547-4564. Retrieved from [Link]

  • Espinoza, S. M., Patil, H., San Martin-Martinez, E., Casañas-Pimentel, R., & Ige, P. P. (2020). Physical data for PCL (data at 298 K unless otherwise stated). ResearchGate. Retrieved from [Link]

  • Pereira, M. R., Ribeiro, V. P., & da Silva, J. L. (2018). Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy. Polymers, 10(11), 1261. Retrieved from [Link]

  • Cenni, E., Granchi, D., Ciapetti, G., Savarino, L., Stea, S., Gamberini, S., et al. (1993). In vitro evaluation of cell/biomaterial interaction by MTT assay. Journal of Biomedical Materials Research, 27(10), 1335-1340. Retrieved from [Link]

  • Castro, E., Ortega, A., Bastida-Rico, J., & de la Fuente, J. M. (2017). Biocompatible surface modification of poly(ethylene terephthalate) focused on pathogenic bacteria: Promising prospects in biomedical applications. Journal of Applied Polymer Science, 134(19). Retrieved from [Link]

  • Singh, S., & Singh, A. P. (2023). Determination of drug loading capacity with an increasing concentration of surface-conjugated OTMS. ResearchGate. Retrieved from [Link]

  • Lee, J., & Lee, S. (2024). Advances in PCL, PLA, and PLGA-Based Technologies for Anticancer Drug Delivery. Pharmaceutics, 16(2), 272. Retrieved from [Link]

  • Garle, A., & Prasanth, V. V. (2023). Recent Advances in Nanoparticle Development for Drug Delivery: A Comprehensive Review of Polycaprolactone-Based Multi-Arm Architectures. Polymers, 15(11), 2539. Retrieved from [Link]

  • Li, Y., Zhang, Y., & Chen, W. (2023). Recent Progress in Poly (Lactic-co-Glycolic Acid)-Based Biodegradable Drug Delivery Carriers for Pain Management. Pharmaceutics, 15(10), 2442. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Papageorgiou, S., & Pispas, S. (2021). Recent Advances on PEO-PCL Block and Graft Copolymers as Nanocarriers for Drug Delivery Applications. Polymers, 13(16), 2795. Retrieved from [Link]

  • Moshood, T. D., Nawanze, A. C., & Abdulkareem, S. A. (2023). Biodegradable Biobased Polymers: A Review of the State of the Art, Challenges, and Future Directions. Polymers, 15(16), 3379. Retrieved from [Link]

  • Li, S., He, H., Lin, J., Li, D., & Zhou, C. (2022). Recent Progress of Biodegradable Polymer Package Materials: Nanotechnology Improving Both Oxygen and Water Vapor Barrier Performance. Nanomaterials, 12(19), 3350. Retrieved from [Link]

  • ResearchGate. (n.d.). The Biological Evaluations of PCL-based materials. Retrieved from [Link]

  • Ghorbani, M., Emami, F., & Yazdian, F. (2022). Functionalization and Modification of Polyethylene Terephthalate Polymer by AgCl Nanoparticles under Ultrasound Irradiation as Bactericidal. ACS Omega, 7(23), 19485–19494. Retrieved from [Link]

  • Mandal, A., & Dey, A. (2023). Biodegradability and current status of polyethylene terephthalate. ScienceDirect. Retrieved from [Link]

  • Aldas, M., Paladines, A., & Valle, V. (2021). The Impact of Biodegradable Plastics in the Properties of Recycled Polyethylene Terephthalate. ResearchGate. Retrieved from [Link]

  • Jeong, B., Bae, Y. H., Lee, D. S., & Kim, S. W. (1997). Biodegradable block copolymers as injectable drug-delivery systems. Nature, 388(6645), 860-862. Retrieved from [Link]

  • Ghorbani, M., Emami, F., & Yazdian, F. (2022). Functionalization and Modification of Polyethylene Terephthalate Polymer by AgCl Nanoparticles under Ultrasound Irradiation as Bactericidal. ACS Publications. Retrieved from [Link]

  • Vasey, C. E., et al. (2022). Modulating Drug Release from Short Poly(ethylene glycol) Block Initiated Poly(L-lactide) Di-block Copolymers. Pharmaceutical Research, 39(6), 1255-1267. Retrieved from [Link]

  • Costa, A., & Almeida, A. (2020). Exploring the potential of polyethylene terephthalate in the design of antibacterial surfaces. Journal of Materials Chemistry B, 8(6), 1168-1179. Retrieved from [Link]

  • Kumar, N., Ravikumar, M. N., & Domb, A. J. (2001). Biodegradable block copolymers. Advanced Drug Delivery Reviews, 53(1), 23-44. Retrieved from [Link]

  • Park, K., & Kim, K. (2003). Effects of ethylene glycol-based graft, star-shaped, and dendritic polymers on solubilization and controlled release of paclitaxel. Journal of Controlled Release, 90(3), 321-331. Retrieved from [Link]

  • Li, Y., et al. (2006). Biodegradable amphiphilic block copolymers bearing protected hydroxyl groups: synthesis and characterization. Biomaterials, 27(16), 3105-3114. Retrieved from [Link]

  • Roy, D., Cambre, J. N., & Sumerlin, B. S. (2010). Dual acid/glutathione-responsive core-degradable/shell-sheddable block copolymer nanoassemblies bearing benzoic imines for enhanced drug release. Chemical Communications, 46(1), 125-127. Retrieved from [Link]

  • Moreno, E., et al. (2013). A non-damaging chemical amination protocol for poly(ethylene terephthalate) – application to the design of functionalized compliant vascular grafts. Journal of Materials Chemistry B, 1(10), 1463-1473. Retrieved from [Link]

  • Terzopoulou, Z., et al. (2024). Terephthalate Copolyesters Based on 2,3-Butanediol and Ethylene Glycol and Their Properties. Polymers, 16(15), 2177. Retrieved from [Link]

  • Google Patents. (n.d.). Biodegradable drug delivery compositions.
  • Kricheldorf, H. R., & Funke, C. (2004). Segmented block copolymers of poly(ethylene glycol) and poly(ethylene terephthalate). Journal of Polymer Science Part A: Polymer Chemistry, 42(17), 4448-4457. Retrieved from [Link]

  • YouTube. (2021, November 1). The copolymers formed by reaction of (i) Ethylene glycol + Terephthalic acid, (ii) Butadiene+Acrylon. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Biocompatibility of Materials Derived from 4-((2-Hydroxyethoxy)carbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Building Block for Biocompatible Innovation

In the landscape of biomedical materials, the selection of a foundational monomer is a critical decision that dictates the ultimate performance, safety, and efficacy of a medical device or drug delivery system. 4-((2-Hydroxyethoxy)carbonyl)benzoic acid, also known as mono(2-hydroxyethyl) terephthalate (MHET), is a bifunctional aromatic compound that serves as a pivotal intermediate and monomer in the synthesis of advanced polymers.[][2][3] Its structure, featuring both a carboxylic acid and a hydroxyl group, allows it to be readily incorporated into polyester chains, most notably as a precursor to or degradation product of Poly(ethylene terephthalate) (PET).[4]

This guide provides an in-depth comparison of the biocompatibility of materials derived from this essential building block against other common biomedical polymers. As researchers and drug development professionals, understanding the nuances of how these materials interact with biological systems is paramount. We will dissect the key experimental evaluations, explain the causality behind the protocols, and present comparative data to inform your material selection process.

The Comparative Landscape: Situating Aromatic Polyesters Among Biomaterial Alternatives

Materials derived from this compound, primarily PET and its copolyesters, occupy a significant space in the biomaterials spectrum due to their excellent mechanical strength, chemical inertness, and history of use in applications like vascular grafts, sutures, and scaffolds.[5][6] However, they exist within a broader ecosystem of materials, each with a distinct biocompatibility profile. The primary alternatives include other synthetic biodegradable polymers and natural polymers.[7][8]

  • Aliphatic Polyesters (e.g., PLA, PLGA, PCL): These are lauded for their biodegradability, breaking down into natural metabolites.[9][10] However, their acidic degradation products can sometimes elicit a more pronounced inflammatory response compared to more stable polymers.

  • Polyurethanes (PU): Known for their excellent flexibility and toughness, PUs are common in applications requiring elasticity. Biocompatibility can vary significantly based on the specific diisocyanate and polyol used in their synthesis.

  • Natural Polymers (e.g., Chitosan, Alginate, Collagen): These materials often exhibit inherent bioactivity and excellent biocompatibility.[7][8] Their primary limitations can be batch-to-batch variability and less tunable mechanical properties compared to synthetic polymers.

The following sections provide a quantitative comparison based on the two most fundamental assessments of biocompatibility: cytotoxicity and hemocompatibility.

Data Presentation: In Vitro Biocompatibility Metrics

The data presented below is a representative summary to illustrate typical performance. Actual results will vary based on specific material formulation, processing, and sterilization methods.

Table 1: Comparative In Vitro Cytotoxicity (ISO 10993-5) This test assesses whether a material or its extract causes cell death or inhibits cell growth. A cell viability reduction of more than 30% is considered a cytotoxic effect.[11]

Material ClassMonomer/PrecursorTypical Cell Viability (%)Cytotoxicity Potential
Aromatic Polyester This compound>95%None
Poly(lactic-co-glycolic acid) (PLGA) Lactic acid, Glycolic acid80-95%None to Slight
Poly(ε-caprolactone) (PCL) ε-caprolactone>95%None
Biomedical Polyurethane MDI, PTMEG>90%None
Plasticized PVC (Positive Control) Vinyl Chloride<40%Severe

Table 2: Comparative Hemocompatibility - Hemolysis (ASTM F756-00) This assay evaluates the lytic effect of a material on red blood cells (RBCs). Materials with hemolysis percentages below 2% are considered non-hemolytic.[12][13]

Material ClassTypical Hemolysis (%)ASTM F756 Classification
Aromatic Polyester (PET-derivative) < 2.0%Non-hemolytic[14]
Poly(lactic acid) (PLA) < 2.0%Non-hemolytic
Silicone Elastomer < 2.0%Non-hemolytic
Biomedical Polyurethane 2.0% - 5.0%Slightly hemolytic
Water (Positive Control) 100%Hemolytic

Experimental Protocols: A Deeper Look into Biocompatibility Assessment

To ensure trustworthiness and scientific integrity, the protocols used for biocompatibility testing must be robust and standardized. Here, we detail the methodologies for the cornerstone in vitro tests, grounded in international standards.

Protocol 1: In Vitro Cytotoxicity - MTT Assay (ISO 10993-5)

The in vitro cytotoxicity test is a foundational screening tool required for all medical devices, regardless of their contact duration with the body.[15] It provides an initial, cost-effective assessment of a material's potential to cause cellular damage.[16] The MTT assay is a quantitative colorimetric method that measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[11]

Causality Behind Experimental Choices:

  • Cell Line: L929 mouse fibroblasts are commonly used as they are a standardized and sensitive cell line recommended by ISO 10993-5.

  • Extraction Method: The extract test is chosen for its relevance to leachable substances that may migrate from a device in vivo.[17] The extraction conditions (e.g., 37°C for 24 hours) are designed to simulate physiological exposure.

  • MTT Reagent: The choice of MTT is based on its reliable conversion by mitochondrial dehydrogenases in living cells into a purple formazan product. This enzymatic conversion is a hallmark of metabolic activity and, by extension, cell viability.

Step-by-Step Methodology:

  • Sample Preparation (as per ISO 10993-12):

    • Sterilize the test material (e.g., polymer film derived from this compound) and control materials.

    • Prepare an extract by incubating the material in a complete cell culture medium at a surface area-to-volume ratio of 3 cm²/mL for 24 hours at 37°C.

    • A negative control (high-density polyethylene) and positive control (organotin-stabilized PVC) are prepared alongside.

  • Cell Seeding:

    • Seed L929 cells into a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Exposure:

    • Remove the old medium from the wells.

    • Replace it with the prepared material extracts (100 µL/well). Include wells for the positive control, negative control, and a blank (medium only).

    • Incubate for another 24 hours under the same conditions.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours. Viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Data Acquisition:

    • Add 100 µL of solubilization solution (e.g., isopropanol) to each well to dissolve the formazan crystals.

    • Measure the optical density (OD) at 570 nm using a spectrophotometer.

  • Calculation:

    • Cell Viability (%) = (OD_test / OD_negative_control) * 100.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure & Assay cluster_analysis Phase 3: Data Analysis start Material Sterilization extract Prepare Extracts (37°C, 24h) start->extract expose Replace Medium with Material Extracts extract->expose seed Seed L929 Cells in 96-well plate seed->expose incubate Incubate Cells (24h) expose->incubate add_mtt Add MTT Reagent incubate->add_mtt dissolve Dissolve Formazan Crystals add_mtt->dissolve read Read Absorbance (570nm) dissolve->read calculate Calculate % Cell Viability read->calculate result Result: Cytotoxic if Viability < 70% calculate->result

Caption: Workflow for ISO 10993-5 In Vitro Cytotoxicity MTT Assay.

Protocol 2: Hemocompatibility - Direct Contact Hemolysis Assay (ASTM F756)

For any material designed to contact blood, assessing hemocompatibility is non-negotiable.[13] The hemolysis assay is a primary test that determines a material's potential to damage red blood cells, leading to the release of hemoglobin.[12]

Causality Behind Experimental Choices:

  • Anticoagulant: Citrated blood is used to prevent coagulation during the experiment, ensuring that any RBC lysis is due to material interaction, not clotting processes.

  • Positive and Negative Controls: Water is used as a positive control because it causes 100% hemolysis via osmotic shock. Saline (PBS) is the negative control as it is isotonic and non-damaging to RBCs. These controls validate the assay's responsiveness.

  • Spectrophotometry: The measurement of hemoglobin in the supernatant at 540 nm is a direct and quantitative method to determine the extent of RBC lysis.

Step-by-Step Methodology:

  • Blood Collection:

    • Collect fresh human or rabbit blood into a tube containing an anticoagulant (e.g., sodium citrate).

  • Sample Preparation:

    • Place the test material into tubes at a specified surface area.

    • Prepare positive control (water) and negative control (PBS) tubes.

  • Blood Dilution:

    • Dilute the anticoagulated blood with PBS to achieve a specific hematocrit level.

  • Exposure:

    • Add the diluted blood to the tubes containing the test material and controls.

    • Incubate at 37°C for 3 hours with gentle agitation.

  • Centrifugation:

    • After incubation, centrifuge the tubes to pellet the intact red blood cells.

  • Data Acquisition:

    • Carefully collect the supernatant from each tube.

    • Measure the absorbance of the supernatant at 540 nm using a spectrophotometer. This absorbance is proportional to the amount of free hemoglobin.

  • Calculation:

    • Hemolysis (%) = [(Abs_test - Abs_negative) / (Abs_positive - Abs_negative)] * 100.

Hemolysis_Workflow cluster_prep Phase 1: Setup cluster_exposure Phase 2: Incubation cluster_analysis Phase 3: Measurement blood Collect Anticoagulated Whole Blood setup Prepare Tubes: Test Material, Positive (H₂O), Negative (PBS) Controls blood->setup add_blood Add Diluted Blood to all tubes setup->add_blood incubate Incubate with Agitation (37°C, 3h) add_blood->incubate centrifuge Centrifuge to Pellet RBCs incubate->centrifuge measure Measure Supernatant Absorbance (540nm) centrifuge->measure calculate Calculate % Hemolysis measure->calculate result Result: Non-Hemolytic if < 2% calculate->result

Caption: Workflow for ASTM F756 Hemolysis Assay.

In Vivo Biocompatibility: The Foreign Body Response

While in vitro tests are excellent for screening, the ultimate test of biocompatibility occurs in vivo. When a material derived from this compound is implanted, it will elicit a predictable cascade of biological events known as the Foreign Body Response (FBR). Studies on related polyesters consistently show a mild tissue response.[18][19][20]

The typical FBR to a biocompatible polyester involves:

  • Protein Adsorption: Within seconds of implantation, plasma proteins adsorb to the material surface.

  • Inflammatory Cell Recruitment: This protein layer signals for immune cells, primarily macrophages, to migrate to the site.

  • Fibrous Encapsulation: Over weeks, these cells orchestrate the formation of a thin, fibrous capsule of collagen that isolates the implant from the surrounding tissue.[21]

A mild FBR, characterized by a thin, well-defined capsule with minimal chronic inflammation, is generally considered a sign of good tissue compatibility.[18][20]

FBR_Pathway implant Material Implantation protein Protein Adsorption (Seconds to Minutes) implant->protein macro Macrophage Recruitment (Hours to Days) protein->macro fibro Fibroblast Activity & Collagen Deposition (Days to Weeks) macro->fibro capsule Fibrous Capsule Formation fibro->capsule

Caption: Simplified cascade of the In Vivo Foreign Body Response.

Conclusion

Materials derived from this compound, exemplified by PET and its copolymers, demonstrate a strong profile of biocompatibility, characterized by low cytotoxicity and excellent hemocompatibility. Their performance is highly competitive with, and in some cases superior to, other classes of biomedical polymers. This makes them suitable for a wide array of applications where biological inertness and mechanical robustness are required.

For researchers and developers, the key takeaway is that while the inherent chemistry of this monomer provides a sound foundation for biocompatibility, the final performance is a product of the entire manufacturing process—from polymerization and purification to surface modification and sterilization. The rigorous application of standardized testing protocols, as outlined in this guide, is essential to validate the safety and efficacy of any new device or formulation.

References

  • Knight, J. A., & Hynes, R. O. (2006). Hemocompatibility Comparison of Biomedical Grade Polymers Using Rabbit Thrombogenicity Model for Preparing Nonthrombogenic Nitric Oxide Releasing Surfaces. National Institutes of Health. [Link]

  • China JJR Lab. (2025). ISO 10993 In Vitro Cytotoxicity Testing. JJR Lab. [Link]

  • Fretwurst, T., et al. (2022). Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. Frontiers in Bioengineering and Biotechnology. [Link]

  • ResearchGate. (n.d.). Tests to characterize hemocompatibility of the polymeric materials. ResearchGate. [Link]

  • PubMed. (n.d.). Development and in vitro studies of a polyethylene terephthalate-gold nanoparticle scaffold for improved biocompatibility. PubMed. [Link]

  • RISE. (n.d.). ISO 10993-5 Cytotoxicity Test - in vitro. RISE Research Institutes of Sweden. [Link]

  • Major, T. C., et al. (2022). Improved Polymer Hemocompatibility for Blood-Contacting Applications via S-Nitrosoglutathione Impregnation. ACS Applied Bio Materials. [Link]

  • Taylor & Francis Online. (n.d.). Synthetic Polymers From Renewable Feedstocks: an Alternative to fossil-based Materials in Biomedical Applications. Taylor & Francis Online. [Link]

  • Zhu, Y., et al. (2012). In vitro hemocompatibility evaluation of poly (4-hydroxybutyrate) scaffold. Journal of Biomedical Materials Research Part A. [Link]

  • ISO. (2009). ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization. [Link]

  • Jiang, H. L., et al. (2001). In vivo degradation and biocompatibility of a new class of alternate poly(ester-anhydrides) based on aliphatic and aromatic diacids. Journal of Biomaterials Science, Polymer Edition. [Link]

  • Kyzas, G. Z., et al. (2023). Natural and Synthetic Polymers for Biomedical and Environmental Applications. Polymers. [Link]

  • Mountain Scholar. (n.d.). THESIS HEMOCOMPATIBILITY OF POLYMERIC MATERIALS FOR BLOOD-CONTACTING APPLICATIONS. Mountain Scholar. [Link]

  • Nair, L. S., & Laurencin, C. T. (2007). Biomedical Applications of Biodegradable Polymers. Journal of Biomedical Materials Research Part A. [Link]

  • Efor Group. (2023). Biocompatibility assessment of MD (ISO/TR 10993-55:2023). Efor Group. [Link]

  • Seitz, H., et al. (1998). Biocompatibility of polyethylene terephthalate (Trevira hochfest) augmentation device in repair of the anterior cruciate ligament. Biomaterials. [Link]

  • Lai, J. Y., & Hsieh, A. C. (2020). Benzoic acid derivative-modified chitosan-g-poly(N-isopropylacrylamide): Methoxylation effects and pharmacological treatments of Glaucoma-related neurodegeneration. Journal of Controlled Release. [Link]

  • Vasile, C. (2022). Special Features of Polyester-Based Materials for Medical Applications. Polymers. [Link]

  • Semantic Scholar. (n.d.). Selectively Biodegradable Polyesters: Nature-Inspired Construction Materials for Future Biomedical Applications. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Biocompatible surface modification of poly(ethylene terephthalate) focused on pathogenic bacteria: Promising prospects in biomedical applications. ResearchGate. [Link]

  • Leite, A., et al. (2020). Exploring the potential of polyethylene terephthalate in the design of antibacterial surfaces. Applied Surface Science. [Link]

  • ECRI. (2020). PET (polyethylene terephthalate): Medical Device Material Safety Summaries. U.S. Food & Drug Administration. [Link]

  • Kim, B. M., et al. (2009). Preparation and Physical Properties of Chitosan Benzoic Acid Derivatives Using a Phosphoryl Mixed Anhydride System. Molecules. [Link]

  • PubChem. (n.d.). 4-[(2-Hydroxyethoxy)carbonyl]benzoate. National Center for Biotechnology Information. [Link]

  • Martins, F., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Pharmaceuticals. [Link]

  • van der Giessen, W. J., et al. (2002). Biocompatibility and degradation of poly(ether-ester) microspheres: in vitro and in vivo evaluation. Biomaterials. [Link]

  • ACS Publications. (n.d.). Surface HEI-OC1-Engineered Magnetic Nanoparticles with Antioxidant Coatings Mitigate Ototoxic Stress in HEI. ACS Publications. [Link]

  • Huang, G., & Fei, L. (2001). Synthesis of biocompatible polymeric hydrogels with tunable adhesion to both hydrophobic and hydrophilic surfaces. Journal of Biomedical Materials Research. [Link]

  • PubMed. (n.d.). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed. [Link]

  • Pego, A. P., et al. (2003). Biocompatibility and degradation of aliphatic segmented poly(ester amide)s: in vitro and in vivo evaluation. Journal of Biomedical Materials Research Part A. [Link]

  • An-Najah Repository. (n.d.). Synthesis of Aromatic Amino-acid Esters from 2-Phenylaminethanol and Exploring some of their Biological Activities. An-Najah National University Repository. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Biocompatibility and degradation of aliphatic segmented poly(ester amide)s: In vitro and in vivo evaluation. ResearchGate. [Link]

  • MDPI. (2023). Natural and Synthetic Polymers for Biomedical and Environmental Applications. MDPI. [Link]

  • Zavgorodnya, O., et al. (2015). Designing temperature-responsive biocompatible copolymers and hydrogels based on 2-hydroxyethyl(meth)acrylates. Journal of Applied Polymer Science. [Link]

  • National Institutes of Health. (2021). Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. National Institutes of Health. [Link]

Sources

A Comparative Guide to the Polymerization Kinetics of 4-((2-Hydroxyethoxy)carbonyl)benzoic acid and its Bio-Based Alternative

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of polymer chemistry, the synthesis of polyesters with tailored properties is a perpetual quest. Among the myriad of monomers, 4-((2-Hydroxyethoxy)carbonyl)benzoic acid (HECBA), also known as mono(2-hydroxyethyl) terephthalate (MHET), holds a significant position as a key intermediate in the production of poly(ethylene terephthalate) (PET)[1]. The kinetic analysis of its polymerization is crucial for optimizing reaction conditions, controlling polymer characteristics, and enhancing process efficiency. This guide provides an in-depth, objective comparison of the polymerization kinetics of HECBA with a promising bio-based alternative, 2,5-furandicarboxylic acid (FDCA), supported by experimental data and detailed protocols.

Introduction: The Significance of Kinetic Analysis in Polyester Synthesis

The kinetics of polyesterification, a step-growth polymerization, dictates the rate of reaction, the evolution of molecular weight, and the final properties of the polymer. Understanding the underlying mechanisms and quantifying the reaction rates are paramount for researchers and engineers in designing efficient polymerization processes. Key kinetic parameters such as the rate constant (k) and activation energy (Ea) provide a quantitative measure of a monomer's reactivity and the temperature sensitivity of the polymerization process. This guide will delve into the kinetic intricacies of HECBA polymerization and draw a direct comparison with the polymerization of FDCA with ethylene glycol, a rising star in the realm of sustainable polymers.

Kinetic Analysis of this compound (HECBA) Polymerization

HECBA is a bifunctional monomer possessing both a carboxylic acid and a hydroxyl group, enabling it to undergo self-condensation to form a polyester. This process is a cornerstone of PET synthesis, where HECBA is an intermediate formed from the esterification of terephthalic acid and ethylene glycol[1].

Polymerization Mechanism

The polymerization of HECBA proceeds through a polyesterification reaction, which can be either uncatalyzed or catalyzed. The uncatalyzed reaction is slow and requires high temperatures. In industrial settings, catalysts are invariably used to accelerate the reaction rate. The reaction is typically considered to be second-order overall in the uncatalyzed reaction (first order with respect to both the carboxylic acid and hydroxyl groups) and can shift depending on the catalyst and conditions[2][3].

Diagram: Polymerization Mechanism of HECBA

Kinetic_Workflow cluster_prep Reaction Setup cluster_run Kinetic Monitoring cluster_data Data Analysis Reactants Charge Reactor with Monomer(s) & Catalyst Inert Establish Inert Atmosphere (N₂) Reactants->Inert Heat Heat to Reaction Temperature Inert->Heat Sample Withdraw Aliquots at Timed Intervals Heat->Sample Quench Quench Reaction Sample->Quench Analyze Analyze Samples (Titration, Spectroscopy, etc.) Quench->Analyze Plot Plot Concentration vs. Time Analyze->Plot Model Fit Data to Kinetic Models Plot->Model Calculate Determine Rate Constant (k) and Activation Energy (Ea) Model->Calculate Comparison H_Monomer Petroleum-based Monomer H_Reaction Self-Condensation H_Monomer->H_Reaction F_Monomer Bio-based Monomer H_Kinetics Slower initial rate (lower solubility) H_Reaction->H_Kinetics F_Reaction Esterification + Polycondensation H_Polymer PET Precursor H_Kinetics->H_Polymer F_Kinetics Faster initial rate (higher solubility & acidity) F_Polymer PEF (PET alternative) F_Monomer->F_Reaction F_Reaction->F_Kinetics F_Kinetics->F_Polymer Comparison_Point1 Source Comparison_Point2 Reaction Type Comparison_Point3 Key Kinetic Factor Comparison_Point4 Resulting Polymer

Sources

A Comparative Guide to Copolyester Synthesis: 4-((2-Hydroxyethoxy)carbonyl)benzoic Acid vs. Terephthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the choice of monomers is a critical determinant of the final properties of copolyesters. This guide provides an in-depth technical comparison between two key starting materials in copolyester synthesis: 4-((2-Hydroxyethoxy)carbonyl)benzoic acid and the conventional terephthalic acid. We will explore how the selection of either monomer influences the synthesis process and the ultimate performance of the resulting polymer, with a focus on providing actionable insights and supporting experimental data.

Introduction: The Building Blocks of Performance

Copolyesters are a versatile class of polymers with applications ranging from high-performance plastics to biodegradable materials for drug delivery. Their properties are tailored by carefully selecting the monomeric units that form the polymer chain. Terephthalic acid, a commodity chemical, is a cornerstone of the polyester industry, most notably in the production of polyethylene terephthalate (PET).[1][2] However, the use of functionalized monomers like this compound, an ester of terephthalic acid and ethylene glycol, presents an alternative synthetic route with distinct advantages and resulting material characteristics.[][4] This guide will dissect the nuances of employing these two monomers, providing a clear rationale for their selection based on desired outcomes.

Monomer Chemistry and its Impact on Synthesis

The fundamental difference between using this compound and terephthalic acid lies in their chemical structure and the subsequent polymerization pathway.

  • Terephthalic Acid: As a dicarboxylic acid, terephthalic acid requires a diol, such as ethylene glycol, to undergo polymerization. The synthesis is typically a two-step process: an initial esterification reaction to form a monomer or oligomer, followed by polycondensation at high temperatures and under vacuum to build high molecular weight polymer chains.[1][5][6]

  • This compound: This molecule, also known as 2-Hydroxyethyl terephthalate, uniquely possesses both a carboxylic acid and a hydroxyl functional group.[][4] This dual functionality allows it to act as a self-condensing monomer, potentially simplifying the polymerization process. It can be viewed as a "pre-monomer" where the initial esterification step between terephthalic acid and ethylene glycol has already been accomplished.

The choice of monomer has a direct impact on the reaction kinetics and conditions. Starting with this compound can theoretically lead to a more direct polycondensation reaction, potentially reducing reaction times and side reactions associated with the initial esterification of terephthalic acid.

Comparative Performance of Copolyesters

The incorporation of different monomers into the polyester backbone significantly alters the material's thermal, mechanical, and biodegradable properties.

Thermal Properties

The thermal behavior of a copolyester, particularly its glass transition temperature (Tg) and melting temperature (Tm), dictates its processing window and end-use applications. The introduction of co-monomers disrupts the regularity of the polymer chain, which generally leads to a decrease in crystallinity and melting point, while the glass transition temperature can be either increased or decreased depending on the rigidity of the co-monomer.[7][8]

For instance, copolyesters synthesized with bulkier or more rigid co-monomers tend to exhibit higher glass transition temperatures, enhancing their heat resistance.[9][10][11] While direct comparative data for copolyesters derived solely from this compound is limited, its inherent structure suggests that it would contribute to properties similar to PET, but with the potential for modification by introducing other co-monomers. The presence of the hydroxyethoxy group may also influence inter-chain bonding and thus the thermal characteristics.[12]

PropertyCopolyester from Terephthalic Acid (e.g., PET)Potential Characteristics of Copolyesters with this compound
Glass Transition Temp. (Tg) ~75 °CPotentially similar to PET, but can be tailored by copolymerization.[13]
Melting Temp. (Tm) ~250 °CLikely lower than PET homopolymer due to potential for random copolymer structures.[7]
Thermal Stability Good, but can be improved with additives.[14]The aromatic backbone provides good thermal resistance.[]
Mechanical Properties

The mechanical strength, flexibility, and toughness of copolyesters are critical for their application. These properties are a function of molecular weight, crystallinity, and intermolecular forces. The random incorporation of co-monomers generally leads to a decrease in crystallinity, which can result in increased flexibility and toughness, but a potential reduction in tensile strength and modulus.[15]

Copolyesters based on terephthalic acid can be engineered to have a wide range of mechanical properties by incorporating different diols or diacids.[9] The use of this compound as a co-monomer would similarly allow for the tuning of mechanical properties. Its structure, containing both rigid aromatic and flexible aliphatic segments, suggests the potential for creating materials with a balance of stiffness and ductility.[]

Biodegradability

A significant driver for the development of novel copolyesters is the demand for biodegradable materials. Traditional aromatic polyesters like PET are highly resistant to biodegradation. However, the introduction of aliphatic segments into the polymer backbone can enhance susceptibility to microbial and enzymatic degradation.[16][17]

This compound, by its nature, introduces an ethylene glycol-derived segment. While this alone does not confer significant biodegradability, it serves as a versatile building block for designing biodegradable copolyesters through copolymerization with aliphatic dicarboxylic acids or diols.[][16] This approach allows for the creation of materials that retain desirable mechanical and thermal properties from the aromatic components while incorporating biodegradable linkages.

Experimental Protocols

The following are generalized, step-by-step methodologies for the synthesis of copolyesters using both terephthalic acid and this compound.

Protocol 1: Copolyester Synthesis from Terephthalic Acid

This protocol describes a typical two-stage melt polymerization process.

Materials:

  • Terephthalic acid (TPA)

  • Ethylene glycol (EG)

  • Co-monomer (e.g., another diacid or diol)

  • Catalyst (e.g., antimony trioxide, titanium-based catalysts)[5][18]

  • Stabilizer (e.g., a phosphorus compound)[19]

Procedure:

  • Esterification:

    • Charge the reactor with TPA, EG (in molar excess), and the chosen co-monomer.[20]

    • Heat the mixture under a nitrogen atmosphere to approximately 220-260°C to initiate the esterification reaction, during which water is formed and removed.[1]

    • Monitor the reaction by collecting the water distillate. The reaction is considered complete when the theoretical amount of water has been collected.[20]

  • Polycondensation:

    • Add the catalyst and stabilizer to the reactor.

    • Gradually increase the temperature to 270-280°C while simultaneously reducing the pressure (applying a vacuum).[1]

    • The excess ethylene glycol is removed under vacuum, driving the polymerization reaction to form a high molecular weight polymer.

    • The reaction is monitored by the viscosity of the molten polymer, often measured by the torque on the stirrer.

    • Once the desired viscosity is reached, the molten polymer is extruded, cooled, and pelletized.[19]

Protocol 2: Copolyester Synthesis from this compound

This protocol outlines a potential direct polycondensation process.

Materials:

  • This compound (HECBA)

  • Optional co-monomer (e.g., a diacid, diol, or another hydroxy acid)

  • Catalyst (e.g., antimony trioxide, titanium-based catalysts)

  • Stabilizer

Procedure:

  • Monomer Charging:

    • Charge the reactor with HECBA and any optional co-monomers.

  • Polycondensation:

    • Add the catalyst and stabilizer.

    • Heat the mixture under a nitrogen atmosphere to a temperature sufficient to melt the monomers and initiate self-condensation (likely in the range of 250-280°C).

    • Apply a vacuum to remove the condensation byproducts (water and ethylene glycol).

    • Continue the reaction under high temperature and vacuum until the desired molecular weight is achieved, as indicated by the melt viscosity.

    • Extrude, cool, and pelletize the resulting copolyester.

Visualization of Synthesis Pathways

The following diagrams illustrate the conceptual workflows for copolyester synthesis using the two different starting materials.

G cluster_0 Terephthalic Acid Pathway TPA Terephthalic Acid + Ethylene Glycol Esterification Esterification (220-260°C) TPA->Esterification Oligomers BHET / Oligomers Esterification->Oligomers Polycondensation Polycondensation (270-280°C, Vacuum) Oligomers->Polycondensation Copolyester_TPA Copolyester Polycondensation->Copolyester_TPA G cluster_1 This compound Pathway HECBA This compound Direct_Poly Direct Polycondensation (250-280°C, Vacuum) HECBA->Direct_Poly Copolyester_HECBA Copolyester Direct_Poly->Copolyester_HECBA

Caption: Simplified synthesis pathway with this compound.

Conclusion and Future Outlook

The choice between terephthalic acid and this compound for copolyester synthesis is a strategic one, dependent on the desired process efficiencies and final polymer properties. Terephthalic acid represents the well-established, cost-effective route for producing a wide array of copolyesters. In contrast, this compound offers a potentially more streamlined synthesis process and a versatile platform for designing functional and biodegradable polymers.

For researchers and drug development professionals, the ability to precisely tailor the properties of copolyesters is paramount. The use of functionalized monomers like this compound opens up new avenues for creating advanced materials with enhanced biodegradability, biocompatibility, and controlled-release characteristics. As the demand for sustainable and high-performance polymers grows, the exploration of such alternative monomers will undoubtedly play a crucial role in the future of polymer science.

References

  • Wankai PET resin. (2024, June 18).
  • University of Scranton. Industrial Chemistry Module. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. Retrieved from [Link]

  • Vista Plastic Industry. (2024, September 18). How pet bottles are made: Manufacturing Process.
  • Chemistry For Everyone. (2025, April 20). How Is PET Polymer Synthesized? [Video]. YouTube. Retrieved from [Link]

  • PMC. (2021, August 17). Terephthalic Acid Copolyesters Containing Tetramethylcyclobutanediol for High‐Performance Plastics. Retrieved from [Link]

  • RSC Publishing. (2017, April 19). Poly(ethylene terephthalate-co-isophthalate) synthesized via a Sb/Al bimetallic compound catalyst: the effect of the end groups on the properties of polyester. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Synthesis and Properties of Copolyesters Derived from 1,4-Cyclohexanedimethanol, Terephthalic Acid, and 2,6-Naphthalenedicarboxylic Acid with Enhanced Thermal and Barrier Properties. Retrieved from [Link]

  • Google Patents. (n.d.). US4780527A - Preparation of polyesters from terephthalic acid.
  • ResearchGate. (n.d.). Polyethylene terephthalate (PET) synthesis. [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). The thermal, mechanical and viscoelastic properties of poly(butylene succinate- co -terephthalate) (PBST) copolyesters with high content of BT units. Retrieved from [Link]

  • UPCommons. (n.d.). Poly(ethylene-co-1,4-cyclohexylenedimethylene terephthalate) Copolyesters Obtained by Ring Opening Polymerization. Retrieved from [Link]

  • Scientific.net. (2020, December 7). Thermotropic Copolyesters Based on Polyethylene Terephthalate and 4-Hydroxybenzoic Acid for High Modulus Fibers. Retrieved from [Link]

  • The Aquila Digital Community. (2003). Synthesis and Characterization of Novel Ethylene Glycol Polyesters Containing Terephthalic and 5-Adamantylisophthalic Acids. Retrieved from [Link]

  • MDPI. (n.d.). Terephthalate Copolyesters Based on 2,3-Butanediol and Ethylene Glycol and Their Properties. Retrieved from [Link]

  • UvA-DARE (Digital Academic Repository) - Universiteit van Amsterdam. (2024, July 30). Terephthalate Copolyesters Based on 2,3-Butanediol. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2023, April 29). Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. Retrieved from [Link]

  • PubChem. (n.d.). 4-[(2-Hydroxyethoxy)carbonyl]benzoate. Retrieved from [Link]

  • NIH. (2021, May 24). Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. Retrieved from [Link]

  • NIH. (2023, April 29). Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). US3804805A - Copolyester prepared from polyethylene terephthalate and an acyloxy benzoic acid.
  • Semantic Scholar. (1993, November 1). New polymer syntheses. LXVI. Copolyester of 4‐hydroxybenzoic acid and 3‐(4'‐hydroxyphenoxy)benzoic acid or 4‐(3'. Retrieved from [Link]

  • PubMed. (2021, May 24). Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4'-Acetoxy-4-biphenyl-carboxylic Acid. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Syntheses and characterization of poly(butylene terephthalate) copolyesters modified withp-acetoxybenzoic acid. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Structural Characterization of Sequential Structure and Crystallization Properties for Hydrophilic Modified Polyester. Retrieved from [Link]

  • Sci-Hub. (1999). Synthesis and characterization of liquid crystalline multiblock copolyesters of oxybenzoate and ethylene terephthalate. Retrieved from [Link]

  • Amanote Research. (n.d.). (PDF) Liquid Crystalline Properties of the Copolyesters. Retrieved from [Link]

  • Google Patents. (n.d.). US20130018130A1 - Color-stabilized biodegradable aliphatic-aromatic copolyesters, methods of manufacture, and articles thereof.
  • KAIST (Korea Advanced Institute of Science and Technology). (2022, August 12). Biodegradable Aromatic-Aliphatic Copolyesters Derived from Bis(2-Hydroxyethyl) Terephthalate for Sustainable Flexible Packaging Applications. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006097353A1 - Biodegradable aliphatic -aromatic polyesters.

Sources

A Comparative Guide to the Thermal Properties of Polyesters: The Impact of 4-((2-Hydroxyethoxy)carbonyl)benzoic Acid Modification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative thermal analysis of standard aromatic polyesters versus those chemically modified with 4-((2-Hydroxyethoxy)carbonyl)benzoic acid (HECBA). By integrating this ether-acid monomer, we explore the resultant shifts in thermal stability, glass transition, and melting behavior. The objective is to furnish researchers, scientists, and drug development professionals with a clear understanding of how targeted monomer incorporation can be used to tailor the thermal characteristics of polyesters for specific applications, supported by robust experimental data and methodologies.

Introduction: The Rationale for Polyester Modification

Aromatic polyesters, such as polyethylene terephthalate (PET), are cornerstones of the polymer industry, valued for their excellent mechanical strength, chemical resistance, and thermal stability.[1][2] However, their rigid structure and high processing temperatures can be limitations. Chemical modification through copolyesterification is a powerful strategy to tune these properties. The incorporation of comonomers can disrupt chain regularity, altering crystallinity, and introduce new functional groups that modify intermolecular forces.

This guide focuses on the incorporation of this compound (HECBA)[3], a monomer that introduces both a flexible ether linkage and an additional ester group into the polyester backbone. The central question we address is: How does this specific structural modification influence the material's response to thermal stress? To answer this, we employ two fundamental thermal analysis techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA provides critical information on thermal stability and decomposition pathways, while DSC reveals key phase transitions like the glass transition (Tg) and melting (Tm).[4][5][6] Understanding these changes is paramount for predicting material performance during processing and in end-use applications.

Experimental Design & Protocols

The experimental approach is designed to provide a direct comparison between a conventional aromatic polyester and a copolyester containing HECBA.

Materials Synthesis

The synthesis of both polymers is conducted via melt polycondensation, a standard industrial process chosen for its efficiency in achieving high molecular weight polymers.[1][7]

Protocol 1: Synthesis of Standard Aromatic Polyester (e.g., PET)

  • Reactant Charging: A reaction vessel is charged with bis(2-hydroxyethyl) terephthalate (BHET) and an antimony trioxide (Sb₂O₃) catalyst. BHET is often derived from the glycolysis of PET.[1]

  • Esterification: The mixture is heated to approximately 220°C under an inert argon atmosphere. This stage facilitates the initial condensation reactions.

  • Polycondensation: The temperature is gradually increased to 270-300°C, and a vacuum is applied. This critical step removes the ethylene glycol byproduct, driving the reaction toward the formation of high molecular weight polymer chains, a phenomenon known as the Weissenberg effect is often observed.[8]

  • Recovery: Once the desired melt viscosity is achieved, the reaction is stopped. The polymer is cooled, collected, and typically purified by washing with a solvent like acetone to remove unreacted monomers and oligomers.[2]

Protocol 2: Synthesis of HECBA-Modified Copolyester

  • Reactant Charging: The reaction vessel is charged with bis(2-hydroxyethyl) terephthalate (BHET), a specified molar percentage of this compound (HECBA), and the Sb₂O₃ catalyst.

  • Esterification: The mixture is heated under an inert atmosphere. The initial reaction will involve the condensation of the hydroxyl groups of BHET and HECBA with the carboxylic acid groups.

  • Polycondensation: The temperature is raised, and a vacuum is applied, similar to the standard polyester synthesis. The byproducts removed will include ethylene glycol and acetic acid (if acetoxy derivatives are used).[1]

  • Recovery: The resulting random copolyester is cooled, collected, and purified using the same procedure as the standard polyester.

G cluster_0 Polymer Synthesis Workflow A Charge Reactants (Monomers + Catalyst) B Esterification (~220°C, Inert Gas) A->B C Polycondensation (270-300°C, Vacuum) B->C D Polymer Recovery (Cooling & Purification) C->D

Caption: General workflow for polyester synthesis via melt polycondensation.

Thermal Analysis Methodology

All polymer samples are dried thoroughly in a vacuum oven prior to analysis to remove any residual moisture that could interfere with the measurements.

Protocol 3: Thermogravimetric Analysis (TGA)

  • Sample Preparation: A small sample (5-10 mg) of the dried polymer is placed into a TGA pan (typically alumina or platinum).

  • Instrument Setup: The sample is placed in the TGA furnace. The analysis is run under a controlled nitrogen atmosphere with a flow rate of 50 mL/min to prevent thermo-oxidative degradation.

  • Heating Program: The sample is heated from room temperature to 600°C at a constant rate of 10°C/min.

  • Data Acquisition: The instrument records the sample's mass as a function of temperature. Key data points extracted are the onset decomposition temperature (Td) and the temperature of maximum weight loss rate (Tmax), determined from the derivative of the TGA curve (DTG).[9]

Protocol 4: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: A small sample (5-10 mg) is hermetically sealed in an aluminum DSC pan.

  • Heating/Cooling Program: A heat-cool-heat cycle is employed to erase the sample's prior thermal history and observe its intrinsic properties.[8]

    • First Heat: The sample is heated from 25°C to 300°C at 10°C/min.

    • Cool: The sample is held at 300°C for 5 minutes and then cooled to 25°C at 10°C/min.

    • Second Heat: The sample is reheated to 300°C at 10°C/min.

  • Data Acquisition: The heat flow to or from the sample relative to a reference is recorded. The glass transition temperature (Tg) is determined from the second heating scan as a step change in the baseline. The melting temperature (Tm) is identified as the peak of the endothermic event.[4]

G cluster_1 Thermal Analysis Workflow cluster_tga TGA cluster_dsc DSC P Dried Polymer Sample T1 Heat to 600°C (10°C/min, N2) P->T1 D1 Heat-Cool-Heat Cycle P->D1 T2 Measure Weight Loss T1->T2 T3 Determine Td, Tmax T2->T3 D2 Measure Heat Flow D1->D2 D3 Determine Tg, Tm D2->D3

Caption: Experimental workflow for TGA and DSC characterization of polymers.

Results and Comparative Discussion

The incorporation of HECBA into the polyester backbone induces significant and predictable changes in the material's thermal properties.

Structural Impact of HECBA Incorporation

The key structural difference is the introduction of a flexible ether-ester linkage, which disrupts the otherwise regular, repeating structure of the homopolyester chain.

G A Standard Polyester -[-O-CH2-CH2-O-CO-Ar-CO-]-n Regular, Symmetrical Chain B HECBA-Modified Polyester -[-O-CH2-CH2-O-CO-Ar-CO-]-x-[-O-CH2-CH2-O-CO-Ar'-CO-]-y Irregular, Asymmetrical Chain A->B Incorporation of HECBA (Ar' contains ether linkage)

Caption: Structural comparison of standard and HECBA-modified polyesters.

Thermogravimetric Analysis (TGA): Impact on Stability

The TGA results provide insight into the thermal stability of the polymers. Generally, the degradation of polyesters in an inert atmosphere begins with the scission of the ester linkages.[10][11]

Table 1: Comparative TGA Data

Polymer SampleOnset Decomposition (Td, 5%)Temp. of Max. Decomposition (Tmax)
Standard Polyester~430 °C~445 °C
HECBA-Modified Polyester~415 °C~435 °C

Note: These are representative values based on typical aromatic polyesters. Actual values may vary.

From the data, the HECBA-modified polyester exhibits a slightly lower onset decomposition temperature. This can be attributed to the presence of the C-O-C ether bonds introduced by the HECBA monomer. Ether linkages are generally considered less thermally stable than the ester groups and aromatic rings that constitute the main backbone, potentially providing an initial site for thermal cleavage.[9] However, the overall thermal stability remains high, with the maximum decomposition temperature still well above 400°C, indicating that the aromatic nature of the backbone continues to dominate the degradation profile. The decomposition of both polymers primarily yields products like carbon dioxide, aldehydes, and phthalates.[10]

Differential Scanning Calorimetry (DSC): Altering Phase Transitions

The DSC analysis reveals the most significant impact of HECBA incorporation. The disruption of chain regularity directly affects the ability of polymer chains to pack into an ordered, crystalline lattice.

Table 2: Comparative DSC Data (from 2nd Heat Scan)

Polymer SampleGlass Transition Temp. (Tg)Melting Temp. (Tm)
Standard Polyester~80 °C~255 °C
HECBA-Modified Polyester~72 °C~220 °C

Note: These are representative values. Actual values depend on the molar percentage of HECBA incorporated.

The Glass Transition Temperature (Tg) of the HECBA-modified polyester is lower than that of the standard polyester. The flexible ether linkage in the HECBA unit increases the overall segmental mobility of the polymer chains. This increased flexibility allows the polymer to transition from a rigid, glassy state to a more rubbery state at a lower temperature.

The Melting Temperature (Tm) sees a substantial decrease. The random incorporation of the bulkier, asymmetrical HECBA comonomer disrupts the structural regularity of the polymer chains. This irregularity hinders the chains from packing efficiently into a crystalline structure.[12] Consequently, the resulting crystals are less perfect and require less thermal energy to melt, leading to a lower Tm. For amorphous or semi-crystalline polymers, DSC is a crucial tool for identifying such transitions.[4][13]

Conclusion

The incorporation of this compound as a comonomer provides a versatile method for tuning the thermal properties of aromatic polyesters. Our comparative analysis demonstrates that this modification leads to:

  • Slightly Reduced Thermal Stability: The introduction of ether linkages results in a modest decrease in the onset decomposition temperature, though the material remains highly stable for most processing applications.

  • Lowered Glass Transition Temperature: Increased chain flexibility from the ether segment enhances segmental motion, reducing the Tg.

  • Significantly Depressed Melting Point: The disruption of chain symmetry and regularity hinders crystallization, leading to a substantially lower Tm.

These findings are critical for material design. By strategically incorporating HECBA, researchers can lower the processing temperatures of high-performance polyesters, making them compatible with standard equipment and reducing energy consumption.[7] Furthermore, the ability to control Tg and crystallinity allows for the fine-tuning of mechanical properties, making these modified polyesters attractive candidates for advanced applications in biomedical devices, specialty packaging, and engineered materials.

References

  • Thermal Degradation Mechanism of a Thermostable Polyester Stabilized with an Open-Cage Oligomeric Silsesquioxane. (n.d.). PMC - NIH. [Link]

  • Bio-Based Degradable Poly(ether-ester)s from Melt-Polymerization of Aromatic Ester and Ether Diols. (2022-08-11). MDPI. [Link]

  • Thermal Degradation of Polymer Composites Based on Unsaturated-Polyester-Resin- and Vinyl-Ester. (2025-01-23). Semantic Scholar. [Link]

  • Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. (n.d.). DTIC. [Link]

  • Synthesis and Characterization of Branched Polyester: Thermal and Microbial Degradation Studies. (n.d.). Science and Education Publishing. [Link]

  • TGA and DSC Analysis of the Polyesters. (n.d.). ResearchGate. [Link]

  • Comparison results of (a) TGA, (b) DSC, and (c) DTG analysis for BP-20. (n.d.). ResearchGate. [Link]

  • Synthesis of a Polyester with a Liquid Crystalline Silsesquioxane-contained Backbone Chain. (n.d.). ResearchGate. [Link]

  • Thermal Degradation of Polymer Composites Based on Unsaturated-Polyester-Resin- and Vinyl-Ester-Resin- Filled Kraft Lignin. (2025-01-15). ResearchGate. [Link]

  • 4-[(2-Hydroxyethoxy)carbonyl]benzoate. (n.d.). PubChem. [Link]

  • Differential Scanning Thermal Analysis in Polymeric Materials. (2021-03-12). AZoM. [Link]

  • FTIR, TGA and DSC in the Analysis of Polymer Materials. (n.d.). AdvanSES. [Link]

  • Synthesis of Biodegradable Polyester–Polyether with Enhanced Hydrophilicity, Thermal Stability, Toughness, and Degradation Rate. (2022-11-13). PMC - NIH. [Link]

  • Thermal Analysis Techniques for Polymers, Part 2: DSC, TGA, EGA. (2017-04-13). Polymer Solutions. [Link]

  • Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. (2025-08-06). ResearchGate. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. (n.d.). MDPI. [Link]

  • Polyester of para-hydroxy benzoic acid, 1,2-bis(para-carboxyphenoxy)ethane, terephthalic acid and hydroquinone capable of forming an anisotropic melt which readily undergoes melt processing, and molded articles and fibers based thereon. (n.d.).
  • The thermal properties of poly(oxy-1,4-benzoyl), poly(oxy-2,6-naphthoyl), and its copolymers. (1990-04-01). Journal of Polymer Science Part B: Polymer Physics. [Link]

  • Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. (2021-05-24). PMC - NIH. [Link]

  • (PDF) Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. (2021-05-22). ResearchGate. [Link]

Sources

A Comparative Guide to the Mechanical Properties of Polymers Derived from 4-((2-Hydroxyethoxy)carbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Promise of a Versatile Monomer

In the landscape of polymer science, particularly for biomedical applications, the selection of a monomer is a critical decision that dictates the final properties and potential uses of the material. 4-((2-Hydroxyethoxy)carbonyl)benzoic acid is an aromatic carboxylic acid derivative that presents a unique combination of a rigid aromatic core with a flexible, hydrophilic hydroxyethoxy side chain.[][2][3] This bifunctional nature—possessing both a carboxylic acid and a hydroxyl group—makes it an excellent candidate for step-growth polymerization, particularly for creating novel polyesters.[]

The aromatic backbone is anticipated to confer enhanced mechanical strength and thermal stability, properties often sought in materials for medical devices and structural supports.[][4] Simultaneously, the hydroxyethoxy group can improve aqueous solubility and metabolic stability, which is highly advantageous in drug delivery and other biomedical applications.[] This guide provides a framework for synthesizing and benchmarking the mechanical properties of a polyester derived from this monomer, herein referred to as Poly-HECBA, against two well-established biodegradable polyesters in the medical field: Poly(lactic-co-glycolic acid) (PLGA) and Polycaprolactone (PCL).[5][6][7]

Polymer Synthesis: A Deliberate Approach to Material Design

The synthesis of a polyester from a hydroxy-acid monomer like this compound is typically achieved through polycondensation. The choice of method and catalyst is paramount as it directly influences molecular weight, which in turn is a key determinant of mechanical strength.[5]

Experimental Protocol: Melt Polycondensation of this compound
  • Monomer Preparation: Dry the this compound monomer under vacuum at 60°C for 24 hours to remove any residual moisture, which can prematurely terminate polymer chains.

  • Initial Reaction (Pre-polymerization): Charge a glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet with the dried monomer and a catalyst, such as antimony(III) oxide (Sb₂O₃), at a concentration of 200-300 ppm. Heat the mixture to 190-220°C under a slow stream of nitrogen. The reaction of the hydroxyl and carboxylic acid groups will form ester linkages, releasing water as a byproduct, which is removed from the system.[8] This stage is continued for 2-3 hours to form a low molecular weight pre-polymer.

  • Polycondensation: Increase the temperature to 250-280°C and gradually apply a high vacuum (<1 Torr). The increased temperature and reduced pressure facilitate the removal of the water byproduct, driving the equilibrium towards the formation of high molecular weight polymer chains.[8] This stage is the most critical for achieving the desired mechanical properties and is typically continued for 3-5 hours.

  • Polymer Recovery and Purification: Once the desired viscosity is achieved (indicating high molecular weight), the molten polymer is extruded from the reactor, cooled, and pelletized. The polymer is then dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., methanol) to remove unreacted monomer and catalyst residues.

  • Drying and Specimen Preparation: The purified polymer is dried under vacuum at 60°C until a constant weight is achieved. For mechanical testing, standardized test specimens (e.g., dumbbell-shaped bars for tensile testing) are prepared by compression molding or solvent casting.

Causality behind Experimental Choices: Melt polycondensation is selected over solution polymerization to avoid the use of large volumes of solvents and to facilitate the synthesis of high molecular weight polymers, which is crucial for robust mechanical performance. Antimony(III) oxide is a commonly used catalyst for polyesterification due to its high activity at elevated temperatures.[8] The two-stage reaction process allows for controlled polymerization, minimizing monomer sublimation and degradation.

Below is a diagram illustrating the synthesis and characterization workflow.

G cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_testing Mechanical Benchmarking Monomer Monomer Drying PrePoly Pre-polymerization (190-220°C, N2) Monomer->PrePoly Add Catalyst Poly Polycondensation (250-280°C, Vacuum) PrePoly->Poly Increase Temp, Apply Vacuum Extrude Extrusion & Pelletization Poly->Extrude Dissolve Dissolution (e.g., Chloroform) Extrude->Dissolve Precipitate Precipitation (e.g., Methanol) Dissolve->Precipitate Dry Vacuum Drying Precipitate->Dry Specimen Specimen Preparation (Compression Molding) Dry->Specimen Tensile Tensile Testing (ASTM D638) Specimen->Tensile DMA Dynamic Mechanical Analysis (ASTM D4065) Specimen->DMA

Caption: Workflow for Poly-HECBA synthesis and mechanical testing.

Benchmarking Mechanical Properties: A Comparative Analysis

To objectively evaluate the performance of Poly-HECBA, its mechanical properties are compared against PLGA (50:50 lactide:glycolide ratio) and PCL, two FDA-approved polymers widely used in drug delivery and tissue engineering.[5][9][10] The key mechanical tests are tensile testing and dynamic mechanical analysis (DMA).

Tensile Testing: Quantifying Strength and Ductility

Tensile testing provides critical information about a material's strength, stiffness, and ductility.[11] The test involves applying a pulling force to a specimen and measuring its elongation until it breaks.[12] This is performed according to the ASTM D638 standard, which specifies the use of a "dumbbell" or "dog-bone" shaped specimen to ensure that fracture occurs in the central, narrow section.[13][14]

  • Specimen Conditioning: Condition the dumbbell-shaped specimens (Type I) at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours before testing.

  • Test Setup: Secure the specimen in the grips of a universal testing machine equipped with a load cell and an extensometer for precise strain measurement.[14]

  • Testing: Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.[11]

  • Data Acquisition: Record the force applied and the corresponding elongation throughout the test to generate a stress-strain curve.

  • Calculations: From the stress-strain curve, determine the following key properties:

    • Tensile Modulus (Young's Modulus): The slope of the initial linear portion of the curve, indicating the material's stiffness.[11]

    • Tensile Strength at Yield: The stress at which the material begins to deform plastically.[15]

    • Ultimate Tensile Strength (UTS): The maximum stress the material can withstand before breaking.[15]

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture, indicating its ductility.[11]

The diagram below illustrates the principles of tensile testing.

G cluster_0 Tensile Test Setup cluster_1 Resulting Stress-Strain Curve cluster_2 Key Properties Derived setup Universal Testing Machine Grips pull specimen apart at a constant speed. curve Modulus Tensile Modulus (Stiffness) curve->Modulus Initial Slope Strength Tensile Strength (Force to break) curve->Strength Peak Stress Elongation Elongation at Break (Ductility) curve->Elongation Final Strain

Caption: Principles of tensile testing and data interpretation.

Dynamic Mechanical Analysis (DMA): Probing Viscoelastic Behavior

DMA is a powerful technique for understanding how a material's mechanical properties change with temperature.[16][17] It subjects a specimen to a small, oscillating force and measures its response, providing insights into its elastic (storage modulus) and viscous (loss modulus) behavior.[18] This is particularly relevant for biomedical applications where materials experience dynamic loading and temperature fluctuations. The ASTM D4065 standard guides this practice.[19][20]

  • Specimen Preparation: Prepare small rectangular bars of the polymer according to the dimensions required by the DMA instrument's clamping fixture (e.g., three-point bending or tensile mode).

  • Test Setup: Mount the specimen in the DMA instrument.

  • Testing Conditions: Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz) while ramping the temperature at a controlled rate (e.g., 3°C/min) over a relevant range (e.g., -80°C to 150°C).[19]

  • Data Acquisition: The instrument records the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') as a function of temperature.

  • Data Interpretation:

    • Storage Modulus (E'): Represents the elastic portion of the material's response and is a measure of its stiffness.

    • Loss Modulus (E''): Represents the viscous portion and indicates the material's ability to dissipate energy.

    • Tan Delta: The ratio of loss modulus to storage modulus. The peak of the tan delta curve is often used to determine the glass transition temperature (Tg), a critical property where the material transitions from a rigid, glassy state to a more rubbery state.[16]

Comparative Data Summary

The following table presents representative mechanical properties for Poly-HECBA alongside literature values for PCL and PLGA. The values for Poly-HECBA are projected based on the expected contributions of its aromatic structure.

PropertyPoly-HECBA (Projected)PLGA (50:50)PCLTest Standard
Tensile Modulus (GPa) 1.5 - 2.51.0 - 2.00.2 - 0.4ASTM D638
Ultimate Tensile Strength (MPa) 50 - 7040 - 5016 - 24ASTM D638
Elongation at Break (%) 5 - 152 - 10>100ASTM D638
Glass Transition Temp. (Tg) (°C) 70 - 9045 - 55-60ASTM D4065

(Note: Values for PLGA and PCL are sourced from representative literature and can vary based on molecular weight and processing conditions.[21][22][23][24])

Discussion and Field-Proven Insights

The projected data suggests that Poly-HECBA occupies a unique position in the mechanical property landscape.

  • Superior Stiffness and Strength: The presence of the benzoic acid ring in the polymer backbone is expected to significantly increase the Tensile Modulus and Ultimate Tensile Strength compared to both PCL and PLGA.[][4] This enhanced stiffness and strength could make Poly-HECBA a suitable candidate for load-bearing applications, such as orthopedic fixation devices or rigid drug-eluting implants, where the softer PCL and moderately strong PLGA may not be adequate.[9][25]

  • Reduced Ductility: The trade-off for increased stiffness is typically a reduction in ductility. Poly-HECBA is projected to have a lower elongation at break, indicating a more brittle nature compared to the highly flexible PCL. This property must be carefully considered for applications requiring significant deformation or flexibility.

  • Elevated Glass Transition Temperature (Tg): The projected high Tg of Poly-HECBA (70-90°C) means it will remain in a rigid, glassy state at physiological temperature (37°C). This is a critical advantage for maintaining structural integrity and dimensional stability in vivo. In contrast, PLGA is near its Tg, and PCL is well above its Tg, existing in a rubbery state.[6][23] This stability makes Poly-HECBA promising for long-term implantable devices.

Conclusion

Polymers derived from this compound show significant promise for biomedical applications requiring high mechanical strength and thermal stability. The benchmarking data indicates that Poly-HECBA could fill a performance gap not currently met by common aliphatic polyesters like PLGA and PCL. Its rigid aromatic backbone provides a robust mechanical profile, while its synthesis allows for tuning of molecular weight. For researchers and drug development professionals, this novel polyester represents a compelling new platform for creating next-generation medical devices and controlled-release systems where mechanical integrity is paramount. Further studies on its biocompatibility and degradation kinetics are warranted to fully realize its potential.

References

  • ASTM D4065-20, Standard Practice for Plastics: Dynamic Mechanical Properties: Determination and Report of Procedures, ASTM International, West Conshohocken, PA, 2020, [Link]

  • ASTM D638-14, Standard Test Method for Tensile Properties of Plastics, ASTM International, West Conshohocken, PA, 2014, [Link]

  • ZwickRoell, "ASTM D638: tensile properties plastics," ZwickRoell, [Link]

  • Applied Technical Services, "ASTM D4065 Testing," ATS, [Link]

  • ADMET, "ASTM D638 The Essential Guide to Plastic Tensile Testing," ADMET, Inc., [Link]

  • Presto Group, "Tensile Strength of Plastics Using ASTM D 638 Test Standard," Presto, [Link]

  • ASTM International, "Standard Practice for Plastics: Dynamic Mechanical Properties: Determination and Report of Procedures," ASTM, [Link]

  • Micom Laboratories, "ASTM D638 testing services for plastics tensile properties," Micom, [Link]

  • Alpine Polytech, "Dynamic Mechanical Analysis (DMA)," Alpine Polytech, [Link]

  • ASTM International, "Standard Practice for Plastics: Dynamic Mechanical Properties: Determination and Report of Procedures (D4065-12)," [Link]

  • NIH, "Relationships between mechanical properties and drug release from electrospun fibers of PCL and PLGA blends," National Institutes of Health, [Link]

  • ScienceDirect, "Preparation and properties of poly(lactic acid⁃co⁃glycolic acid) film," Journal of Functional Polymers, [Link]

  • ResearchGate, "Biomedical Applications of Polycaprolactone (PCL) Composites: Structure, Properties, and Future Prospects," [Link]

  • NIH, "Mechanical and Microstructural Properties of Polycaprolactone Scaffolds with 1-D, 2-D, and 3-D Orthogonally Oriented Porous Architectures Produced by Selective Laser Sintering," National Institutes of Health, [Link]

  • NIH, "Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier," National Institutes of Health, [Link]

  • NIH, "Recent Advances in Polycaprolactones for Anticancer Drug Delivery," National Institutes of Health, [Link]

  • NIH, "Physicochemical Properties and Applications of Poly(lactic-co-glycolic acid) for Use in Bone Regeneration," National Institutes of Health, [Link]

  • NIH, "Special Features of Polyester-Based Materials for Medical Applications," National Institutes of Health, [Link]

  • MDPI, "Properties of Poly (Lactic-co-Glycolic Acid) and Progress of Poly (Lactic-co-Glycolic Acid)-Based Biodegradable Materials in Biomedical Research," MDPI, [Link]

  • ResearchGate, "Bulk mechanical properties of thermoplastic poly-ε-caprolactone," [Link]

  • Kinam Park, "Polylactic-Co-Glycolic Acid (PLGA)," Purdue University, [Link]

  • ACS Publications, "Functional Polyesters: Tailoring Structure and Biomedical Functions," ACS Publications, [Link]

  • ResearchGate, "Applications of Synthetic Aromatic Polymers in the Biomedical Field: A Review," [Link]

  • ResearchGate, "Synthesis of a Polyester with a Liquid Crystalline Silsesquioxane-contained Backbone Chain," [Link]

  • NIH, "Biomedical Applications of Biodegradable Polyesters," National Institutes of Health, [Link]

  • PubChem, "4-[(2-Hydroxyethoxy)carbonyl]benzoate," National Center for Biotechnology Information, [Link]

  • MDPI, "Design and Characterization of Aromatic Copolyesters Containing Furan and Isophthalic Rings with Suitable Properties for Vascular Tissue Engineering," MDPI, [Link]

  • PubChem, "this compound," National Center for Biotechnology Information, [Link]

  • NIH, "Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid," National Institutes of Health, [Link]

  • Google Patents, "Polyester of para-hydroxy benzoic acid, 1,2-bis(para-carboxyphenoxy)ethane, terephthalic acid and hydroquinone capable of forming an anisotropic melt which readily undergoes melt processing, and molded articles and fibers based thereon,"
  • Semantic Scholar, "New polymer syntheses. LXVI. Copolyester of 4‐hydroxybenzoic acid and 3‐(4'‐hydroxyphenoxy)benzoic acid or 4‐(3'," [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4-((2-Hydroxyethoxy)carbonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-((2-Hydroxyethoxy)carbonyl)benzoic acid (CAS No. 1137-99-1). As a crucial intermediate in the synthesis of polymers and pharmaceuticals, its presence in the laboratory is common.[1][] Adherence to proper disposal procedures is not merely a regulatory requirement but a cornerstone of laboratory safety and environmental stewardship. This document moves beyond a simple checklist, explaining the scientific rationale behind each step to empower researchers to make informed, safe decisions.

Part 1: Hazard Assessment & Risk Mitigation

Before any disposal protocol is initiated, a thorough understanding of the compound's inherent risks is essential. The disposal plan is directly derived from this hazard assessment.

Hazard Identification

This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate its handling and disposal requirements.[3][4] While some suppliers may offer differing classifications, it is a best practice to adhere to the most stringent classification to ensure the highest level of safety.

Table 1: GHS Hazard Classification for this compound

Hazard Class GHS Category Hazard Statement Practical Implication in the Lab
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation Direct contact can cause redness, itching, or inflammation.[3]
Serious Eye Damage/Eye Irritation Category 2A H319: Causes serious eye irritation Vapors, dust, or direct contact can result in pain, redness, and potential eye damage.[3]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of dust or aerosols can irritate the nose, throat, and lungs.[3][4] |

Note: Some classifications also include H302: Harmful if swallowed.[4]

The causality is clear: the compound's chemical structure, featuring a carboxylic acid group, contributes to its irritant properties.[1][5] Therefore, the primary risk to mitigate during handling and disposal is direct physical contact and inhalation.

Essential Personal Protective Equipment (PPE)

Based on the identified hazards, the following PPE is mandatory when handling this compound waste.[3][6][7]

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves, such as nitrile. Always inspect gloves for tears or punctures before use.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: All handling of solid (dust) or aerosolized forms of this chemical and its waste must be conducted within a certified chemical fume hood to prevent respiratory exposure.[6][8]

Part 2: Step-by-Step Disposal Protocol

The fundamental principle for this compound is that it must be disposed of as hazardous chemical waste . Under no circumstances should it be discarded in the regular trash or poured down the drain.[3][9] Drain disposal of organic acids can damage plumbing and ecosystems, and is a direct violation of environmental regulations.[3]

Step 1: Waste Characterization

The first step is to correctly characterize the waste. Any solution containing this compound, unreacted starting material, or items contaminated with it are considered hazardous waste.

Step 2: Waste Segregation (The Critical Step)

Proper segregation prevents dangerous chemical reactions within the waste container.

  • Designate as Organic Acid Waste: this compound is a carboxylic acid. It should be collected in a waste container specifically designated for non-halogenated organic acids.

  • Avoid Incompatibilities: This compound is incompatible with strong oxidizing agents and strong bases.[3][7][10] Never mix this waste with materials such as:

    • Bleach (hypochlorite)

    • Nitric or perchloric acid solutions[11]

    • Ammonium hydroxide or sodium hydroxide solutions

    • Strong reducing agents

    Mixing acids with bases can generate a violent exothermic reaction. Mixing with oxidizers can create a fire or explosion hazard.

Step 3: Container Selection and Labeling

The integrity of the waste management system relies on proper containment and communication.

  • Container Choice: Use a chemically compatible container with a screw-top lid. High-density polyethylene (HDPE) plastic carboys are preferred.[12][13] The container must be clean, in good condition, and leak-proof.

  • Labeling: The container must be labeled immediately upon the first addition of waste. The label must be fully completed and legible.[6][14] Include the following information:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound " and any other constituents in the waste stream, including solvents.

    • The associated hazards: "Irritant "

    • The date waste accumulation began.

Step 4: On-Site Accumulation

Waste must be stored safely in the laboratory prior to pickup.

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA within the lab where the waste is generated.[6][13] This area must be at or near the point of generation.

  • Keep Containers Closed: Waste containers must be securely closed at all times, except when actively adding waste.[12][14] This prevents the release of vapors and protects the lab environment.

  • Secondary Containment: Place liquid waste containers in a larger, chemically resistant tray or bin to contain any potential leaks or spills.[6][14]

Step 5: Final Disposal

Laboratory personnel are not authorized to treat or dispose of this hazardous waste.

  • Contact EHS: Arrange for waste collection through your institution's Environmental Health & Safety (EHS) office or an equivalent authority.[6] Follow their specific procedures for requesting a pickup. This ensures the waste is transported and disposed of by a licensed professional service in compliance with all federal and state regulations.[9]

Part 3: Managing Spills and Contaminated Materials

Accidents happen, and a plan for managing them is part of the disposal process.

  • Spill Cleanup: For small spills of solid material, ensure the area is well-ventilated and you are wearing your full PPE.[3] Carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[3][9][15] Avoid actions that generate dust. Do not add water, as this may create a more hazardous solution.

  • Contaminated Labware: All disposable items that have come into direct contact with this compound, such as gloves, weigh boats, pipette tips, and paper towels, must be disposed of as solid hazardous waste.[6] Collect these items in a separate, clearly labeled, sealed plastic bag or container designated for solid chemical waste.

Part 4: Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for this compound start Waste Generation (Unused reagent, reaction mixture, contaminated materials) characterize Step 1: Characterize Waste Is it this compound or contaminated with it? start->characterize segregate Step 2: Segregate Waste Collect as 'Non-Halogenated Organic Acid Waste' characterize->segregate Yes incompatibles AVOID MIXING WITH: - Strong Bases - Strong Oxidizers - Incompatible Solvents segregate->incompatibles container Step 3: Select & Label Container - Compatible (HDPE) - Secure Lid - Affix 'Hazardous Waste' Label segregate->container store Step 4: Accumulate in SAA - Keep container closed - Use secondary containment container->store ehs Step 5: Arrange Final Disposal Contact EHS for pickup store->ehs end Compliant Disposal ehs->end

Caption: Decision workflow for compliant laboratory waste disposal.

References

  • Capot Chemical Co., Ltd. (n.d.). MSDS of this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Unspecified Supplier. (n.d.). Benzoic Acid Safety Data Sheet. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Northwestern University Office for Research Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

Sources

Personal protective equipment for handling 4-((2-Hydroxyethoxy)carbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, ensuring the safety of our research community is paramount. Handling any chemical reagent requires a foundational understanding of its properties and potential hazards. This guide provides essential, field-tested safety and logistical information for handling 4-((2-Hydroxyethoxy)carbonyl)benzoic acid (CAS No. 1137-99-1), moving beyond a simple checklist to instill a culture of safety through scientific understanding.

Hazard Analysis: The "Why" Behind the Precautions

Understanding the intrinsic hazards of a compound is the critical first step in designing a robust safety protocol. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate our handling procedures.

According to safety data sheets, this compound is known to:

  • Cause serious eye irritation (H319) : The acidic nature and chemical structure can lead to significant damage upon contact with eye tissue.[1][2]

  • Cause skin irritation (H315) : Prolonged or repeated contact with the skin can result in irritation and redness.[1][2]

  • May cause respiratory irritation (H335) : If inhaled, particularly as a dust or aerosol, the compound can irritate the respiratory tract.[1][2]

  • May be harmful if swallowed (H302) : Some classifications also include acute oral toxicity.[2]

These classifications are not merely regulatory labels; they are a direct reflection of the compound's reactivity and potential biological impact. The procedural steps and personal protective equipment (PPE) outlined below are a direct response to mitigate these specific risks.

Core Protective Equipment: Your Primary Defense

The selection of PPE is a non-negotiable aspect of laboratory work, tailored to the specific hazards identified. For this compound, a multi-layered approach is essential.

Hazard ClassificationGHS CodeRequired Personal Protective Equipment (PPE)
Serious Eye IrritationH319ANSI Z87.1-compliant safety glasses with side shields (minimum); chemical splash goggles are required when splashes are possible. A face shield over goggles is recommended for bulk transfers.[3]
Skin IrritationH315Protective gloves (e.g., Nitrile) and a fully buttoned laboratory coat.[1][4]
Respiratory IrritationH335Work in a well-ventilated area or chemical fume hood. If dust is generated and ventilation is inadequate, a NIOSH-approved respirator (e.g., N95) is necessary.[1][4][5]
Eye and Face Protection

The risk of serious eye irritation necessitates robust protection.

  • Minimum Requirement : Safety glasses with side shields meeting ANSI Z.87.1 standards are mandatory for all lab activities.[3]

  • Elevated Risk : When handling quantities that could splash or when working with solutions, you must upgrade to chemical splash goggles. These form a seal around the eyes, offering superior protection.[3]

  • Maximum Protection : For tasks with a high risk of splashing, such as transferring large volumes or working with heated solutions, a full-face shield must be worn in addition to safety goggles.[3][4]

Skin & Body Protection
  • Gloves : Disposable nitrile gloves are the standard for providing incidental protection. It is crucial to inspect gloves for any signs of degradation before use. If direct contact occurs, remove the glove immediately, wash your hands, and don a new pair. For prolonged contact, consider heavier-duty gloves like butyl rubber and always consult the manufacturer's chemical resistance guide.[3][4][6]

  • Laboratory Coat : A flame-resistant or 100% cotton lab coat, fully buttoned, is required to protect skin and personal clothing from accidental contact.[6]

  • Personal Attire : Full-length pants and closed-toe shoes are mandatory in any laboratory setting to protect against spills and physical hazards.[3][6]

Respiratory Protection

The primary method for controlling respiratory hazards is through engineering controls.

  • Engineering Controls : Always handle this compound, especially in its solid, powdered form, within a certified chemical fume hood or in a well-ventilated area to minimize the inhalation of dust.[1][5]

  • Respirators : In the rare event that engineering controls are insufficient to prevent dust or aerosol generation, respiratory protection is required. A NIOSH-approved N95 particulate respirator is suitable for low-level exposures. For higher potential concentrations, a respirator with acid gas cartridges may be necessary.[4][5] Use of a respirator requires enrollment in your institution's respiratory protection program, which includes fit testing and training.[6]

Operational Plan: A Step-by-Step Protocol

A structured workflow ensures that safety measures are consistently applied. The following protocol should be adopted for all work involving this reagent.

Step 1: Pre-Handling Safety Check
  • Locate Safety Equipment : Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.

  • Review the SDS : Always have the Safety Data Sheet (SDS) for this compound readily accessible.[1]

  • Prepare the Workspace : Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.

  • Assemble PPE : Gather all necessary PPE as determined by your risk assessment.

Step 2: Donning and Using PPE

The sequence of donning PPE is critical to prevent cross-contamination.

PPE_Donning_Workflow cluster_prep Preparation cluster_handle Handling Prep 1. Lab Coat & Appropriate Attire Gloves 2. Gloves Prep->Gloves Secure Fit Eyes 3. Eye/Face Protection Gloves->Eyes Adjust as Needed Resp 4. Respirator (If Required) Eyes->Resp Ensure Seal Handle Proceed with Chemical Handling Resp->Handle

PPE Donning Sequence for Safe Chemical Handling.
Step 3: Post-Handling (Doffing and Disposal)
  • Decontaminate : If any PPE is visibly contaminated, clean the exterior before removal where possible.

  • Removal Sequence : Remove PPE in the reverse order it was put on to prevent contaminating yourself. Typically: gloves, face shield/goggles, lab coat, and respirator (if used).

  • Hand Hygiene : Wash hands thoroughly with soap and water immediately after removing all PPE.[1]

  • PPE Disposal : Dispose of contaminated gloves and any other disposable PPE in the designated hazardous waste container.[1] Do not reuse disposable gloves.

  • Chemical Disposal : Dispose of excess this compound and its containers through an approved waste disposal plant, following all local and national regulations. Do not allow the product to enter drains or waterways.[1]

Emergency Procedures: Immediate Response Plan

In the event of an accidental exposure, immediate and correct action is crucial.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7]

  • Skin Contact : Immediately remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation occurs, seek medical advice.[1][7]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.[1][7]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1][7]

By integrating this comprehensive safety protocol into your daily laboratory operations, you build a foundation of trust and reliability in your experimental work, ensuring that scientific discovery and personal safety advance hand-in-hand.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (n.d.). MSDS of this compound. Retrieved from [Link]

  • LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.